molecular formula C7H4FNO4 B1330509 2-Fluoro-4-nitrobenzoic acid CAS No. 403-24-7

2-Fluoro-4-nitrobenzoic acid

Cat. No.: B1330509
CAS No.: 403-24-7
M. Wt: 185.11 g/mol
InChI Key: MMWFMFZFCKADEL-UHFFFAOYSA-N
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Description

2-Fluoro-4-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H4FNO4 and its molecular weight is 185.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190361. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-fluoro-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWFMFZFCKADEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40307207
Record name 2-Fluoro-4-nitrobenzoic acid
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Molecular Weight

185.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403-24-7
Record name 2-Fluoro-4-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=403-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 403-24-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190361
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Fluoro-4-nitrobenzoic acid
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Foundational & Exploratory

2-Fluoro-4-nitrobenzoic acid CAS number 403-24-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoro-4-nitrobenzoic Acid (CAS 403-24-7): Synthesis, Reactivity, and Applications

Introduction

This compound, identified by its CAS number 403-24-7, is a pivotal intermediate in modern organic and medicinal chemistry.[1] This trifunctional aromatic compound, featuring a carboxylic acid, a fluorine atom, and a nitro group, serves as a highly versatile molecular scaffold.[2] Its unique electronic and structural characteristics, stemming from the interplay of these functional groups, provide multiple reaction sites for sequential and regioselective modifications.[2] The electron-withdrawing nature of the nitro and fluoro groups significantly influences the reactivity of the benzene ring and the acidity of the carboxylic acid moiety.[2] This guide offers a comprehensive exploration of its synthesis, chemical behavior, and critical applications, particularly as a foundational building block in the development of high-value active pharmaceutical ingredients (APIs) and agrochemicals.[2][3]

Physicochemical Properties

This compound is typically a white to light yellow crystalline powder under standard conditions.[3][4] Its key physical and chemical properties are summarized below, providing essential data for laboratory and industrial handling.

PropertyValueSource(s)
CAS Number 403-24-7[5]
Molecular Formula C₇H₄FNO₄[3][5]
Molecular Weight 185.11 g/mol [3][5][6]
Appearance White to pale yellow or light brown crystal powder[1][3][4]
Melting Point 170 - 177 °C[1][3][6][7]
Boiling Point 352.5 °C at 760 mmHg[1][8]
Density 1.568 - 1.6 g/cm³[1][8]
Flash Point 167 °C[1][8]
Solubility Moderately soluble in polar organic solvents like ethanol and DMSO; poorly soluble in water.[9]
Storage Store at room temperature in a cool, well-ventilated, dry place.[1][6][10]

Synthesis of this compound

The most prevalent and industrially scalable synthesis of this compound involves the oxidation of the methyl group of 2-fluoro-4-nitrotoluene.[1][2] This transformation is typically achieved using strong oxidizing agents, with methods optimized to achieve high yields and purity.[2]

cluster_synthesis Primary Synthesis Route Start 2-Fluoro-4-nitrotoluene OxidizingAgent Oxidizing Agent (e.g., KMnO₄ or CrO₃/H₅IO₆) Start->OxidizingAgent Oxidation Product This compound OxidizingAgent->Product

Caption: Primary synthesis workflow for this compound.

Experimental Protocols

Protocol 1: Potassium Permanganate (KMnO₄) Mediated Oxidation

This is a common laboratory and industrial-scale method. The use of a phase-transfer catalyst like tetrabutylammonium bromide can enhance reaction efficiency.[1][5]

  • Reaction Setup: A mixture of 2-fluoro-4-nitrotoluene (e.g., 31.1 g, 0.2 mol), tetrabutylammonium bromide (3.2 g, 0.01 mol), 1.0 L of 1N NaOH, and KMnO₄ (20.0 g) is stirred at room temperature.[4][5]

  • Heating: After approximately 10 minutes, the mixture is heated to 95 °C with continuous stirring.[4][5]

  • Reagent Addition: Additional portions of KMnO₄ (e.g., 30.0 g) are added after 2 hours and 3 hours to drive the reaction to completion.[4][5]

  • Reaction Time: The mixture is stirred at 95 °C for an additional 10 hours.[4]

  • Workup: The reaction is cooled to room temperature and filtered through Celite to remove the manganese dioxide (MnO₂) byproduct.[4][5]

  • Precipitation & Isolation: The filtrate is acidified to pH 2 using concentrated hydrochloric acid, causing the product to precipitate as an off-white solid.[4][5] The solid is collected by vacuum filtration.

  • Purification: The crude solid is dissolved in 1N aqueous NaOH, re-acidified to pH 2, and extracted with dichloromethane (CH₂Cl₂). The combined organic extracts are washed, dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield the pure product.[4][5] Yields for this method are reported to be around 74%.[4][5]

Protocol 2: Chromium Trioxide/Periodic Acid Oxidation

This method offers a high-yield alternative, often completed in a shorter timeframe.[2][5]

  • Reagent Preparation: Periodic acid (H₅IO₆, e.g., 1.69 g, 7.41 mmol) is dissolved in acetonitrile (25 mL) with vigorous stirring. Catalytic chromium trioxide (CrO₃, e.g., 0.16 g, 1.60 mmol) is then added to the solution.[5]

  • Reaction Initiation: 2-Fluoro-4-nitrotoluene (e.g., 0.33 g, 2.13 mmol) is added to the solution. An exothermic reaction occurs, and a white precipitate forms immediately.[5]

  • Reaction Time: The mixture is stirred for 1 hour.[5][8]

  • Workup & Isolation: The supernatant is decanted, and the solvent is removed by evaporation. The residue is extracted with dichloromethane and water. The organic layer is dried over MgSO₄ and concentrated to give the product as a white solid.[5] This method has been reported to provide a high yield of approximately 81%.[2][5]

Chemical Reactivity and Key Transformations

The strategic placement of the three functional groups on the aromatic ring dictates the compound's rich reactivity, making it a versatile synthetic intermediate.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom is highly activated towards nucleophilic aromatic substitution.[2] This is due to the powerful electron-withdrawing effect of the nitro group located in the para position, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[2] This activation facilitates the displacement of the fluoride ion, a good leaving group, by a wide range of nucleophiles.[2]

cluster_snar SₙAr Mechanism Reactant This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer Addition Nucleophile Nucleophile (e.g., R-NH₂, R-O⁻) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product Elimination LeavingGroup F⁻ (Leaving Group) Meisenheimer->LeavingGroup

Caption: The addition-elimination mechanism of SₙAr.

  • Reaction with Amines: Forms N-substituted 4-nitroanthranilic acid derivatives.[2]

  • Reaction with Alkoxides: Yields 2-alkoxy-4-nitrobenzoic acids.[2]

Carboxylic Acid Transformations

The carboxylic acid group undergoes standard transformations, which are crucial for incorporating the 2-fluoro-4-nitrophenyl moiety into larger molecular frameworks.[2]

  • Acyl Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride readily converts the carboxylic acid into the highly reactive 2-fluoro-4-nitrobenzoyl chloride.[2][8] This intermediate is a key precursor for synthesizing amides and esters.

  • Amidation: The acyl chloride or the acid itself (using coupling agents) reacts with primary or secondary amines to form N-substituted 2-fluoro-4-nitrobenzamides.[2][8]

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) produces the corresponding ester.[2]

  • Reduction: The carboxylic acid can be reduced to 2-fluoro-4-nitrobenzyl alcohol using reducing agents like borane-tetrahydrofuran complex (BH₃-THF).[8]

Nitro Group Reduction

The nitro group is readily reduced to an amino group (NH₂), a pivotal transformation that unlocks pathways to a vast array of derivatives, especially nitrogen-containing heterocycles.[2] This creates a 2-fluoro-4-aminobenzoic acid derivative, a key building block for quinazolinones and other heterocyclic systems of interest in drug discovery.[2]

Applications in Drug Discovery and Organic Synthesis

This compound is a cornerstone intermediate for synthesizing high-value APIs, particularly in oncology.[2]

cluster_applications Synthetic Applications Core This compound Enzalutamide Enzalutamide (Prostate Cancer) Core->Enzalutamide KinaseInhibitors Kinase Inhibitors (e.g., CDK Inhibitors) Core->KinaseInhibitors Heterocycles Heterocyclic Scaffolds (e.g., Benzimidazoles) Core->Heterocycles Agrochemicals Agrochemicals (Herbicides, Fungicides) Core->Agrochemicals

Caption: Key application areas derived from the core scaffold.

  • Oncology - Enzalutamide: The compound is a documented starting material in several patented synthetic routes for Enzalutamide, a potent androgen receptor antagonist used to treat castration-resistant prostate cancer.[2][4] The synthesis leverages the compound's reactive sites to construct the drug's core structure.[2]

  • Kinase Inhibitors: The structural framework is a valuable starting point for synthesizing heterocyclic scaffolds used in various kinase inhibitors.[2] For example, it is a precursor for fluorinated 2-aminopyrimidine derivatives, which are privileged structures for developing potent and selective CDK (cyclin-dependent kinase) inhibitors.[2][8]

  • Heterocyclic Synthesis: The sequential modification of its functional groups makes it an ideal substrate for Heterocyclic Oriented Synthesis (HOS), a strategy used to create diverse libraries of compounds for drug discovery screening.[2] For instance, after reduction of the nitro group and amidation of the carboxylic acid, an intramolecular SₙAr reaction can lead to the formation of quinazolinone rings.[2]

  • Agrochemicals: The compound is used in the formulation of herbicides and fungicides, contributing to improved crop protection.[1][3]

Analytical Characterization

Standard analytical techniques are employed to verify the structure and purity of this compound. High-Performance Liquid Chromatography (HPLC) is commonly used to assess purity, which is often specified at ≥98-99%.[1][3]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation. A representative ¹H NMR signal pattern is: δ 8.06 (ddd, 1H), 8.13 (ddd, 1H), 8.25 (ddd, 1H).[5]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. The Safety Data Sheet (SDS) provides comprehensive information.[7][11][12]

  • Hazards: The compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4), causes skin irritation (Category 2), and causes serious eye irritation (Category 2A).[7][11] It may also cause respiratory irritation.[7][11]

  • Precautions for Safe Handling:

    • Use only in a well-ventilated area or under a chemical fume hood.[7][12]

    • Avoid breathing dust, mist, or spray.[7][11]

    • Wash hands and any exposed skin thoroughly after handling.[7][12]

    • Do not eat, drink, or smoke when using this product.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

    • Hand Protection: Wear suitable protective gloves.[7]

    • Skin and Body Protection: Wear appropriate protective clothing.[7]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[7][12]

  • Storage: Store locked up in a well-ventilated, dry place with the container tightly closed.[7][12]

  • Incompatible Materials: Keep away from strong oxidizing agents, bases, and amines.[7][12]

Conclusion

This compound is a testament to the power of strategic functionalization in organic synthesis. Its three distinct reactive centers—the carboxylic acid, the activated fluorine, and the reducible nitro group—provide chemists with a versatile toolkit for constructing complex molecular architectures. Its established role as a key intermediate in the synthesis of life-saving drugs like Enzalutamide and its potential in the development of novel kinase inhibitors and agrochemicals underscore its continued importance. As synthetic methodologies advance, the applications for this valuable building block are poised to expand, further cementing its status as an indispensable resource in chemical research and development.[1][3]

References

An In-depth Technical Guide to the Solubility of 2-Fluoro-4-nitrobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Initial research yielded no specific, publicly available quantitative solubility data for 2-Fluoro-4-nitrobenzoic acid. As a relevant and well-documented alternative, this guide provides a comprehensive framework for understanding and determining its solubility based on the established principles and experimental data for the parent compound, benzoic acid, and its nitro-substituted derivatives. The methodologies and theoretical discussions described herein serve as an authoritative reference for solubility studies of this compound.

Introduction

This compound (CAS 403-24-7) is a vital building block in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring a carboxylic acid group, a fluorine atom, and a nitro group, imparts a unique combination of reactivity and physicochemical properties.[2] Understanding its solubility in various organic solvents is a critical first step in reaction design, process optimization, purification, and formulation development.[3] This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth exploration of the theoretical principles governing the solubility of this compound, a robust experimental framework for its quantitative determination, and an analysis based on data from structurally analogous compounds.

Physicochemical Properties of this compound

A thorough understanding of a compound's intrinsic properties is fundamental to predicting its solubility behavior.

PropertyValueSource(s)
CAS Number 403-24-7[1][2][4]
Molecular Formula C₇H₄FNO₄[1][2][4]
Molecular Weight 185.11 g/mol [1]
Appearance White to pale yellow crystalline powder[2][4]
Melting Point 170 - 176 °C[1]
Boiling Point 352.5 ± 27.0 °C at 760 mmHg[2][4]
Density ~1.6 g/cm³[2][4]

Theoretical Framework for Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. The principle of "like dissolves like" provides a foundational, qualitative understanding: a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. For a substituted benzoic acid like this compound, solubility is dictated by a balance of interactions involving its three key functional components:

  • The Aromatic Ring: The benzene core is nonpolar and favors interactions with nonpolar or moderately polar solvents through dispersion forces.

  • The Carboxylic Acid Group (-COOH): This group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. It is the primary driver of solubility in polar, protic solvents like alcohols.

  • The Fluoro (-F) and Nitro (-NO₂) Groups: Both are strongly electron-withdrawing groups. The nitro group, in particular, is highly polar. These substituents increase the overall polarity of the molecule compared to benzoic acid, influencing its interactions with polar aprotic and protic solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach to "like dissolves like" is provided by Hansen Solubility Parameters.[5][6] HSP theory decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule can be described by a point in 3D "Hansen space" (δD, δP, δH). The principle states that substances with smaller "distances" (Ra) between their Hansen points are more likely to be miscible.[5]

cluster_Solute Solute cluster_Solvents Solvents Solute This compound (δD_solute, δP_solute, δH_solute) GoodSolvent Good Solvent (δD_good, δP_good, δH_good) Solute->GoodSolvent Small Ra (Distance) High Affinity PoorSolvent Poor Solvent (δD_poor, δP_poor, δH_poor) Solute->PoorSolvent Large Ra (Distance) Low Affinity

Caption: Hansen Solubility Parameter (HSP) concept.

While the exact HSP values for this compound are not published, we can infer its characteristics. Compared to benzoic acid, the addition of the highly polar nitro group and the polar fluoro group will significantly increase its δP and likely its δH values. Therefore, it is expected to be most soluble in solvents with high δP and δH components, such as polar protic and polar aprotic solvents.

The following table presents the HSP for common organic solvents to aid in selection.

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
Methanol 15.112.322.3
Ethanol 15.88.819.4
Acetone 15.510.47.0
Ethyl Acetate 15.85.37.2
Dichloromethane 17.07.37.1
Toluene 18.01.42.0
Hexane 14.90.00.0
(Data compiled from various sources)

Expected Solubility Profile: An Analysis Based on Analogue Data

In the absence of direct quantitative data for this compound, examining the solubility of benzoic acid and its nitro-derivatives provides a robust predictive framework. A study by Zhang et al. on benzoic acid, 3-nitrobenzoic acid, and 3,5-dinitrobenzoic acid offers valuable insights.[7]

Key Observations from Analogue Data: [7]

  • Effect of Polar Groups: All three compounds are most soluble in polar protic solvents like methanol and ethanol, highlighting the dominant role of the carboxylic acid group's hydrogen bonding capability.

  • Impact of Nitro Substitution: The solubility order for benzoic acid is: ethanol > methanol > acetonitrile > ethyl acetate. For the nitro-substituted versions, this changes to: methanol > ethanol > ethyl acetate > acetonitrile. This suggests that the increased polarity from the nitro group enhances interactions with highly polar solvents like methanol.

  • Low Solubility in Non-polar Solvents: Solubility is consistently poor in non-polar solvents like toluene, where the polar functional groups cannot be effectively solvated.

Predicted Solubility for this compound: Based on these trends, we can predict a similar solubility hierarchy for this compound. Its solubility is expected to be highest in polar solvents, particularly those that can act as hydrogen bond acceptors and have a significant polar character.

Predicted Solubility Order: Methanol > Ethanol > Acetone > Ethyl Acetate > Dichloromethane > Toluene

The fluorine atom at the 2-position may introduce intramolecular hydrogen bonding with the carboxylic acid group, which could slightly temper its interaction with solvents compared to a non-fluorinated analogue, but the overall trend is expected to hold.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain reliable, quantitative solubility data, a rigorous experimental protocol is essential. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.[8]

Principle

An excess of the solid solute is equilibrated with a solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated liquid phase is then measured using a validated analytical technique.

Methodology

G A 1. Preparation Add excess this compound to solvent in a sealed vial. B 2. Equilibration Agitate at constant temperature (e.g., 25°C) for 24-72 hours. A->B C 3. Phase Separation Allow solids to settle. Alternatively, centrifuge. B->C D 4. Filtration Withdraw supernatant and filter through a 0.22 µm syringe filter. C->D E 5. Quantification Dilute filtrate and analyze concentration via validated HPLC or UV-Vis method. D->E F 6. Calculation Determine solubility in units (e.g., mg/mL or mol/L). E->F

Caption: Experimental workflow for the Shake-Flask solubility determination.

Step-by-Step Protocol:

  • Preparation: To a series of glass vials, add a known volume (e.g., 5 mL) of the desired organic solvent. Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved solid remains.

  • Equilibration: Seal the vials tightly and place them in an isothermal orbital shaker or on a stirring plate in a temperature-controlled chamber (e.g., 25.0 ± 0.1 °C). Agitate the mixtures for a sufficient duration (typically 24 to 72 hours) to reach equilibrium. It is advisable to sample at intermediate time points (e.g., 24h and 48h) to confirm that the measured concentration is no longer changing.[8]

  • Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled chamber for at least 2 hours to allow the excess solid to sediment.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the solution through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any microscopic solid particles that would otherwise lead to an overestimation of solubility.

  • Quantification:

    • Accurately dilute a known volume of the clear filtrate with a suitable mobile phase or solvent.

    • Determine the concentration of this compound in the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectrophotometry. A calibration curve prepared with standards of known concentrations is required for accurate quantification.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the results in appropriate units, such as mg/mL, g/100 g of solvent, or mole fraction.

Conclusion

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Fluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides an in-depth analysis of the melting and boiling points of 2-Fluoro-4-nitrobenzoic acid (CAS No. 403-24-7), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document moves beyond a simple recitation of physical constants to offer a nuanced, field-proven perspective on the experimental determination of these properties. We will explore the causal relationships behind experimental choices, the importance of self-validating protocols, and the critical role of thermal stability analysis in accurately characterizing this compound. This guide is intended to equip researchers with the necessary knowledge to handle and utilize this compound with scientific rigor and safety.

Introduction: The Significance of this compound in Synthetic Chemistry

This compound is a versatile aromatic carboxylic acid whose value in organic synthesis is derived from its unique trifunctional substitution pattern. The presence of a carboxylic acid group, a fluorine atom, and a nitro group on the benzene ring provides multiple reactive sites for a variety of chemical transformations. The electron-withdrawing nature of the nitro and fluoro substituents significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid moiety. This compound serves as a crucial building block in the development of a range of biologically active molecules, including anti-inflammatory agents and herbicides. A thorough understanding of its fundamental physicochemical properties, such as its melting and boiling points, is paramount for its effective and safe use in research and development.

Physicochemical Properties of this compound

The physical characteristics of this compound are foundational to its handling, purification, and application in synthesis.

Molecular and Physical Characteristics
PropertyValueSource(s)
CAS Number 403-24-7[1]
Molecular Formula C₇H₄FNO₄[1]
Molecular Weight 185.11 g/mol
Appearance White to pale cream or pale yellow crystalline powder[1]
Melting Point: A Key Indicator of Purity

The melting point of a crystalline solid is a critical indicator of its purity. For a pure compound, the melting point is typically a sharp, well-defined temperature range. The presence of impurities will generally lead to a depression and broadening of the melting point range.

Multiple sources report the melting point of this compound to be in a consistent range, as summarized in the table below.

Melting Point Range (°C)Source(s)
169.0 - 176.0[1]
170[2]
174[3]

This narrow range suggests that the compound is a stable, crystalline solid at room temperature. The slight variations observed between different suppliers can be attributed to minor differences in purity.

Boiling Point and Thermal Stability: A Critical Consideration

While a boiling point is a fundamental physical property, its experimental determination for this compound is not straightforward.

Predicted Boiling Point: Computational models predict the boiling point of this compound to be approximately 352.5 ± 27.0 °C at 760 mmHg [2][4][5].

Experimental Challenges and Thermal Decomposition: It is crucial for researchers to understand that this predicted boiling point may not be practically achievable under standard atmospheric pressure. Nitroaromatic compounds, including isomers of nitrobenzoic acid, are known to be thermally sensitive and can undergo exothermic decomposition at elevated temperatures. Studies on nitrobenzoic acid isomers have shown that thermal decomposition can be a significant process at temperatures not far above their melting points[6]. This thermal instability poses a significant challenge to the experimental determination of the boiling point, as the compound may decompose before or at its boiling temperature.

Recommendation: Attempting to determine the boiling point of this compound by distillation at atmospheric pressure is strongly discouraged due to the high risk of decomposition, which can be hazardous. A more scientifically sound approach to understanding the behavior of this compound at elevated temperatures is through thermal analysis techniques.

Experimental Protocols for Thermal Analysis

To ensure scientific integrity, the following protocols are presented as self-validating systems for the characterization of this compound.

Melting Point Determination (Capillary Method)

This protocol describes the standard capillary method for determining the melting point of a crystalline solid.

Principle: A small, finely powdered sample is heated in a capillary tube, and the temperature range over which the solid transitions to a liquid is observed.

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and in a fine, homogenous powder. If necessary, gently crush any large crystals in a mortar and pestle.

    • Tap the open end of a melting point capillary tube into the powdered sample to introduce a small amount of the solid.

    • Invert the capillary tube and gently tap it on a hard surface to pack the sample into the closed end. The packed sample height should be 2-3 mm.

  • Measurement:

    • Place the prepared capillary tube into the heating block of a calibrated melting point apparatus.

    • Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Prepare a new sample and place it in the apparatus.

    • Set a slower, more precise heating rate (e.g., 1-2 °C/min) as the temperature approaches the expected melting point.

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

Boiling Point Considerations and Thermal Stability Analysis

Given the high predicted boiling point and the potential for thermal decomposition, direct measurement of the boiling point at atmospheric pressure is not recommended. Instead, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be employed to assess the thermal stability of this compound.

3.2.1. Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides critical information about the onset temperature of decomposition.

Methodology:

  • Instrument Setup:

    • Accurately weigh 5-10 mg of this compound into a tared TGA pan (e.g., alumina or platinum).

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above the predicted decomposition range (e.g., 400 °C).

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

3.2.2. Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can detect endothermic events (like melting) and exothermic events (like decomposition).

Methodology:

  • Instrument Setup:

    • Accurately weigh 2-5 mg of this compound into a DSC pan and hermetically seal it.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature that encompasses both the melting and potential decomposition events (e.g., 300 °C).

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify the endothermic peak corresponding to the melting point and determine its onset and peak temperatures.

    • Observe for any exothermic peaks at higher temperatures, which would indicate decomposition. The onset temperature of the exotherm provides information about the thermal stability of the compound.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the thermal characterization of this compound, emphasizing the decision-making process based on the compound's properties.

Thermal_Analysis_Workflow cluster_0 Initial Assessment & Melting Point Determination cluster_1 Boiling Point & Thermal Stability Assessment start Start: Characterize This compound prep Sample Preparation: Dry and powder the sample start->prep mp_det Melting Point Determination (Capillary Method) prep->mp_det mp_data Record Melting Point Range mp_det->mp_data bp_pred Review Predicted Boiling Point (~352.5 °C) mp_data->bp_pred thermal_risk Assess Thermal Risk: Nitroaromatic compound, potential for decomposition bp_pred->thermal_risk tga_dsc Perform Thermal Analysis: TGA and DSC thermal_risk->tga_dsc High Risk thermal_data Analyze TGA/DSC Data: - Onset of decomposition - Exothermic events tga_dsc->thermal_data bp_conclusion Conclusion on Boiling Point: Experimental determination at atm. pressure is not recommended due to decomposition risk. thermal_data->bp_conclusion

Caption: Workflow for the thermal analysis of this compound.

Safety and Handling

This compound is classified as an irritant and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. As with all nitroaromatic compounds, caution should be exercised when heating, and the potential for thermal decomposition must be considered.

Conclusion

This technical guide has provided a comprehensive overview of the melting and boiling points of this compound, grounded in scientific principles and practical laboratory considerations. The melting point is a reliable and straightforward parameter for assessing the purity of this crystalline solid. In contrast, the high predicted boiling point, coupled with the inherent thermal instability of nitroaromatic compounds, makes the experimental determination of the boiling point at atmospheric pressure challenging and potentially hazardous. It is the recommendation of this guide that researchers prioritize thermal stability analysis through techniques such as TGA and DSC to understand the behavior of this compound at elevated temperatures. This approach ensures not only the accuracy of the physicochemical data but also the safety of the researchers handling this important synthetic intermediate.

References

Spectroscopic Characterization of 2-Fluoro-4-nitrobenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 2-Fluoro-4-nitrobenzoic acid (CAS 403-24-7), a key intermediate in pharmaceutical synthesis. This document details the expected spectroscopic signatures obtained through Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Leveraging theoretical data and comparative analysis with structurally similar molecules, this guide offers an in-depth interpretation of the spectral data, establishing a foundational understanding for researchers, scientists, and professionals in drug development. Detailed, field-proven experimental protocols for acquiring high-fidelity spectra are also presented, ensuring the reproducibility and integrity of the analytical workflow.

Introduction: The Analytical Imperative for this compound

This compound, with the molecular formula C₇H₄FNO₄ and a molecular weight of 185.11 g/mol , is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its utility stems from the unique reactivity conferred by the electron-withdrawing nitro group and the fluorine substituent on the aromatic ring. Accurate and unambiguous characterization of this molecule is paramount for ensuring the quality, purity, and consistency of downstream synthetic processes.

Infrared (IR) spectroscopy and mass spectrometry (MS) are indispensable tools for the structural elucidation and verification of such organic molecules. IR spectroscopy probes the vibrational modes of functional groups, providing a molecular "fingerprint," while mass spectrometry offers precise mass determination and insights into the molecule's fragmentation pathways, confirming its elemental composition and connectivity.

This guide will systematically explore the IR and mass spectrometric data for this compound. While experimental spectra for this specific compound are not widely published, this document synthesizes data from theoretical predictions and extensive studies on closely related analogs, such as other nitrobenzoic acid isomers, to provide a robust and scientifically grounded interpretation.

Molecular Structure of this compound

2-Fluoro-4-nitrobenzoic_acid_structure C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 F8 F C2->F8 C4 C C3->C4 C5 C C4->C5 N9 N C4->N9 C6 C C5->C6 C6->C1 O1 O C7->O1 = O2 OH C7->O2 O10 O N9->O10 = O11 O N9->O11

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. The analysis of this compound in the solid state, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory, reveals characteristic absorption bands. The interpretation presented here is based on established frequency ranges for substituted benzoic acids and a comparative analysis with the detailed vibrational study of 2-chloro-4-nitrobenzoic acid.[2][3]

Predicted IR Absorption Bands and Their Assignments

The solid-state IR spectrum of this compound is expected to be dominated by the vibrations of the carboxylic acid dimer, formed through strong intermolecular hydrogen bonding, and the nitro and fluoro-substituted aromatic ring.

Predicted Wavenumber (cm⁻¹)Vibrational ModeDescription of Assignment
~3100–2800 (broad)ν(O-H)The O-H stretching of the carboxylic acid is significantly broadened and shifted to a lower frequency due to strong intermolecular hydrogen bonding in the dimeric form.[1]
~1700ν(C=O)The C=O stretching of the carboxylic acid group, a strong and sharp absorption. The position is characteristic of an aromatic carboxylic acid participating in hydrogen bonding.
~1530νₐₛ(NO₂)The asymmetric stretching of the nitro group results in a very strong absorption band. This is a key identifier for nitroaromatic compounds.
~1350νₛ(NO₂)The symmetric stretching of the nitro group, also a strong absorption.
~1300δ(O-H) in-plane / ν(C-O)A coupled vibration involving the in-plane bending of the O-H group and the stretching of the C-O single bond.
~1250ν(C-F)The C-F stretching vibration, typically a strong band. Its exact position can be influenced by coupling with other modes.
~920δ(O-H) out-of-planeA broad absorption due to the out-of-plane bending of the hydrogen-bonded O-H group, characteristic of carboxylic acid dimers.
Causality Behind Spectral Features

The broadness of the O-H stretching band is a direct consequence of the strong hydrogen bonding between two molecules of this compound, forming a centrosymmetric dimer. This interaction weakens the O-H bond, lowering its vibrational frequency and creating a wide range of bond energies, hence the broad absorption.

The positions of the nitro group stretching vibrations (asymmetric and symmetric) are highly characteristic and confirm the presence of this functional group. The electron-withdrawing nature of both the nitro group and the fluorine atom influences the electronic distribution within the benzene ring, which can cause slight shifts in the aromatic C-H and C=C stretching and bending vibrations compared to unsubstituted benzoic acid.

Experimental Protocol: ATR-FTIR Spectroscopy of a Solid Sample

This protocol describes a robust method for obtaining a high-quality IR spectrum of a solid sample like this compound using an ATR accessory.

  • Instrument Preparation: Ensure the FTIR spectrometer is purged and the ATR crystal (typically diamond or zinc selenide) is clean.

  • Background Spectrum: Record a background spectrum with the clean, empty ATR crystal. This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.

  • Pressure Application: Use the ATR's pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Workflow for ATR-FTIR Analysis

ATR_FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_post Post-Processing & Analysis start Start clean_crystal Clean ATR Crystal start->clean_crystal background_scan Acquire Background Spectrum clean_crystal->background_scan apply_sample Apply Solid Sample to Crystal background_scan->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure sample_scan Acquire Sample Spectrum apply_pressure->sample_scan process_spectrum Process Spectrum (Background Subtraction) sample_scan->process_spectrum interpret_spectrum Interpret Spectrum (Peak Assignment) process_spectrum->interpret_spectrum end End interpret_spectrum->end

Caption: Standard workflow for solid sample analysis using ATR-FTIR.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids. Analysis in the negative ion mode is particularly effective for acidic compounds, as they readily lose a proton to form an [M-H]⁻ ion.

Expected Mass Spectrum and Fragmentation Pathway

For this compound (MW = 185.11), ESI in negative ion mode is expected to produce a prominent ion at an m/z of 184.0, corresponding to the deprotonated molecule [C₇H₃FNO₄]⁻.

Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation. Based on studies of nitroaromatic acids, the primary fragmentation pathways are predictable and highly informative.[4]

m/z (predicted)Ion FormulaDescription of Fragmentation
184.0[C₇H₃FNO₄]⁻[M-H]⁻, the deprotonated parent molecule.
140.0[C₇H₄FNO₂]⁻Loss of CO₂ (44 Da) from the precursor ion. This decarboxylation is a very common fragmentation pathway for deprotonated carboxylic acids.
138.0[C₇H₃FO₂]⁻Loss of NO₂ (46 Da) from the precursor ion. This indicates the presence of the nitro group.
110.0[C₆H₃FO]⁻Subsequent loss of CO (28 Da) from the [M-H-NO₂]⁻ fragment.

The most frequent fragmentation observed for nitrobenzoic acids involves decarboxylation (loss of CO₂) and the loss of the nitro group (NO₂).[4] The relative intensities of these fragment ions can sometimes provide information about the stability of the resulting ions and the positions of the substituents.

Proposed ESI-MS/MS Fragmentation Pathway

MS_Fragmentation_Pathway parent [M-H]⁻ m/z = 184.0 [C₇H₃FNO₄]⁻ frag1 [M-H-CO₂]⁻ m/z = 140.0 [C₆H₄FNO₂]⁻ parent->frag1 - CO₂ frag2 [M-H-NO₂]⁻ m/z = 138.0 [C₇H₃FO₂]⁻ parent->frag2 - NO₂ frag3 [M-H-NO₂-CO]⁻ m/z = 110.0 [C₆H₃FO]⁻ frag2->frag3 - CO

Caption: Proposed fragmentation of this compound in negative ESI-MS/MS.

Experimental Protocol: ESI-MS Analysis

This protocol outlines the general procedure for analyzing an organic acid using direct infusion ESI-MS in negative ion mode.

  • Sample Preparation: Prepare a dilute solution of this compound (~1-10 µg/mL) in a suitable solvent system, such as a 50:50 mixture of acetonitrile and water. A small amount of a weak base like ammonium hydroxide can be added to the mobile phase to enhance deprotonation.

  • Instrument Setup:

    • Set up the mass spectrometer for ESI in negative ion mode.

    • Typical parameters include a capillary voltage of -3 to -4.5 kV, a source temperature of 100-150 °C, and appropriate nebulizing and drying gas flow rates.

  • Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • MS Scan (Full Scan): Acquire a full scan mass spectrum to identify the [M-H]⁻ ion. The scan range should encompass the expected m/z of 184.0.

  • MS/MS Analysis (Product Ion Scan):

    • Select the [M-H]⁻ ion (m/z 184.0) as the precursor ion in the first mass analyzer (e.g., a quadrupole).

    • Introduce a collision gas (e.g., argon or nitrogen) into a collision cell to induce fragmentation of the precursor ion.

    • Scan the second mass analyzer to detect the resulting fragment ions. The collision energy should be optimized to produce a rich fragmentation spectrum.

Conclusion

The spectroscopic data derived from IR and MS analyses provide a robust framework for the unequivocal identification and characterization of this compound. The predicted IR spectrum is distinguished by the characteristic broad O-H stretch of a carboxylic acid dimer, a strong carbonyl absorption around 1700 cm⁻¹, and prominent bands for the asymmetric and symmetric stretching of the nitro group. Mass spectrometry, particularly in the negative ESI mode, is expected to show a clear deprotonated molecular ion at m/z 184.0, with subsequent fragmentation primarily involving the loss of carbon dioxide and the nitro group. The detailed protocols and interpretative guidance provided herein are designed to empower researchers and drug development professionals to confidently verify the structure and purity of this vital synthetic intermediate, ensuring the integrity of their scientific endeavors.

References

An In-depth Technical Guide to 2-Fluoro-4-nitrobenzoic Acid: From Historical Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Building Block

2-Fluoro-4-nitrobenzoic acid, a seemingly unassuming crystalline powder, holds a significant position in the landscape of modern organic synthesis. Its strategic arrangement of a carboxylic acid, a nitro group, and a fluorine atom on a benzene ring imparts a unique reactivity profile that has made it an invaluable intermediate in the development of life-saving pharmaceuticals and advanced agrochemicals.[1][2] The electron-withdrawing nature of both the nitro group and the fluorine atom activates the molecule for a variety of chemical transformations, making it a versatile building block for constructing complex molecular architectures.[3] This guide provides a comprehensive overview of this compound, from its early synthesis to its critical role in contemporary chemical research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and synthesis.

PropertyValue
CAS Number 403-24-7
Molecular Formula C₇H₄FNO₄
Molecular Weight 185.11 g/mol
Appearance White to pale yellow crystalline powder
Melting Point 172-176 °C
Boiling Point ~352.5 °C at 760 mmHg
Density ~1.6 g/cm³
Solubility Moderately soluble in polar organic solvents like ethanol and DMSO; poorly soluble in water.

Spectroscopic Data (Typical)

TechniqueData
¹H NMR δ (ppm) 8.23 (d, J = 10.5 Hz, 1H), 8.06 – 8.18 (m, 2H)
¹³C NMR Key peaks corresponding to the aromatic carbons, the carboxyl carbon, and carbons influenced by the fluorine and nitro substituents.
Infrared (IR) Characteristic peaks for C=O (carboxylic acid), N-O (nitro group), and C-F bonds.
Mass Spectrometry Molecular ion peak corresponding to the compound's molecular weight.

A Journey Through Time: The Discovery and Historical Synthesis of this compound

The documented history of this compound appears to begin in the mid-20th century. An early and notable synthesis was reported by Frank Schwelkes and M. Rubin in the Journal of the American Chemical Society in 1944.[4] Their work, along with a German patent from 1951, laid the groundwork for the preparation of this important intermediate.[4] The primary historical method, which remains a cornerstone of its synthesis today, is the oxidation of 2-fluoro-4-nitrotoluene.[3][5]

The causality behind this choice of starting material and reaction is rooted in the relative stability of the methyl group and the desired carboxylic acid functionality. The methyl group on the toluene ring provides a convenient handle for oxidation to the carboxylic acid, while the fluorine and nitro groups are generally stable under these oxidative conditions.

The Synthesis of this compound: A Detailed Protocol

The most common and industrially scalable method for the synthesis of this compound is the oxidation of 2-fluoro-4-nitrotoluene. This process has been refined over the years to improve yield and purity.

Experimental Protocol: Oxidation of 2-Fluoro-4-nitrotoluene

Objective: To synthesize this compound with high purity and yield.

Reagents and Materials:

  • 2-Fluoro-4-nitrotoluene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (phase transfer catalyst)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Celite (for filtration)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, a mixture of 2-fluoro-4-nitrotoluene, tetrabutylammonium bromide, and a 1N solution of NaOH is prepared.[5] The use of a phase transfer catalyst like tetrabutylammonium bromide is crucial for facilitating the reaction between the organic substrate and the aqueous permanganate solution.

  • Addition of Oxidant: Potassium permanganate is added to the stirred mixture at room temperature.[5]

  • Heating and Reaction Monitoring: The reaction mixture is then heated to approximately 95°C with vigorous stirring.[5] Additional portions of KMnO₄ may be added over several hours to ensure complete oxidation.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, the mixture is cooled to room temperature and filtered through a pad of Celite to remove the manganese dioxide (MnO₂) byproduct.[5]

  • Acidification and Precipitation: The filtrate is then acidified with concentrated hydrochloric acid to a pH of 2.[5] This protonates the carboxylate salt, causing the this compound to precipitate out of the solution as a solid.

  • Purification: The crude solid is collected by vacuum filtration and can be further purified by recrystallization. A common method involves dissolving the crude product in a dilute aqueous NaOH solution, followed by re-acidification with HCl to precipitate the purified product.[5] The purified solid is then washed and dried.

Synthesis_Workflow A 2-Fluoro-4-nitrotoluene B Reaction Mixture (NaOH, H₂O, Phase Transfer Catalyst) A->B Add to C Oxidation with KMnO₄ (~95°C) B->C Heat and add oxidant D Filtration (Removal of MnO₂) C->D Cool and filter E Acidification with HCl (pH 2) D->E Acidify filtrate F Precipitation and Isolation E->F Precipitate forms G Purification (Recrystallization) F->G Collect and purify H This compound G->H Final Product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly sought-after intermediate in the pharmaceutical industry.[1][5] Its primary application is in the synthesis of complex active pharmaceutical ingredients (APIs).

A Key Intermediate in the Synthesis of Enzalutamide

Enzalutamide is a potent androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer.[3][6] this compound serves as a crucial starting material in several patented synthetic routes to this life-saving drug.[3]

The synthesis typically begins with the conversion of the carboxylic acid group of this compound into an amide. This is often achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with methylamine.[7][8] This N-methyl-2-fluoro-4-nitrobenzamide is then carried through a series of transformations, including reduction of the nitro group to an amine, to ultimately form the core structure of enzalutamide.[1][6]

Enzalutamide_Synthesis Start This compound Step1 Amidation with Methylamine Start->Step1 Intermediate1 N-methyl-2-fluoro-4-nitrobenzamide Step1->Intermediate1 Step2 Reduction of Nitro Group Intermediate1->Step2 Intermediate2 4-Amino-2-fluoro-N-methylbenzamide Step2->Intermediate2 Step3 Further Synthetic Steps Intermediate2->Step3 Final Enzalutamide Step3->Final

Caption: Role of this compound in Enzalutamide synthesis.

Role in Agrochemicals

While specific examples for this compound are less prevalent in readily available literature compared to its pharmaceutical applications, the broader class of nitrobenzoic acids are vital in agrochemical synthesis.[9] They are used as precursors for herbicides, insecticides, and fungicides.[9][10]

The functional groups on this compound provide handles for creating a diverse library of compounds for screening as potential agrochemicals. The nitro group can be reduced to an amine, which can then be further functionalized. The carboxylic acid allows for the formation of esters and amides, and the fluorine atom can enhance the biological activity and metabolic stability of the final product.[9] For instance, nitrobenzoic acid derivatives are used in the synthesis of herbicides that inhibit the acetohydroxyacid synthase (AHAS) enzyme, a critical enzyme in plants.[9]

Safety and Handling

As a laboratory chemical, this compound requires careful handling. It is classified as harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood.[11]

Conclusion

This compound has evolved from a compound synthesized in the mid-20th century to a cornerstone intermediate in modern organic and medicinal chemistry. Its versatile reactivity, stemming from its unique combination of functional groups, has cemented its importance in the synthesis of high-value molecules, most notably the anticancer drug enzalutamide. As the demand for more sophisticated and effective pharmaceuticals and agrochemicals continues to grow, the strategic importance of well-designed building blocks like this compound will undoubtedly continue to expand.

References

Strategic Overview: From Starting Material to a Key Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-4-nitrobenzoic Acid from 2-fluoro-4-nitrotoluene

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of this compound, a critical intermediate in modern pharmaceutical development. The primary focus is on the robust and widely-used method of oxidizing 2-fluoro-4-nitrotoluene. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and address the critical safety considerations inherent in the process.

This compound is a pivotal precursor in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably as a starting material for Enzalutamide, a potent androgen receptor antagonist for the treatment of prostate cancer.[1][2] Its value lies in the specific arrangement of the fluoro, nitro, and carboxylic acid groups, which allows for sequential, regioselective modifications in complex synthetic pathways.

The most direct and common strategy for its preparation is the oxidation of the benzylic methyl group of 2-fluoro-4-nitrotoluene.[1] This transformation can be achieved using several powerful oxidizing agents, including:

  • Potassium Permanganate (KMnO₄): A classic, cost-effective, and potent oxidant. This method is well-documented and provides good yields, making it a workhorse in many laboratories.[3]

  • Chromium-Based Reagents (e.g., CrO₃, Na₂Cr₂O₇): These reagents, often in acidic media or with co-oxidants like periodic acid, can provide high yields.[1][4][5] However, the high toxicity and environmental concerns associated with chromium waste have made them less favorable.

  • Nitric Acid (HNO₃): Can be used for oxidation at elevated temperatures and pressures, though this requires specialized equipment.[6]

This guide will focus on the potassium permanganate method due to its balance of efficiency, scalability, and the avoidance of highly toxic heavy metals. We will explore how the reaction conditions are optimized to achieve a reliable and high-yielding synthesis.

The Core Synthesis: Permanganate Oxidation of 2-fluoro-4-nitrotoluene

The conversion of the methyl group on the aromatic ring to a carboxylic acid is a foundational transformation in organic synthesis. The use of potassium permanganate under basic conditions is a classic and effective approach.

Mechanistic Insights: The "Why" Behind the Reaction

The oxidation of alkylarenes like 2-fluoro-4-nitrotoluene by permanganate is a complex process. The currently accepted mechanism proceeds through a radical pathway as the rate-determining step.[7][8]

  • Hydrogen Atom Abstraction: The reaction initiates with the permanganate ion (MnO₄⁻) abstracting a hydrogen atom from the benzylic methyl group. This is the slowest step and leads to the formation of a 2-fluoro-4-nitrobenzyl radical and a manganese(VI) species (HMnO₄⁻). The stability of the benzyl radical is crucial for this step to occur.

  • Further Oxidation: The highly reactive benzyl radical is rapidly oxidized further. While the precise subsequent steps can be complex, they ultimately lead to the formation of the corresponding benzoate salt.

  • Role of Alkaline Medium: The reaction is typically performed in an aqueous basic solution (e.g., NaOH). This serves two key purposes: first, it helps to stabilize the permanganate oxidant, and second, it immediately converts the newly formed this compound into its water-soluble sodium salt (sodium 2-fluoro-4-nitrobenzoate). This prevents potential side reactions or over-oxidation of the desired product.

  • Function of Phase-Transfer Catalysis: 2-fluoro-4-nitrotoluene has poor solubility in the aqueous permanganate solution. To overcome this phase barrier and accelerate the reaction, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) is often employed.[4][9] The quaternary ammonium cation (Bu₄N⁺) pairs with the permanganate anion (MnO₄⁻) in the aqueous phase, creating an ion pair that is soluble in the organic phase (or at the interface), thereby delivering the oxidant to the 2-fluoro-4-nitrotoluene substrate.

Reaction Pathway Diagram

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products & Byproducts A 2-Fluoro-4-nitrotoluene C H-Atom Abstraction (Rate-Determining Step) A->C Organic Phase B KMnO₄ (aq) B->C Aqueous Phase PTC TBAB (PTC) PTC->C Facilitates Interaction D Radical Oxidation Cascade C->D E Formation of Benzoate Salt D->E F Sodium 2-Fluoro-4-nitrobenzoate (in solution) E->F G MnO₂ (precipitate) E->G

A simplified diagram of the key stages in the phase-transfer catalyzed permanganate oxidation.

Detailed Experimental Protocol

This protocol is synthesized from established procedures and is designed for robust performance at a laboratory scale.[4][9]

Reagents & Materials:

  • 2-fluoro-4-nitrotoluene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite® or other filter aid

  • Deionized water

  • Round-bottom flask with reflux condenser and heating mantle

  • Stir plate and magnetic stir bar

  • Buchner funnel and filter flask

  • Separatory funnel

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-fluoro-4-nitrotoluene (e.g., 0.2 mol, 31.1 g), tetrabutylammonium bromide (0.01 mol, 3.2 g), and a 1N sodium hydroxide solution (1.0 L).

  • Initial Oxidation: Begin stirring the mixture at room temperature. Add an initial portion of potassium permanganate (e.g., 20.0 g) to the stirring mixture.

  • Heating and Staged Addition: After approximately 10 minutes, heat the mixture to 95 °C using a heating mantle. The characteristic purple color of permanganate will gradually fade as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • To drive the reaction to completion, add additional portions of potassium permanganate (e.g., two 30.0 g portions) at intervals. A typical schedule is to add the portions after 2 hours and 3 hours of heating.[4]

  • Reaction Completion: Continue stirring the reaction at 95 °C for an additional 10-12 hours, or until the purple color of the permanganate persists, indicating that the starting material has been fully consumed.

  • Cooling and Filtration (Workup Part 1): Cool the reaction mixture to room temperature. Set up a vacuum filtration apparatus with a Buchner funnel and a pad of Celite® to filter out the fine MnO₂ precipitate. Wash the filter cake with a small amount of water to ensure all the soluble product is collected.

  • Acidification and Precipitation (Workup Part 2): Transfer the clear filtrate to a large beaker. Slowly and carefully add concentrated hydrochloric acid while stirring until the pH of the solution reaches ~2. An off-white to pale yellow precipitate of this compound will form.

  • Isolation of Crude Product: Collect the solid product by vacuum filtration. Wash the collected solid with cold water to remove residual inorganic salts.

Experimental Workflow Diagram

G start Start setup 1. Combine Reactants: - 2-fluoro-4-nitrotoluene - 1N NaOH - TBAB start->setup add_kmno4 2. Add initial KMnO₄ at Room Temp setup->add_kmno4 heat 3. Heat to 95°C add_kmno4->heat add_more_kmno4 4. Add KMnO₄ in portions over several hours heat->add_more_kmno4 monitor 5. Stir at 95°C until reaction is complete add_more_kmno4->monitor cool 6. Cool to Room Temp monitor->cool filter 7. Filter through Celite® to remove MnO₂ cool->filter acidify 8. Acidify filtrate to pH 2 with conc. HCl filter->acidify precipitate 9. Collect crude product by vacuum filtration acidify->precipitate purify 10. Purify via acid-base extraction precipitate->purify end End: Pure Product purify->end

A step-by-step workflow for the synthesis and initial workup of this compound.

Purification Protocol

For applications in drug development, high purity is essential. An acid-base extraction is an effective method for purifying the crude product.

  • Dissolution: Dissolve the crude solid in an aqueous base, such as 1N NaOH solution. The carboxylic acid will deprotonate to form its water-soluble sodium salt, while less acidic organic impurities will remain in solution or as a suspension.

  • Extraction (Optional): If significant organic impurities are suspected, wash the basic aqueous solution with a non-polar organic solvent like ether or dichloromethane to remove them. Discard the organic layer.

  • Re-precipitation: Re-acidify the aqueous solution to pH ~2 with concentrated HCl to precipitate the purified this compound.

  • Final Extraction: Extract the purified product from the aqueous mixture using several portions of an organic solvent like dichloromethane or ethyl acetate (e.g., 3 x 200 mL).[4]

  • Drying and Evaporation: Combine the organic extracts, wash with a small amount of 0.1N HCl, and then dry over anhydrous Na₂SO₄ or MgSO₄.[4] Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the pure product as a white to off-white crystalline solid.

  • Characterization: Confirm the purity by measuring the melting point (m.p. 174.5–176.0 °C) and other analytical techniques (NMR, etc.).[2][4]

Data Summary and Critical Safety Protocols

Reaction Data Summary

The following table summarizes typical quantitative data for this synthesis.

ParameterValueSource
Starting Material2-fluoro-4-nitrotoluene[4]
Primary OxidantPotassium Permanganate (KMnO₄)[4]
CatalystTetrabutylammonium Bromide (TBAB)[4]
Solvent/Medium1N Sodium Hydroxide (aq)[4]
Reaction Temperature95 °C[3][4]
Typical Yield~74%[3][4]
Product AppearanceWhite to light yellow crystalline powder[3][9]
Melting Point174.5–176.0 °C[4]
Critical Safety Protocols

Adherence to strict safety protocols is non-negotiable, particularly when handling strong oxidizing agents.

  • Potassium Permanganate (KMnO₄):

    • Hazard: Strong oxidizer. May intensify fire and can cause fire upon contact with combustible materials.[10][11][12] It is harmful if swallowed and causes severe skin burns and eye damage.[11][13]

    • Handling: Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14] Handle in a well-ventilated area or chemical fume hood.[10]

    • Storage: Store in a tightly closed container in a cool, dry place away from combustible materials, reducing agents, and strong acids.[11][14]

    • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated waste container. Do not flush down the drain.[11]

    • Waste Disposal: Permanganate waste should be treated as hazardous. It can be quenched by careful, slow addition to a reducing agent solution (e.g., sodium bisulfite) under controlled pH before disposal according to institutional guidelines.

  • General Precautions:

    • The oxidation reaction can be exothermic. Ensure adequate cooling capacity is available and add reagents in a controlled manner.

    • Acidification with concentrated HCl should be performed slowly and with caution, as it is also an exothermic process.

Alternative Synthetic Approaches

While the permanganate method is robust, other oxidants offer different advantages and disadvantages.

  • Chromium Trioxide/Periodic Acid: This system can provide a higher reported yield of around 81%.[4][15] The reaction is typically run in acetonitrile. However, chromium(VI) compounds are highly toxic and carcinogenic, posing significant health risks and creating hazardous waste that is difficult and costly to dispose of, making this a less desirable route for green chemistry and industrial applications.

  • Sodium Dichromate/Sulfuric Acid: Another chromium-based method that is effective but carries the same toxicity concerns as chromium trioxide.[5]

Conclusion

The synthesis of this compound via the potassium permanganate oxidation of 2-fluoro-4-nitrotoluene represents a reliable and scalable method for producing this valuable pharmaceutical intermediate. A thorough understanding of the reaction mechanism, particularly the roles of the basic medium and phase-transfer catalyst, allows for procedural optimization. By following a detailed experimental protocol and adhering strictly to safety guidelines for handling strong oxidants, researchers can consistently obtain high-purity material ready for use in advanced drug development pipelines.

References

electrophilic and nucleophilic sites of 2-Fluoro-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 2-Fluoro-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 403-24-7) is a pivotal molecular scaffold in modern synthetic chemistry, prized for its versatile reactivity which is conferred by a unique arrangement of three distinct functional groups on an aromatic ring.[1] This guide, prepared from the perspective of a Senior Application Scientist, delves into the core electronic principles governing the molecule's reactivity. We will dissect the electronic landscape of the molecule to identify its primary electrophilic and nucleophilic centers. Furthermore, we will explore the key mechanistic pathways this compound undergoes, including Nucleophilic Aromatic Substitution (SNAr), transformations of the carboxylic acid moiety, and reactions involving the nitro group. This document serves as a comprehensive resource, blending theoretical understanding with practical, field-proven protocols to empower researchers in leveraging this versatile building block for applications in pharmaceutical and agrochemical development.[1][2][3]

The Molecular Architecture: An Interplay of Inductive and Resonance Effects

The reactivity of this compound is not merely the sum of its parts but a consequence of the synergistic electronic interplay between the fluorine atom, the nitro group, and the carboxylic acid. The presence of these three distinct functional groups provides multiple, predictable reaction sites, allowing for sequential and regioselective modifications.[2]

  • The Nitro Group (-NO₂): Positioned para to the carboxylic acid, the nitro group is a powerful electron-withdrawing group, acting through both the inductive effect (-I) and the resonance effect (-M). It strongly deactivates the benzene ring towards electrophilic attack but, crucially, activates it for nucleophilic aromatic substitution.

  • The Fluorine Atom (-F): Located ortho to the carboxylic acid, fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I). This effect further deactivates the ring and enhances the acidity of the carboxylic acid.[2] Fluorine also serves as an excellent leaving group in nucleophilic aromatic substitution reactions, a key feature of this molecule's utility.[2]

  • The Carboxylic Acid Group (-COOH): This group is also deactivating and meta-directing. Its primary reactivity lies in its acidic proton and the electrophilic nature of its carbonyl carbon, allowing for a suite of classical transformations such as esterification, reduction, and conversion to highly reactive acyl chlorides.[2][4]

This unique combination of functional groups makes this compound a cornerstone intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), including the androgen receptor antagonist Enzalutamide, used in oncology.[2][5]

Mapping the Reactive Sites: A Guided Tour of the Electronic Landscape

Understanding the distribution of electron density across the molecule is paramount to predicting its behavior. Computational methods like Density Functional Theory (DFT) and the resulting Molecular Electrostatic Potential (MEP) maps provide invaluable insights, visually distinguishing electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[2]

Nucleophilic Centers (Sites of Electron Abundance)

While the ring is generally electron-deficient, localized areas of higher electron density act as nucleophilic sites.

  • Oxygen Atoms of the Carboxylate and Nitro Groups: The lone pairs on the oxygen atoms of both the deprotonated carboxylate and the nitro group are the most significant nucleophilic centers. These sites are readily protonated or can coordinate with Lewis acids.

  • The Aromatic Pi System (in specific contexts): Although deactivated, the π-system can, in rare cases, interact with extremely potent electrophiles. However, for most synthetic purposes, it is considered electron-poor.

Electrophilic Centers (Sites of Electron Deficiency)

The powerful electron-withdrawing groups create several highly electron-deficient centers, which are prime targets for nucleophilic attack.

  • C2 Carbon (Attached to Fluorine): This is a primary electrophilic site. The strong inductive effect of the adjacent fluorine and the resonance-withdrawing effect of the para-nitro group make this carbon highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[2]

  • Carbonyl Carbon of the Carboxylic Acid: This carbon is inherently electrophilic due to polarization by the attached oxygen atoms. Its electrophilicity is the basis for reactions like esterification and amidation.[2]

  • Aromatic Carbons (C4, C6): The carbons bearing the nitro group (C4) and ortho to both withdrawing groups (C6) are also significantly electron-poor and can be involved in the resonance stabilization of intermediates during nucleophilic attack.

Core Reaction Mechanisms and Synthetic Utility

The true value of this compound is realized in its predictable and versatile reaction pathways.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

This is arguably the most important reaction pathway for this molecule. The convergence of a good leaving group (fluoride) and strong activation from the nitro group makes the C2 position highly susceptible to attack by a wide range of nucleophiles.[2]

The mechanism is a two-step addition-elimination process. The nucleophile first attacks the electron-deficient C2 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the second step, the fluoride ion is eliminated, restoring the aromaticity of the ring.[2]

Caption: The two-step addition-elimination mechanism of SNAr.

Pathway 2: Carboxylic Acid Derivatization

The carboxylic acid group is a gateway to a vast array of derivatives. A common and critical first step is its activation to an acyl chloride, which dramatically increases the electrophilicity of the carbonyl carbon.[2][4]

This transformation is typically achieved with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][6] The resulting 2-fluoro-4-nitrobenzoyl chloride is a highly reactive intermediate that readily undergoes reaction with nucleophiles like amines or alcohols to form amides and esters, respectively.[2]

Carboxylic_Acid_Derivatization Start This compound AcylChloride 2-Fluoro-4-nitrobenzoyl Chloride (Highly Reactive Intermediate) Start->AcylChloride  + SOCl₂ or (COCl)₂ (Activation Step) Amide N-Substituted Amide Derivative AcylChloride->Amide  + Amine Ester Ester Derivative AcylChloride->Ester  + Alcohol Amine Primary/Secondary Amine (R₂NH) Alcohol Alcohol (R'OH)

Caption: Workflow for carboxylic acid activation and derivatization.

Pathway 3: Nitro Group Reduction

The nitro group can be readily reduced to a primary amine (-NH₂). This transformation fundamentally alters the electronic nature of the aromatic ring, converting the strongly deactivating nitro group into a strongly activating amino group. This opens up subsequent synthetic possibilities, such as diazotization reactions or amide bond formations where the newly formed amine acts as the nucleophile. Common reducing agents include catalytic hydrogenation (H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl).[2]

Experimental & Computational Protocols

To ensure scientific integrity, the following protocols are provided as self-validating systems. The causality behind key steps is explained to provide a deeper understanding beyond simple instruction.

Protocol: Synthesis via Oxidation of 2-Fluoro-4-nitrotoluene

This is the most common industrial and lab-scale synthesis of the title compound.[2][3][7] The protocol utilizes potassium permanganate as a powerful oxidizing agent.

Methodology:

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-fluoro-4-nitrotoluene (1 equivalent), tetrabutylammonium bromide (0.05 eq, as a phase-transfer catalyst), and 1N aqueous NaOH.[5][7] Causality: The basic medium is required for the permanganate oxidation, and the phase-transfer catalyst facilitates interaction between the aqueous oxidant and the organic substrate.

  • Oxidant Addition: While stirring at room temperature, add potassium permanganate (KMnO₄, ~1 eq) in portions. An exotherm may be observed.[5][7]

  • Heating: Heat the mixture to 95 °C. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide (MnO₂). Add additional portions of KMnO₄ over several hours until the starting material is consumed (monitor by TLC/GC).[5][7]

  • Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the MnO₂.[7]

  • Isolation: Transfer the clear filtrate to a beaker and cool in an ice bath. Carefully acidify the solution to pH 2 using concentrated HCl.[5][7] Causality: Acidification protonates the carboxylate salt, causing the neutral carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.

  • Purification: Collect the white precipitate by vacuum filtration, wash with cold water, and dry to afford this compound. Purity can be assessed by melting point (172-176 °C) and NMR.[1][5][7]

Protocol: Formation of 2-Fluoro-4-nitrobenzamide

This protocol demonstrates the conversion of the carboxylic acid to an amide via the acyl chloride intermediate.[4]

Methodology:

  • Acyl Chloride Formation: Suspend this compound (1 equivalent) in a suitable solvent (e.g., DCM or toluene) containing a catalytic amount of DMF. Add thionyl chloride (SOCl₂, ~1.2 eq) dropwise at room temperature.[4] Causality: DMF catalyzes the formation of the acyl chloride through the Vilsmeier reagent.

  • Reaction Monitoring: Heat the mixture gently (e.g., to 40-50 °C) until gas evolution (HCl, SO₂) ceases. The reaction is complete when a clear solution is obtained.

  • Removal of Excess Reagent: Remove the excess thionyl chloride and solvent under reduced pressure. The crude 2-fluoro-4-nitrobenzoyl chloride can be used directly.

  • Amidation: Dissolve the crude acyl chloride in an appropriate solvent like DCM. In a separate flask, dissolve the desired amine (e.g., methylamine, 2.2 eq) in DCM and cool in an ice bath.

  • Reaction: Slowly add the acyl chloride solution to the cooled amine solution. Stir for 1 hour.[4] Causality: The reaction is exothermic. Using excess amine neutralizes the HCl byproduct generated during the reaction.

  • Workup and Isolation: Quench the reaction with water. Separate the organic layer, wash with dilute acid, then brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the desired amide.

Data Presentation: Predicted Electronic Properties

While precise values require dedicated DFT calculations, the literature on analogous compounds allows us to predict the electronic properties of this compound.[2] The HOMO-LUMO gap (ΔE) is a critical parameter for determining molecular reactivity; a smaller gap generally indicates higher reactivity.[2]

PropertyPredicted Influence of SubstituentsImplication for Reactivity
HOMO Energy Lowered by -NO₂ and -F groupsLess likely to act as an electron donor (nucleophile).
LUMO Energy Significantly lowered by -NO₂ and -F groupsMore likely to act as an electron acceptor (electrophile).
HOMO-LUMO Gap (ΔE) Relatively smallIndicates high chemical reactivity.
MEP Minimum Located on the oxygen atoms of the nitro and carboxylate groups.Indicates the most probable sites for electrophilic attack.
MEP Maximum Located on the C2 carbon and the carboxylic acid proton.Indicates the most probable sites for nucleophilic attack.

Summary and Outlook

This compound is a classic example of a "designer" building block where functional groups are strategically placed to enable specific, high-yield chemical transformations. Its electronic landscape is dominated by the powerful electron-withdrawing nature of its substituents, creating highly electrophilic centers at the C2 carbon and the carbonyl carbon. This predictable reactivity, particularly in SNAr and carboxylic acid derivatization reactions, has cemented its role as an indispensable intermediate in the synthesis of complex, biologically active molecules. Future research will likely continue to exploit these properties in the development of novel therapeutics and materials, leveraging the well-understood reaction mechanisms outlined in this guide.

References

An In-depth Technical Guide on the Electronic Effects of Fluorine and Nitro Groups in 2-Fluoro-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the intricate electronic interplay between the fluorine and nitro substituents in 2-Fluoro-4-nitrobenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing the molecule's reactivity and acidity, supported by experimental methodologies and theoretical frameworks.

Introduction: The Significance of Electronic Effects in Molecular Design

The chemical and physical properties of an organic molecule are profoundly influenced by the distribution of electron density within its structure. Substituents on an aromatic ring, such as the benzoic acid scaffold, can dramatically alter this distribution through a combination of inductive and resonance effects. Understanding these electronic effects is paramount in the field of medicinal chemistry and materials science, as they dictate key parameters like acidity (pKa), reactivity, and intermolecular interactions.[1] this compound serves as an exemplary case study for examining the synergistic and competing electronic influences of two potent substituents: the highly electronegative fluorine atom and the strongly electron-withdrawing nitro group.[2][3] This molecule is a valuable building block in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs, due to the specific reactivity conferred by these groups.[3][4]

Deconstructing the Electronic Contributions of Fluorine and the Nitro Group

The electronic character of this compound is a composite of the individual effects of its substituents, each influencing the aromatic ring and the carboxylic acid functional group.

The Duality of the Fluorine Substituent at the Ortho Position

The fluorine atom, positioned ortho to the carboxylic acid group, exerts two primary electronic effects:

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly pulls electron density towards itself through the sigma (σ) bonds.[5][6] This inductive withdrawal is most potent at the carbon atom directly attached to the fluorine and diminishes with distance.[7] In this compound, this potent -I effect significantly increases the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion.[6][8] The electron withdrawal from the ring also deactivates it towards electrophilic aromatic substitution.[9]

  • Resonance Effect (+R or +M): Despite its high electronegativity, fluorine possesses lone pairs of electrons in its p-orbitals that can be delocalized into the π-system of the benzene ring.[10][11] This donation of electron density, known as a positive resonance or mesomeric effect, primarily increases electron density at the ortho and para positions.[10] However, for halogens like fluorine, the inductive effect is generally considered to outweigh the resonance effect in terms of overall ring deactivation.[9][10]

The Unambiguously Electron-Withdrawing Nature of the Nitro Group at the Para Position

The nitro group (-NO₂) at the para position is a powerful electron-withdrawing group, acting through both inductive and resonance mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group leads to a strong inductive withdrawal of electron density from the benzene ring through the sigma bond.[12][13]

  • Resonance Effect (-R or -M): The nitro group can delocalize π-electrons from the benzene ring onto its oxygen atoms.[14][15] This negative resonance effect is particularly strong when the nitro group is at the ortho or para position relative to a reaction center.[15][16] This delocalization significantly reduces the electron density of the aromatic ring and strongly stabilizes the conjugate base of the carboxylic acid, thereby increasing its acidity.[5]

The combined -I and -M effects of the nitro group make it a strong deactivating group for electrophilic aromatic substitution and a meta-director.[17][18]

Synergistic Effects on Acidity and Reactivity

The fluorine and nitro groups in this compound work in concert to significantly increase the acidity of the carboxylic acid compared to benzoic acid itself. The predicted pKa of this compound is approximately 2.37, which is substantially lower than that of benzoic acid (4.2).[19] This heightened acidity is a direct consequence of the stabilization of the carboxylate anion by the potent electron-withdrawing effects of both substituents.

The presence of these two deactivating groups also renders the aromatic ring highly electron-deficient, influencing its reactivity in nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, being a good leaving group, can be displaced by nucleophiles, a reaction facilitated by the presence of the electron-withdrawing nitro group which stabilizes the intermediate Meisenheimer complex.[4]

Quantitative Analysis: Hammett Substituent Constants

The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity and equilibrium of reactions involving benzene derivatives.[20] The Hammett substituent constants (σ) are a measure of the electron-donating or electron-withdrawing nature of a substituent.

Substituentσ (meta)σ (para)
-F+0.337+0.062
-NO₂+0.710+0.778

Table 1: Hammett Substituent Constants for Fluorine and Nitro Groups.[20]

The large positive σ values for the nitro group indicate its strong electron-withdrawing character, both at the meta and para positions.[20] The positive σ value for fluorine at the meta position reflects its inductive electron withdrawal.[20] The smaller positive value at the para position is a result of the partial offset of the strong -I effect by the +R effect.[10]

Experimental Characterization Protocols

The electronic properties of this compound can be experimentally verified through several well-established techniques.

Protocol for pKa Determination via Potentiometric Titration

Objective: To experimentally determine the acid dissociation constant (pKa) of this compound.

Materials:

  • This compound (high purity, ≥99.0%)[2]

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Calibrate the pH meter using standard buffer solutions.

  • Immerse the pH electrode in the solution of the acid.

  • Record the initial pH of the solution.

  • Begin titrating the acid solution with the standardized NaOH solution from the burette, adding small increments (e.g., 0.1-0.5 mL).

  • After each addition of NaOH, allow the pH to stabilize and record the pH and the total volume of NaOH added.

  • Continue the titration well past the equivalence point.

  • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

  • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can also be determined from the first derivative of the titration curve.

Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: These techniques can provide detailed information about the vibrational modes of the molecule.[4] Characteristic frequencies for the carboxylic acid, nitro group, and the fluoro-substituted benzene ring can be identified and compared to theoretical calculations.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy can be used to probe the electronic environment of the different nuclei in the molecule. The chemical shifts of the aromatic protons and carbons will be influenced by the electron-withdrawing nature of the substituents.

Visualizing the Electronic Effects and Experimental Workflow

The following diagrams illustrate the key concepts discussed in this guide.

electronic_effects cluster_F Fluorine (ortho) cluster_NO2 Nitro Group (para) F_effects Inductive Effect (-I) Strong electron withdrawal Resonance Effect (+R) Weak electron donation Molecule This compound F_effects->Molecule -I > +R NO2_effects Inductive Effect (-I) Strong electron withdrawal Resonance Effect (-R) Strong electron withdrawal NO2_effects->Molecule -I & -R Properties Increased Acidity (Lower pKa) Modified Reactivity (SNAr) Molecule->Properties Synergistic Effect

Caption: Dominant electronic effects of substituents in this compound.

pka_determination start Dissolve Acid in Water titrate Titrate with NaOH start->titrate record Record pH and Volume titrate->record plot Plot pH vs. Volume record->plot analyze Determine Half-Equivalence Point plot->analyze end pKa Value analyze->end

Caption: Workflow for the experimental determination of pKa.

Conclusion

The electronic landscape of this compound is a testament to the powerful and predictable nature of substituent effects in organic chemistry. The ortho-fluorine and para-nitro groups, through a combination of strong inductive and resonance effects, create a highly acidic and electronically distinct molecule. This detailed understanding of its electronic properties is crucial for its effective utilization as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[2][4] The methodologies outlined in this guide provide a robust framework for the experimental validation of these theoretical principles.

References

Topic: Potential Biological Activities of 2-Fluoro-4-nitrobenzoic Acid: From a Versatile Chemical Scaffold to Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Fluoro-4-nitrobenzoic acid (FNBA) is a substituted aromatic carboxylic acid that has garnered significant attention not for its intrinsic biological activity, but as a highly versatile and reactive building block in synthetic chemistry.[1][2] Its unique structural features—a carboxylic acid group, a fluorine atom, and a nitro group—provide multiple reaction sites for chemical modification. This guide delves into the core chemical principles that make FNBA a privileged scaffold and explores its documented and potential applications in the development of potent therapeutic agents, particularly in oncology and infectious diseases. We will dissect the synthetic strategies, outline key experimental protocols for biological evaluation, and present the mechanistic rationale behind its use in drug discovery.

The Chemical Foundation: Why this compound is a Privileged Scaffold

This compound (FNBA) is a crystalline solid with the molecular formula C₇H₄FNO₄ and a molecular weight of 185.11 g/mol .[3][4] Its utility in medicinal chemistry stems from the specific arrangement and electronic nature of its functional groups, which create a platform for diverse chemical modifications.

The core reactivity can be understood through three primary features:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at position 2 and the nitro group at position 4 are strongly electron-withdrawing. This electronic pull makes the aromatic ring "electron-poor," activating the fluorine atom for displacement by a wide range of nucleophiles (e.g., amines, alcohols, thiols). This reaction pathway is fundamental for introducing new functionalities and building molecular complexity.[1]

  • Carboxylic Acid Derivatization: The carboxylic acid group is a classic handle for forming stable amide or ester bonds. It can be readily converted into a more reactive acyl chloride, which then efficiently couples with various amines or alcohols to generate extensive libraries of derivatives.[1]

  • Nitro Group Reduction: The nitro group can be chemically reduced to form an aniline (amino group). This transformation introduces a new nucleophilic site on the molecule, opening up a different set of derivatization possibilities and significantly altering the electronic properties of the scaffold.[1]

These three reactive centers allow for a systematic and combinatorial approach to drug design, enabling chemists to fine-tune the steric and electronic properties of the final molecules to optimize their interaction with biological targets.[1]

Caption: Core reactive sites of this compound.

Application in Oncology: A Building Block for Anticancer Agents

While FNBA itself is not an anticancer drug, it is a well-documented starting material for potent therapeutics, most notably in the synthesis of kinase inhibitors and androgen receptor antagonists.[1]

Case Study: Synthesis of Enzalutamide

FNBA is a key intermediate in several patented synthetic routes for Enzalutamide, a second-generation nonsteroidal anti-androgen used to treat castration-resistant prostate cancer.[1] The synthesis leverages the reactivity of FNBA's functional groups to construct the complex heterocyclic core of the final drug. This underscores FNBA's value in creating high-value, structurally complex active pharmaceutical ingredients (APIs).

The Nitroaromatic Moiety: Potential for Hypoxia-Activated Prodrugs

The nitro group in FNBA and its derivatives is of particular interest in oncology. Many solid tumors contain regions of low oxygen (hypoxia). Certain enzymes, known as nitroreductases, are highly expressed in these hypoxic environments and can selectively reduce nitroaromatic compounds into cytotoxic agents. While FNBA itself has not been developed as a hypoxia-activated prodrug, its scaffold provides a validated chemical starting point for designing novel therapeutics based on this mechanism.

Anticancer_Drug_Workflow FNBA 2-Fluoro-4-nitrobenzoic acid (FNBA) Step1 Step 1: Derivatization (e.g., Amidation at COOH) FNBA->Step1 Intermediate1 Amide Intermediate Step1->Intermediate1 Step2 Step 2: SNAr Reaction (Displacement of F) Intermediate1->Step2 Intermediate2 Complex Intermediate Step2->Intermediate2 Step3 Step 3: Cyclization & Further Modification Intermediate2->Step3 API Final API (e.g., Kinase Inhibitor) Step3->API

Caption: Generalized workflow from FNBA to a complex pharmaceutical ingredient.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

To evaluate the anticancer potential of novel FNBA derivatives, a standard cytotoxicity assay is required. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Objective: To determine the concentration at which an FNBA derivative reduces the viability of a cancer cell line by 50% (IC₅₀).

Materials:

  • Cancer cell line (e.g., PC-3 for prostate cancer)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • FNBA derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates, multichannel pipette, microplate reader.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the FNBA derivative in culture medium. Remove the old medium from the plate and add 100 µL of the diluted compound solutions to the wells. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Application in Antimicrobial Drug Discovery

The FNBA scaffold is also a promising starting point for developing new antimicrobial agents, largely due to the presence of the nitro group.[3][5]

Mechanism of Action: Selective Activation by Bacterial Nitroreductases

A key interaction of FNBA with enzymes is the bioreduction of its nitro group, a reaction catalyzed efficiently by bacterial nitroreductases.[1] These enzymes are common in bacteria but not prominently found in mammalian cells. This differential expression provides a pathway for selective toxicity. A non-toxic FNBA-derived prodrug can be administered, which is then metabolized into a toxic species only inside the target bacteria, minimizing harm to the host.[1]

Nitroreductase_Mechanism cluster_bacterium Bacterial Cell cluster_host Host (Mammalian) Cell Prodrug FNBA-Derived Prodrug (Non-toxic) Nitroreductase Bacterial Nitroreductase Prodrug->Nitroreductase Reduction ActiveMetabolite Cytotoxic Metabolite (e.g., Hydroxylamine) Nitroreductase->ActiveMetabolite Target Bacterial DNA, Ribosomes, etc. ActiveMetabolite->Target Damage CellDeath Bacterial Cell Death Target->CellDeath Prodrug_host FNBA-Derived Prodrug NoEnzyme Low/No Nitroreductase Prodrug_host->NoEnzyme No activation

Caption: Selective activation of an FNBA-derived prodrug by bacterial nitroreductases.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of a potential antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.

Objective: To determine the MIC of FNBA derivatives against pathogenic bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

Materials:

  • Bacterial strains (e.g., ATCC 29213 S. aureus, ATCC 25922 E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • FNBA derivative stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader.

Methodology:

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the FNBA derivative in CAMHB. The final volume in each well should be 50 µL. Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the compound, bringing the total volume to 100 µL. This results in a final bacterial concentration of ~2.5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: A well with 100 µL of inoculated broth (no compound).

    • Sterility Control: A well with 100 µL of uninoculated broth.

    • Positive Control: A row with serial dilutions of a known antibiotic.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth (no turbidity) is observed. The result can be confirmed by reading the optical density at 600 nm.

Synthetic and Derivatization Workflows

The potential of FNBA is realized through its chemical transformation. Below are foundational protocols for its synthesis and derivatization.

Protocol: Synthesis of FNBA from 2-Fluoro-4-nitrotoluene

This common method involves the oxidation of the methyl group of the precursor.[6]

Materials:

  • 2-Fluoro-4-nitrotoluene

  • Potassium permanganate (KMnO₄)

  • Tetrabutylammonium bromide (phase-transfer catalyst)

  • 1N Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Celite

Methodology:

  • Combine 2-fluoro-4-nitrotoluene, tetrabutylammonium bromide, and 1N NaOH in a reaction vessel.

  • Stir the mixture and add an initial portion of KMnO₄. Heat the mixture to ~95°C.

  • Add additional portions of KMnO₄ over several hours while maintaining the temperature and stirring.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Filter the mixture through Celite to remove the manganese dioxide (MnO₂) byproduct.

  • Acidify the filtrate to a pH of 2 with concentrated HCl. This will precipitate the this compound.

  • Collect the white precipitate by vacuum filtration and dry to yield the final product.[6]

Derivatization Pathways

The synthesized FNBA can be channeled into multiple derivatization pathways to create a library of compounds for biological screening.

Derivatization_Pathways cluster_path1 Carboxylic Acid Pathway cluster_path2 SNAr Pathway cluster_path3 Nitro Reduction Pathway FNBA 2-Fluoro-4-nitrobenzoic acid (FNBA) AcylChloride Acyl Chloride Intermediate FNBA->AcylChloride SOCl₂ SNAr_Product Fluorine-Substituted Derivatives FNBA->SNAr_Product Nucleophile (Nu⁻) Amine_Product 2-Fluoro-4-aminobenzoic acid Derivative FNBA->Amine_Product Reduction (e.g., H₂/Pd) Amides Amide Derivatives AcylChloride->Amides R-NH₂ Esters Ester Derivatives AcylChloride->Esters R-OH

Caption: Key derivatization pathways originating from the FNBA scaffold.

Conclusion and Future Prospects

This compound stands as a testament to the principle that a molecule's value in drug discovery often lies in its potential as a versatile scaffold rather than its inherent bioactivity. Its well-defined reactive sites enable the systematic construction of complex and diverse molecular libraries. Its documented role in the synthesis of oncology drugs like Enzalutamide confirms its industrial relevance.[1]

Future research is poised to expand its applications.[3] The development of novel FNBA-derived heterocycles could yield new classes of kinase inhibitors or GPCR modulators.[1][7] Furthermore, its nitroaromatic nature remains a compelling feature for designing next-generation hypoxia-activated prodrugs and selective antimicrobial agents. As synthetic methodologies advance, the potential to leverage this simple but powerful building block to address complex global health challenges will continue to grow.

References

An In-Depth Technical Guide to the Safe Handling of 2-Fluoro-4-nitrobenzoic Acid for Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe handling, storage, and emergency response associated with 2-Fluoro-4-nitrobenzoic acid (CAS No. 403-24-7). Designed for researchers, chemists, and drug development professionals, the following sections synthesize critical safety data with field-proven insights to ensure laboratory procedures are both scientifically sound and rigorously safe. The causality behind each recommendation is explained to foster a deep-seated culture of safety and proactive risk mitigation.

Compound Profile and Inherent Risks

This compound is a valuable intermediate in organic synthesis, frequently employed as a building block for pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring a fluorine atom and a nitro group on a benzoic acid backbone, imparts unique reactivity that is advantageous for synthesis but also introduces specific handling hazards.[1][2][3] It typically appears as a white to pale yellow crystalline powder.[1][4][5]

A foundational understanding of its physicochemical properties is paramount for anticipating and controlling potential risks. The compound's solid, powdered form necessitates stringent controls to prevent the generation of dust, which is a primary route of exposure.

PropertyValueSignificance for Handling
CAS Number 403-24-7Unique identifier for substance verification.[1][4][6]
Molecular Formula C7H4FNO4Defines the elemental composition.[1][4][6]
Molecular Weight 185.11 g/mol Relevant for stoichiometric calculations.[2][4]
Appearance White to pale yellow crystalline powderThe fine particulate nature increases the risk of dust inhalation.[4][5][7]
Melting Point 170 - 176 °CStable solid at ambient laboratory temperatures.[1][2][4]
Boiling Point ~352.5 °C at 760 mmHgLow volatility, but thermal decomposition is a concern at high temperatures.[1][4]
Flash Point ~167 °CNot highly flammable, but can burn if exposed to an ignition source at elevated temperatures.[1][4]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[6][7] Understanding these classifications is the first step in a comprehensive risk assessment.

Hazard ClassGHS CategoryHazard StatementPractical Implication in the Laboratory
Acute Toxicity, Oral Category 4H302: Harmful if swallowedIngestion can lead to significant toxic effects. Strict hygiene measures, such as prohibiting eating and drinking in the lab, are critical.[6][7]
Skin Corrosion/Irritation Category 2H315: Causes skin irritationDirect contact can cause inflammation, redness, and discomfort. Impervious gloves and protective clothing are mandatory.[6][7][8]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationAccidental contact with eyes can lead to significant, potentially lasting damage. Chemical safety goggles are essential.[6][7][8]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationInhalation of dust can irritate the respiratory tract, leading to coughing and discomfort. All handling of the solid should be performed in a ventilated enclosure.[6][7][8][9]

A Proactive Safety Framework: The Hierarchy of Controls

To mitigate the risks associated with this compound, a systematic approach based on the industrial hygiene hierarchy of controls must be implemented. This framework prioritizes the most effective control measures, with personal protective equipment (PPE) serving as the final line of defense.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not feasible for specific research) Engineering Engineering Controls (Primary physical barrier) Elimination->Engineering Most Effective Administrative Administrative Controls (Safe work practices) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Final barrier) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls: The First Line of Defense

Engineering controls are designed to physically isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All weighing and handling of this compound powder must be conducted inside a certified chemical fume hood. This captures dust at the source, preventing inhalation.[10]

  • Ventilation: The laboratory must be equipped with good general ventilation to ensure any fugitive emissions are diluted and removed.[6][7]

  • Emergency Equipment: Emergency eyewash stations and safety showers must be located in the immediate vicinity of any potential exposure and be tested regularly.[6][10]

Administrative Controls: Standardizing Safe Practices

These are the protocols and work practices that reduce the likelihood of exposure.

  • Designated Areas: Clearly demarcate areas where this compound is stored and handled.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

  • Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[6][7] Hands must be washed thoroughly with soap and water after handling the chemical, even if gloves were worn.[6][8]

Personal Protective Equipment (PPE): The Essential Final Barrier

PPE is required for all tasks involving this chemical and should be selected based on a thorough risk assessment. It does not reduce the hazard itself but provides a crucial barrier.

Protection TypeSpecific RecommendationsRationale and Causality
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[10][11] A face shield may be required for larger quantities or spill cleanup.Protects against dust and splashes, preventing serious eye irritation (H319).[6][7]
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile). Gloves must be inspected for integrity before use and changed immediately if contaminated.Prevents direct contact with the skin, mitigating the risk of skin irritation (H315).[6][7][10]
Skin and Body Protection A buttoned laboratory coat and appropriate protective clothing to prevent skin exposure.Minimizes the risk of accidental contact with clothing or skin.[6][8][12]
Respiratory Protection Not typically required when work is performed within a certified fume hood. For spill cleanup or in case of ventilation failure, a NIOSH/MSHA approved respirator (e.g., N95 dust mask for nuisance dust, or a full-face respirator for significant releases) is necessary.[6][10][12]Prevents the inhalation of airborne dust, which can cause respiratory irritation (H335).[6][7]

Protocols for Handling and Emergencies

Adherence to validated protocols is a hallmark of a trustworthy safety system. The following workflows should be adapted into laboratory-specific SOPs.

Experimental Protocol: General Handling and Weighing
  • Preparation: Don all required PPE (goggles, nitrile gloves, lab coat).

  • Verification: Confirm the fume hood is functioning correctly (check airflow monitor).

  • Work Surface: Place a disposable, plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor spills.

  • Handling: Use a spatula to carefully transfer the solid from its storage container to a tared weigh boat. Avoid any actions that could generate dust, such as dropping or rapid movements.

  • Closure: Tightly close the primary container immediately after dispensing.

  • Cleanup: Wipe the spatula and any contaminated surfaces with a damp cloth before removing them from the fume hood. Dispose of the liner and cloth as hazardous waste.

  • Post-Handling: Remove gloves and wash hands thoroughly with soap and water.

Emergency Protocol: Accidental Spill Response

Spill_Response_Workflow cluster_spill Workflow for Solid Spill of this compound Discover Spill Discovered Alert Alert Personnel & Evacuate Area Discover->Alert PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Alert->PPE Contain Contain Spill (Prevent dust generation) PPE->Contain Cleanup Gently Sweep or Shovel into a Labeled Waste Container Contain->Cleanup Decontaminate Decontaminate Area with Soap and Water Cleanup->Decontaminate Dispose Dispose of Waste & PPE as Hazardous Waste Decontaminate->Dispose

Caption: A logical workflow for responding to an accidental spill.

  • Evacuate and Secure: Immediately alert others and evacuate the immediate area.[6] Restrict access.

  • Personal Protection: Before re-entering, don the appropriate PPE, including respiratory protection if significant dust is present.[7]

  • Cleanup: Do not use a dry brush, which can create dust. Gently sweep or shovel the spilled solid into a suitable, labeled container for disposal.[6] Minimize dust generation throughout the process.[6]

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of all cleanup materials and contaminated PPE as hazardous waste according to institutional and local regulations.[6][8]

First Aid and Firefighting Measures

Immediate and correct response to an exposure is critical.

First Aid Measures
  • General Advice: In case of an accident or if you feel unwell, seek immediate medical advice and show the safety data sheet to the physician.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6][7][8]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[6][7][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7]

Firefighting Measures
  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry powder, carbon dioxide (CO2), or water spray. Use media appropriate for the surrounding fire.[6][7][12]

  • Special Hazards: Thermal decomposition can generate hazardous gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride (HF).[6][8]

  • Protective Equipment: Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA).[6][8][12]

Storage, Stability, and Disposal

Proper storage is essential for maintaining chemical integrity and preventing hazardous situations.

  • Storage Conditions: Store in a dry, cool, and well-ventilated area.[1][6][13] Keep the container tightly closed when not in use and store locked up.[6][8][12]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, bases, and amines, as these can cause vigorous or hazardous reactions.[6][8]

  • Stability: The product is stable under normal storage conditions.[6][8]

  • Waste Disposal: All waste material must be disposed of via an authorized incinerator or licensed waste disposal company in accordance with local, state, and federal regulations.[6][8] Do not allow the product to enter drains or public waterways.[6][7]

References

An In-depth Technical Guide to the Safe Handling and Application of 2-Fluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the material safety properties and handling protocols for 2-Fluoro-4-nitrobenzoic acid (CAS No. 403-24-7), specifically tailored for researchers, scientists, and professionals in drug development. Moving beyond a standard Material Safety Data Sheet (MSDS), this document offers in-depth scientific rationale and practical, field-proven insights to ensure the safe and effective use of this versatile chemical intermediate.

Chemical Identity and Physicochemical Properties: A Foundation for Safe Handling

A thorough understanding of the fundamental properties of this compound is paramount for its safe handling and application in a laboratory setting.

Chemical Structure and Identification
  • Chemical Name: this compound

  • CAS Number: 403-24-7[1][2]

  • Molecular Formula: C₇H₄FNO₄[1]

  • Molecular Weight: 185.11 g/mol [1][2]

  • Appearance: White to light yellow crystalline powder[1][2][3]

  • Synonyms: 4-Nitro-2-fluorobenzoic acid[4]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound, which are critical for designing experiments and implementing appropriate safety controls.

PropertyValueSource(s)
Melting Point172 - 176 °C[1]
Boiling Point352.5 ± 27.0 °C at 760 mmHg[5]
Density1.6 ± 0.1 g/cm³[5]
Flash Point167.0 ± 23.7 °C[5]
SolubilitySoluble in most organic solvents like alcohols, ketones, and ethers.[6]

Hazard Identification and GHS Classification: A Risk-Based Approach

This compound is classified as a hazardous substance. A comprehensive understanding of its potential health effects is essential for risk mitigation.

GHS Hazard Statements
  • H302: Harmful if swallowed[7]

  • H315: Causes skin irritation[7]

  • H319: Causes serious eye irritation[7]

  • H335: May cause respiratory irritation[7]

GHS Pictograms

The following pictogram is used to represent the hazards associated with this compound:

alt text

Scientific Rationale for Hazards

The hazardous nature of this compound stems from its chemical structure. The presence of a carboxylic acid group contributes to its irritant properties, particularly towards mucous membranes and skin. The nitro group, being a strong electron-withdrawing group, can enhance the reactivity of the molecule and may contribute to its toxicity. Aromatic nitro compounds, in general, are known to have potential systemic effects, and while specific data for this compound is limited, it is prudent to handle it with the care afforded to this class of chemicals.

First-Aid Measures: Rapid and Effective Response to Exposure

In the event of accidental exposure, immediate and appropriate first-aid is crucial. The following protocols are based on established best practices for handling hazardous chemicals.

Inhalation Exposure
  • Immediate Action: Remove the individual from the contaminated area to fresh air.[7][8]

  • Breathing Difficulties: If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. [9]

  • Medical Attention: Seek immediate medical attention.[7]

Skin Contact
  • Immediate Action: Immediately remove all contaminated clothing.[9]

  • Washing: Wash the affected skin with plenty of soap and water for at least 15 minutes.[8]

  • Medical Attention: Seek immediate medical advice/attention.[7]

Eye Contact
  • Immediate Action: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8]

  • Contact Lenses: If present and easy to do, remove contact lenses. Continue rinsing.[7]

  • Medical Attention: Seek immediate medical attention.[7]

Ingestion
  • Immediate Action: Do NOT induce vomiting.[7]

  • Conscious Victim: If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[7]

  • Medical Attention: Seek immediate medical advice/attention.[7]

Handling and Storage: Proactive Measures for a Safe Laboratory Environment

Proper handling and storage procedures are the cornerstone of preventing accidental exposure and ensuring the integrity of the chemical.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is highly recommended, especially when working with larger quantities or when there is a potential for dust generation.[10]

  • Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[10]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.Protects against dust particles and splashes that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.Prevents skin contact and subsequent irritation.
Skin and Body Protection A laboratory coat and other appropriate protective clothing to prevent skin exposure.Minimizes the risk of accidental skin contact.
Respiratory Protection Not typically required under normal, well-ventilated conditions. However, if dust is generated or for large-scale operations, a NIOSH/MSHA-approved respirator or a dust mask (type N95) should be used.Prevents irritation of the respiratory tract from dust inhalation.
Safe Handling Practices
  • Avoid breathing dust, mist, or spray.[7]

  • Avoid contact with skin and eyes.[7]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[7]

  • Wash hands thoroughly after handling.[7]

  • Keep the container tightly closed when not in use.[7]

Storage Conditions
  • Store in a dry, cool, and well-ventilated area.[7]

  • Keep the container tightly closed.[7]

  • Store away from incompatible materials, such as strong oxidizing agents.[7]

Stability and Reactivity: Understanding Chemical Behavior

A key aspect of safe handling is understanding the chemical's stability and its potential for hazardous reactions.

Chemical Stability

This compound is stable under normal handling and storage conditions.[7]

Incompatible Materials
  • Strong Oxidizing Agents: As an aromatic nitro compound, this compound can react vigorously with strong oxidizing agents.[7] The nitro group can be further oxidized, potentially leading to an exothermic and hazardous reaction.

  • Bases: As a carboxylic acid, it will react with bases in an acid-base neutralization reaction.

  • Amines: Can react with the carboxylic acid group to form amides.[8]

Hazardous Decomposition Products

Under fire conditions, thermal decomposition can generate hazardous products, including:

  • Carbon oxides (CO, CO₂)[8]

  • Nitrogen oxides (NOx)[8]

  • Hydrogen fluoride[8]

Experimental Protocols: From Benchtop to Disposal

Illustrative Experimental Workflow: Amide Synthesis

The following diagram illustrates a typical workflow for an amide synthesis using this compound, highlighting key safety checkpoints.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_fumehood Work in a Chemical Fume Hood prep_ppe->prep_fumehood prep_reagents Weigh this compound and other reagents prep_fumehood->prep_reagents reaction_setup Set up reaction vessel with stirring and inert atmosphere prep_reagents->reaction_setup Transfer to reaction reaction_addition Slowly add reagents reaction_setup->reaction_addition reaction_monitoring Monitor reaction progress (TLC, LC-MS) reaction_addition->reaction_monitoring workup_quench Quench reaction (e.g., with water or ice) reaction_monitoring->workup_quench Reaction complete workup_extraction Perform extraction with appropriate solvent workup_quench->workup_extraction workup_drying Dry organic layer (e.g., with Na2SO4) workup_extraction->workup_drying purification_solvent Remove solvent under reduced pressure workup_drying->purification_solvent purification_column Purify by column chromatography if needed purification_solvent->purification_column disposal Segregate and dispose of waste in labeled containers purification_column->disposal

Caption: A generalized workflow for amide synthesis highlighting critical safety and procedural steps.

Detailed Spill Cleanup Protocol

In the event of a spill, follow these steps to ensure safe and effective cleanup:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.[7] Ensure the area is well-ventilated.

  • Personal Protective Equipment: Before addressing the spill, don the appropriate PPE, including respiratory protection (if dust is present), chemical-resistant gloves, and eye protection.

  • Containment: For small spills of the solid material, carefully sweep or shovel the material into a suitable, labeled container for disposal.[7] Avoid generating dust.

  • Decontamination:

    • Wipe the spill area with a damp cloth or paper towels.

    • Wash the contaminated surface with soap and water.

  • Waste Disposal: All contaminated materials, including PPE, should be placed in a sealed, labeled container for disposal as hazardous waste.[11]

Waste Disposal Protocol
  • Segregation: Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless permitted by institutional guidelines.[11]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.[11]

  • Professional Disposal: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company. The recommended method is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[11]

Toxicological and Ecological Information

Toxicological Summary
  • Acute Toxicity: Harmful if swallowed (Oral).[7]

  • Skin Corrosion/Irritation: Causes skin irritation.[7]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[7]

  • Respiratory or Skin Sensitization: Not classified.[7]

  • Germ Cell Mutagenicity: Not classified.[7]

  • Carcinogenicity: Not classified.[7]

  • Reproductive Toxicity: Not classified.[7]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7]

  • Specific Target Organ Toxicity (Repeated Exposure): Not classified.[7]

Ecological Information

There is no specific data available regarding the ecological effects of this compound. However, it is crucial to prevent its release into the environment.[7] Discharge into drains or waterways should be avoided.[9]

Conclusion: A Commitment to Safety and Scientific Excellence

This compound is a valuable building block in pharmaceutical and chemical research, notably as a raw material for the synthesis of enzalutamide.[2][3] Its utility, however, is matched by its potential hazards. By adopting the in-depth safety protocols and understanding the scientific rationale outlined in this guide, researchers can confidently and safely harness the synthetic potential of this compound, fostering a culture of safety and scientific integrity in the laboratory.

References

A Senior Application Scientist's Guide to Qualifying Commercial Suppliers of 2-Fluoro-4-nitrobenzoic Acid for Research & Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 2-Fluoro-4-nitrobenzoic Acid in Modern Synthesis

This compound (CAS No. 403-24-7) is a pivotal building block in contemporary organic synthesis, particularly within pharmaceutical and agrochemical research.[1] Its unique molecular architecture, featuring an electron-withdrawing nitro group and a fluorine atom on a benzoic acid scaffold, confers specific reactivity that chemists leverage for constructing complex molecular targets.[1][2] It serves as a key intermediate in the synthesis of a range of biologically active compounds, including anti-inflammatory agents and analgesics.[1][2]

However, the success of a synthesis utilizing this reagent is not merely dependent on the reaction scheme; it is fundamentally tied to the quality and consistency of the starting material. The presence of seemingly minor impurities can lead to failed reactions, downstream purification challenges, and, most critically, irreproducible results. This guide provides a comprehensive framework for researchers, chemists, and procurement managers to rigorously evaluate and qualify commercial suppliers of this compound, ensuring the integrity and success of your research and development endeavors.

The Causality of Quality: Why Supplier Scrutiny is Non-Negotiable

In the context of drug development, the quality of raw materials is a foundational pillar of regulatory compliance and patient safety.[3][4] For a reagent like this compound, seemingly subtle variations between suppliers or even between batches from the same supplier can have profound downstream consequences.[5]

Key Risk Factors Tied to Reagent Quality:

  • Reaction Failure: Impurities can poison sensitive catalysts (e.g., in palladium-catalyzed cross-coupling reactions) or react preferentially, consuming expensive reagents and halting the desired transformation.

  • Byproduct Formation: Isomeric impurities, such as 4-fluoro-2-nitrobenzoic acid, or residual starting materials from the synthesis (e.g., 2-fluoro-4-nitrotoluene) can participate in the reaction, leading to a complex mixture of products that are difficult and costly to separate.[2]

  • Inconsistent Yields: Variability in purity from batch to batch leads directly to inconsistent reaction yields, making process scale-up and validation impossible.[5]

  • Compromised Final Product: An impurity that carries through the entire synthetic sequence can impact the purity, stability, and safety profile of the final active pharmaceutical ingredient (API).[4]

Therefore, a robust supplier qualification process is not an administrative hurdle; it is an integral part of the scientific method and a critical risk mitigation strategy.[6][7]

Core Evaluation Criteria for Commercial Suppliers

When evaluating potential suppliers, it is crucial to move beyond catalog descriptions and delve into the evidence of their quality systems. A trustworthy supplier provides a self-validating system of documentation and support.

Purity Specification and Analytical Verification

The stated purity is the most immediate, but often most misleading, specification. A simple "≥98%" is insufficient. The critical question is, "What constitutes the other ≤2%?"

  • Method of Analysis: Demand to know how purity is determined. High-Performance Liquid Chromatography (HPLC) is a robust method for this class of compound.[2] Gas Chromatography (GC) and aqueous acid-base titration are also common.[1][8][9] A supplier should be transparent about the method used.

  • The Certificate of Analysis (CoA): This is the single most important document. A comprehensive CoA should not just state a purity value but also list the specific analytical tests performed (e.g., HPLC, NMR, Melting Point), the methods used, the batch-specific results, and the acceptance criteria.[10] Always request a batch-specific CoA before purchase.

  • Impurity Profile: An exceptional supplier may offer information on the identity and limits of known potential impurities.

Documentation and Transparency
  • Safety Data Sheet (SDS): A comprehensive and up-to-date SDS is a legal and ethical requirement. It provides critical information on handling, storage, personal protective equipment (PPE), and emergency procedures.[11][12][13]

  • Traceability: The supplier should be able to provide clear documentation linking the lot number to production records and the corresponding CoA.

Batch-to-Batch Consistency

For long-term projects or scale-up campaigns, consistency is paramount. Ask potential suppliers about their process controls and how they ensure that Batch B will have a comparable purity and impurity profile to Batch A. Reputable suppliers often have tighter internal specifications than what is advertised on the public-facing CoA.

Comparative Landscape of Select Commercial Suppliers

The following table provides a snapshot of offerings for this compound from several well-known suppliers catering to the research and development market. This information is based on publicly available data and should be verified with the supplier for the most current, batch-specific details.

SupplierProduct ExampleStated PurityAnalytical Method(s) CitedKey Characteristics
Thermo Fisher Scientific This compound, 98% (Alfa Aesar brand)≥97.5%HPLC, Aqueous acid-base TitrationProvides detailed specifications including appearance and melting point range.[8]
Sigma-Aldrich (Merck) This compound, AldrichCPRNot specified; sold "as-is"No analytical data collected by supplier.Part of a collection for early discovery; buyer assumes all responsibility for confirming identity and purity.[14]
Tokyo Chemical Industry (TCI) This compound>98.0%GC, TitrationSpecifies purity by both GC and titration methods, providing a cross-validation of quality.[9]
Chem-Impex International This compound≥ 98%GCProvides a clear purity specification determined by Gas Chromatography.[1]
SynQuest Laboratories This compoundNot explicitly stated on main page, but detailed SDS provided.N/A on product pageProvides a comprehensive GHS-compliant SDS with detailed handling information.[12]

Note: This table is for illustrative purposes. Researchers must always obtain lot-specific documentation directly from the supplier before making a purchasing decision.

Experimental Protocol: In-House Qualification of a New Supplier or Lot

Trust, but verify. Regardless of the supplier's reputation, it is imperative to perform in-house analytical verification on every new lot of a critical reagent before committing it to a large-scale or pivotal experiment.

Objective: To verify the identity, confirm the purity, and assess the suitability of a newly received lot of this compound.

Methodology:

  • Documentation Review:

    • Upon receipt, immediately quarantine the material.

    • Compare the supplier's CoA with the product label to ensure the Lot Number, Product Name, and CAS Number match.

    • Review the CoA to confirm the purity meets your experimental requirements and note the analytical methods used.

  • Physical and Basic Characterization:

    • Visually inspect the material. It should be a white to light yellow crystalline powder.[1][10][11] Note any discoloration or deviation from the expected form.

    • Perform a melting point analysis. The literature value is typically in the range of 170-177 °C.[1][2][10] A broad or significantly depressed melting point is a strong indicator of impurities.

  • Structural Confirmation (Identity):

    • Acquire a ¹H NMR (Proton Nuclear Magnetic Resonance) spectrum in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Causality: The resulting spectrum should be clean and match the known structure of this compound. Pay close attention to the aromatic region to identify potential isomeric impurities and check for residual organic solvents. The absence of unexpected signals confirms the material's identity.

  • Purity Assessment (Quantification):

    • Develop and run a standard HPLC-UV method. This is the most common and reliable technique for quantifying the purity of aromatic carboxylic acids.[2][15]

    • Method:

      • Mobile Phase: Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

      • Column: C18 reverse-phase column.

      • Detection: UV detector set to a wavelength where the analyte has strong absorbance (e.g., ~254 nm).

    • Analysis: Calculate the purity as a percentage of the area of the main peak relative to the total area of all peaks. This result should be consistent with the value reported on the supplier's CoA.

  • Small-Scale Test Reaction:

    • Before committing the entire batch to your main synthesis, perform a small-scale trial of your intended reaction.

    • Causality: This is the ultimate functional test. It validates that the reagent performs as expected under your specific experimental conditions and reveals the presence of any "performance-invisible" impurities (e.g., trace metals) that might not be detected by standard analytical techniques but could inhibit catalysis.

Supplier Qualification Workflow Diagram

The following diagram outlines the logical workflow for evaluating and qualifying a new supplier for a critical reagent like this compound.

G start Identify Potential Suppliers doc_review Request & Review CoA and SDS start->doc_review decision_doc Documentation Acceptable? doc_review->decision_doc order_sample Order Sample for In-House QC decision_doc->order_sample Yes reject Reject Supplier decision_doc->reject No qc_testing Perform In-House Testing (MP, NMR, HPLC) order_sample->qc_testing decision_qc QC Results Match CoA & Specs? qc_testing->decision_qc test_reaction Conduct Small-Scale Test Reaction decision_qc->test_reaction Yes decision_qc->reject No decision_final Test Reaction Successful? test_reaction->decision_final approve Approve Supplier & Place Bulk Order decision_final->approve Yes decision_final->reject No

Caption: Workflow for qualifying a new chemical supplier.

Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12] Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11][13] Avoid contact with skin and eyes.[12]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[11][12] Keep it away from incompatible materials such as strong oxidizing agents, bases, and amines.[12][13] Room temperature storage is generally acceptable.[1][16]

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2-Fluoro-4-nitrobenzoic Acid in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the applications of 2-Fluoro-4-nitrobenzoic acid (CAS No: 403-24-7) in pharmaceutical synthesis. We will explore its fundamental chemical properties, delve into its critical role as a versatile building block, and provide detailed, field-proven protocols for its key transformations. The narrative emphasizes the causality behind experimental choices, focusing on reaction mechanisms such as Nucleophilic Aromatic Substitution (SNAr) and derivatizations of the carboxylic acid moiety. Case studies will illustrate its application in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the realm of oncology.

Introduction: The Strategic Importance of a Multifunctional Building Block

This compound is a pivotal intermediate in organic and medicinal chemistry.[1] Its structure is uniquely primed for sequential and diverse functionalization, making it an invaluable precursor for complex molecular architectures. The molecule's utility is rooted in the synergistic interplay of its three key functional groups:

  • The Fluorine Atom: Positioned ortho to the carboxylic acid, it serves as an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions.

  • The Nitro Group: As a powerful electron-withdrawing group located para to the fluorine, it strongly activates the aromatic ring for nucleophilic attack, facilitating the SNAr mechanism.[2][3]

  • The Carboxylic Acid: This group provides a handle for a wide array of chemical transformations, including amide bond formation, esterification, and reduction, enabling the construction of diverse molecular scaffolds.[4][5]

This combination allows chemists to strategically build molecular complexity, improve pharmacokinetic properties, and synthesize novel therapeutic agents.[1] It is particularly prominent in the synthesis of kinase inhibitors and other targeted therapies.[4]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 403-24-7[1][6]
Molecular Formula C₇H₄FNO₄[1][6]
Molecular Weight 185.11 g/mol [6][7]
Appearance White to pale yellow crystalline powder[1][5]
Melting Point ~170-176 °C[1][5][6]
Boiling Point 352.5 °C at 760 mmHg[1][5]
Density ~1.6 g/cm³[5]

Core Synthetic Applications & Protocols

The reactivity of this compound can be broadly categorized into two main areas: reactions at the aromatic ring and transformations of the carboxylic acid group.

Application I: Nucleophilic Aromatic Substitution (SNAr)

The primary application of this reagent is as an electrophile in SNAr reactions. The electron-deficient aromatic ring readily undergoes attack by a wide range of nucleophiles at the carbon bearing the fluorine atom.

Causality of Reactivity: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized by the ortho- and para-positioned electron-withdrawing groups, particularly the nitro group. The subsequent elimination of the highly electronegative fluoride ion restores the ring's aromaticity and yields the substituted product.[3][8] The position of the nitro group is critical; meta-positioning would not allow for effective resonance stabilization of the negative charge onto the nitro group, rendering the substrate far less reactive.

Caption: Generalized mechanism for the SNAr reaction.

Protocol 2.1.1: SNAr with Amine Nucleophiles

This protocol describes a general procedure for the synthesis of N-substituted 2-amino-4-nitrobenzoic acid derivatives, which are valuable precursors for heterocyclic compounds like quinazolinones.[4]

  • Objective: To substitute the fluorine atom with a primary or secondary amine.

  • Materials:

    • This compound (1.0 eq)

    • Amine (e.g., piperidine, morpholine, or aniline) (1.5-2.0 eq)

    • Base (e.g., K₂CO₃ or Et₃N) (2.0 eq)

    • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and the anhydrous solvent (approx. 0.2 M concentration).

    • Add the base (e.g., K₂CO₃) to the suspension and stir for 10 minutes.

    • Add the amine nucleophile to the mixture.

    • Heat the reaction mixture to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).[8]

    • After completion, cool the reaction to room temperature and pour it into ice-cold water.

    • Acidify the aqueous solution with 1M HCl to a pH of ~2-3 to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

    • If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis. The disappearance of the characteristic C-F coupling in the NMR spectrum is a key indicator of a successful reaction.

Application II: Derivatization of the Carboxylic Acid Group

The carboxylic acid functionality is a versatile handle for extending the molecular scaffold. Common transformations include conversion to acyl chlorides for subsequent amidation or esterification, and reduction to the corresponding benzyl alcohol.

Carboxylic_Acid_Derivatization Start This compound AcylChloride 2-Fluoro-4-nitrobenzoyl chloride Start->AcylChloride SOCl₂, Oxalyl Chloride Alcohol 2-Fluoro-4-nitrobenzyl alcohol Start->Alcohol BH₃·THF, LiAlH₄ Amide N-Substituted Amide AcylChloride->Amide R₂NH

Caption: Key derivatization pathways for the carboxylic acid group.

Protocol 2.2.1: Acyl Chloride Formation and Amidation

This two-step, one-pot procedure is highly efficient for creating benzamide derivatives, which are common structural motifs in pharmaceuticals.

  • Objective: To synthesize an N-substituted 2-fluoro-4-nitrobenzamide.

  • Materials:

    • This compound (1.0 eq, 2.0 g, 10.8 mmol)

    • Thionyl chloride (SOCl₂) (1.2 eq, 1.5 g, 12.9 mmol)

    • Anhydrous DMF (50 mL)

    • Amine (e.g., methylamine solution) (excess)

  • Procedure:

    • Add this compound to a flame-dried flask containing anhydrous DMF.[5]

    • Cool the solution to -5 °C using an ice-salt bath.

    • Slowly add thionyl chloride dropwise, maintaining the temperature below 0 °C. The formation of the acyl chloride is typically rapid.

    • Stir the mixture at -5 °C for 1 hour.[5]

    • Slowly add an excess of the desired amine (e.g., aqueous methylamine) to the reaction mixture, ensuring the temperature remains low.

    • Allow the reaction to warm to room temperature and stir for an additional hour.

    • Quench the reaction by pouring it into 200 mL of cold water.

    • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water to remove salts, and dry to yield the desired amide.

  • Trustworthiness: This protocol is based on established patent literature, ensuring its robustness.[5] The conversion to the acyl chloride is a standard and reliable transformation. The subsequent amidation is typically high-yielding.

Protocol 2.2.2: Reduction of the Carboxylic Acid

Reducing the carboxylic acid to a primary alcohol opens up new synthetic possibilities, allowing for ether formation or further oxidation to an aldehyde.

  • Objective: To synthesize (2-fluoro-4-nitrophenyl)methanol.

  • Materials:

    • This compound (1.0 eq, 9.25 g, 50 mmol)

    • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF, 3.0 eq, 150 mL)

    • Anhydrous Tetrahydrofuran (THF) (30 mL)

    • Methanol (for quenching)

  • Procedure:

    • In a flame-dried, three-neck flask under an inert atmosphere, dissolve this compound in anhydrous THF.

    • Cool the solution to -15 °C.[5]

    • Slowly add the BH₃·THF solution via a dropping funnel over 30 minutes, maintaining the internal temperature below -10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.[5]

    • Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases.

    • Remove the solvents under reduced pressure.

    • Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude alcohol, which can be purified by column chromatography.

Case Study: A Building Block for Kinase Inhibitors

This compound and its derivatives are instrumental in the synthesis of numerous kinase inhibitors used in oncology. While not always a direct starting material in every published route, its structural motif is central to the synthesis of key intermediates. For example, it is a documented precursor for Enzalutamide, a potent androgen receptor antagonist.[4] Its structural elements are also found in the synthesis of multi-kinase inhibitors like Regorafenib, which targets pathways involved in tumor angiogenesis and oncogenesis.[9][10][11]

The synthesis of such complex molecules often involves a key SNAr step to link different aromatic fragments, followed by reduction of the nitro group to an amine, which can then participate in urea formation or cyclization reactions.

Kinase_Inhibitor_Strategy cluster_0 Step 1: Core Assembly cluster_1 Step 2: Functionalization Start 2-Fluoro-4-nitro -aromatic Precursor Intermediate1 Bi-aryl Ether Intermediate Start->Intermediate1 S(N)Ar with Phenol (e.g., 4-aminophenol derivative) Intermediate2 Aniline Derivative Intermediate1->Intermediate2 Nitro Group Reduction (e.g., H₂, Pd/C) Final Urea Formation (Final API) Intermediate2->Final Reaction with Isocyanate

Caption: A generalized synthetic strategy for kinase inhibitors.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for pharmaceutical development. Its predictable reactivity, governed by the principles of physical organic chemistry, allows for the rational design and efficient execution of complex synthetic routes. The protocols and applications detailed herein demonstrate its versatility in SNAr reactions, carboxylic acid derivatizations, and the construction of high-value heterocyclic systems and APIs. For researchers and drug development professionals, a thorough understanding of this building block's potential is essential for accelerating the discovery and synthesis of next-generation therapeutics.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the ability to forge new carbon-heteroatom bonds on aromatic scaffolds is paramount. Nucleophilic Aromatic Substitution (SNAr) stands out as a powerful and reliable strategy for this purpose.[1] This guide focuses on 2-Fluoro-4-nitrobenzoic acid (FNBA), a highly valuable and versatile building block. Its unique electronic architecture—a benzene ring activated by two potent electron-withdrawing groups and armed with an excellent leaving group—makes it an exceptional substrate for SNAr reactions.

FNBA is not merely an academic curiosity; it is a cornerstone intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), including targeted oncology therapies like the androgen receptor antagonist Enzalutamide.[2] The fluorine atom, a feature increasingly valued in drug design for enhancing metabolic stability and binding affinity, can be precisely displaced by a wide array of nucleophiles.[2]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, providing robust, field-proven protocols for the reaction of FNBA with amine, alcohol, and thiol nucleophiles.

The Scientific Foundation: Mechanism and Inherent Reactivity

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction proceeds via a distinct two-step addition-elimination mechanism, fundamentally different from SN1 or SN2 reactions.[2][3][4]

  • Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (the ipso-carbon). This disrupts the ring's aromaticity and forms a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][5] The formation of this intermediate is typically the slowest, and therefore rate-determining, step of the reaction.[5][6]

  • Elimination and Aromaticity Restoration: The leaving group (fluoride, F⁻) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.

Figure 1: The two-step addition-elimination mechanism of an SNAr reaction.
Dissecting the Substrate: Why FNBA is Primed for SNAr

The exceptional reactivity of this compound is not coincidental; it is a direct result of the synergistic effects of its three key functional groups.

  • The Activating Engine (-NO₂): The nitro group, positioned para to the fluorine, is a powerful electron-withdrawing group (EWG) through both inductive and resonance effects.[7][8] Its primary role is to drastically lower the electron density of the aromatic ring, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack. Crucially, it provides profound resonance stabilization to the negatively charged Meisenheimer intermediate, delocalizing the charge onto its oxygen atoms and lowering the activation energy of the rate-determining step.[4][9]

  • The Superior Leaving Group (-F): While the carbon-fluorine bond is the strongest carbon-halogen bond, fluorine is paradoxically the best halogen leaving group in SNAr reactions.[5] This is because the rate-determining step is the nucleophilic attack, not the breaking of the C-F bond. Fluorine's intense electronegativity strongly polarizes the C-F bond and withdraws electron density from the ring, further activating it for the initial attack. The leaving group aptitude in SNAr follows the trend F > Cl > Br > I, the inverse of the trend seen in SN1/SN2 reactions.[5]

  • The Modulating Anchor (-COOH): The carboxylic acid group, positioned ortho to the fluorine, also contributes as an EWG, further enhancing the ring's electrophilicity. However, its acidity is a critical experimental consideration. In the presence of a base, it will be deprotonated to the carboxylate (-COO⁻), which can influence the reaction's solubility profile. Sufficient base must be used to both deprotonate the nucleophile (if necessary) and neutralize the acidic proton of the substrate.

FNBA_Reactivity Synergistic Effects on FNBA Reactivity FNBA 2-Fluoro-4-nitrobenzoic Acid (FNBA) Nitro Nitro Group (-NO₂) (para) FNBA->Nitro Fluorine Fluorine (-F) (ortho) FNBA->Fluorine Carboxyl Carboxylic Acid (-COOH) (ortho) FNBA->Carboxyl Activation Ring Activation (Increased Electrophilicity) Nitro->Activation Strong EWG (Resonance) Stabilization Intermediate Stabilization (Meisenheimer Complex) Nitro->Stabilization Delocalizes Negative Charge Fluorine->Activation Strong EWG (Inductive) Carboxyl->Activation Moderate EWG

Figure 2: Interplay of functional groups governing FNBA's high reactivity in SNAr.

Field-Proven Experimental Protocols

General Considerations & Workflow

A successful SNAr reaction hinges on the careful selection of reagents and conditions.

  • Safety: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Strong bases like sodium hydride (NaH) are flammable and react violently with water; handle with extreme care under an inert atmosphere.[10]

  • Solvent Selection: Dipolar aprotic solvents such as DMF, DMSO, NMP, and acetonitrile are the standard choice.[11] They effectively solvate cations without interfering with the nucleophile's reactivity. While greener alternatives are being explored, their compatibility with the required bases must be verified.[1]

  • Base Selection: The choice of base is dictated by the pKa of the nucleophile.

    • Weak bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N) are suitable for reactions with amine nucleophiles (to scavenge the HF byproduct) or for deprotonating more acidic thiols.

    • Strong bases (e.g., NaH, KHMDS, t-BuOK) are required to deprotonate less acidic nucleophiles like alcohols and phenols, generating the more potent alkoxide/phenoxide anions.[3][12]

  • Reaction Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of completion and check for side products.

Workflow A 1. Reaction Setup - Inert atmosphere (if needed) - Dissolve FNBA in solvent B 2. Reagent Addition - Add Base - Add Nucleophile A->B C 3. Reaction - Stir at specified temp. - Monitor by TLC/HPLC B->C D 4. Workup - Quench reaction - Phase separation/Extraction C->D E 5. Purification - Wash organic layers - Dry over Na₂SO₄/MgSO₄ - Concentrate in vacuo D->E F 6. Isolation - Column Chromatography or Recrystallization E->F G Final Product F->G

Figure 3: A generalized workflow for SNAr reactions involving FNBA.
Protocol 1: C-N Bond Formation via Amine Nucleophiles

This protocol describes a general procedure for the synthesis of N-substituted 2-amino-4-nitrobenzoic acids.

  • Objective: To substitute the fluorine atom of FNBA with a primary or secondary amine.

  • Materials:

    • This compound (FNBA) (1.0 eq)

    • Amine (e.g., Piperidine) (1.2 - 1.5 eq)

    • Potassium Carbonate (K₂CO₃) (2.5 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and potassium carbonate (2.5 eq).

    • Add anhydrous DMF (approx. 0.1 M concentration relative to FNBA).

    • Add the amine nucleophile (1.2 eq) to the suspension.

    • Heat the reaction mixture to 60-80 °C.

    • Stir vigorously and monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).

    • Cool the reaction mixture to room temperature and pour it slowly into ice-cold water.

    • Acidify the aqueous mixture to pH ~3-4 with 1M HCl. A precipitate should form.

    • Collect the solid product by vacuum filtration, washing thoroughly with water.

    • If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Causality Note: A slight excess of the amine is used to ensure complete consumption of the limiting FNBA. K₂CO₃ serves two purposes: it neutralizes the carboxylic acid proton and scavenges the hydrogen fluoride (HF) generated during the reaction.

Protocol 2: C-O Bond Formation via Alcohol/Phenol Nucleophiles

This protocol outlines the synthesis of 2-alkoxy/aryloxy-4-nitrobenzoic acids.

  • Objective: To substitute the fluorine atom of FNBA using an alcohol or phenol, which requires pre-formation of a more potent alkoxide/phenoxide nucleophile.

  • Materials:

    • This compound (FNBA) (1.0 eq)

    • Alcohol or Phenol (e.g., Phenol) (1.5 eq)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil) (2.5 eq)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • Caution: NaH reacts violently with water. Perform under an inert atmosphere (N₂ or Ar).

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend NaH (2.5 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • In a separate flask, dissolve the phenol (1.5 eq) in anhydrous THF.

    • Slowly add the phenol solution to the NaH suspension via a syringe or dropping funnel. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.

    • Add a solution of FNBA (1.0 eq) in anhydrous THF to the reaction mixture.

    • Heat the reaction to 60 °C (reflux) and monitor by TLC.

    • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Causality Note: Alcohols and phenols are generally poor nucleophiles for SNAr. A strong base like NaH is essential to deprotonate the hydroxyl group, forming the much more nucleophilic alkoxide/phenoxide.[3] The excess base also neutralizes the carboxylic acid proton on FNBA.

Protocol 3: C-S Bond Formation via Thiol Nucleophiles

This protocol details the synthesis of 2-(arylthio/alkylthio)-4-nitrobenzoic acids.

  • Objective: To displace the fluorine atom with a thiol nucleophile.

  • Materials:

    • This compound (FNBA) (1.0 eq)

    • Thiol (e.g., Thiophenol) (1.1 eq)

    • Potassium Carbonate (K₂CO₃) (2.5 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a round-bottom flask, add FNBA (1.0 eq), thiophenol (1.1 eq), and K₂CO₃ (2.5 eq).

    • Add anhydrous DMF (approx. 0.1-0.2 M).

    • Stir the reaction mixture at room temperature. Thiols are generally more acidic and more nucleophilic than their alcohol counterparts, often allowing for milder reaction conditions.

    • Monitor the reaction by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.

    • Once complete, pour the reaction mixture into water and acidify with 1M HCl to pH ~3-4 to protonate the product.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the residue by recrystallization or flash chromatography.

  • Causality Note: The pKa of thiophenol is ~6.6, making it significantly more acidic than phenol (~10). Therefore, a milder base like K₂CO₃ is sufficient to generate the highly nucleophilic thiophenolate in situ.[11]

Data Summary and Troubleshooting

Table 1: Summary of Typical Reaction Conditions
Nucleophile ClassExample NucleophileBaseTypical SolventTemperature (°C)Product Type
Amines (C-N) PiperidineK₂CO₃, Cs₂CO₃DMF, DMSO60 - 802-(piperidin-1-yl)-4-nitrobenzoic acid
Alcohols (C-O) MethanolNaH, KHMDSTHF, DMF25 - 652-methoxy-4-nitrobenzoic acid
Phenols (C-O) PhenolNaH, K-t-BuOKTHF, DMF60 - 1002-phenoxy-4-nitrobenzoic acid
Thiols (C-S) ThiophenolK₂CO₃, Et₃NDMF, Acetonitrile25 - 502-(phenylthio)-4-nitrobenzoic acid
Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion - Insufficient temperature.- Nucleophile is too weak.- Base is not strong enough.- Solvent is not polar aprotic.- Increase reaction temperature.- For O/S nucleophiles, use a stronger base (e.g., NaH) to pre-form the anion.- Ensure an appropriate solvent like DMF or DMSO is used.
Formation of Side Products - Reaction temperature is too high.- Potential for reaction at other sites (unlikely with FNBA but possible with other substrates).- Degradation of starting material or product.- Lower the reaction temperature and increase reaction time.- Ensure stoichiometry is correct.- Run the reaction under an inert atmosphere if oxidative side reactions are suspected.
Difficult Purification - Product is highly polar and water-soluble.- Emulsion formation during aqueous workup.- After acidification, extract with a more polar solvent like ethyl acetate or a THF/EtOAc mixture.- If product remains in the aqueous layer, saturate it with NaCl before extraction.- To break emulsions, add brine and allow the mixture to stand.

Conclusion

This compound is a premier substrate for nucleophilic aromatic substitution, offering a reliable and versatile platform for the synthesis of diverse molecular architectures. The predictable reactivity, governed by the powerful activating effect of the para-nitro group and the excellent leaving group ability of fluorine, allows for the controlled formation of C-N, C-O, and C-S bonds under well-defined conditions. The protocols and principles outlined in this guide provide a robust framework for chemists to leverage this important building block in the pursuit of novel therapeutics, functional materials, and other advanced chemical applications.[13]

References

Application Note: Strategies and Protocols for the Esterification of 2-Fluoro-4-nitrobenzoic Acid with Various Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoro-4-nitrobenzoic acid is a pivotal building block in contemporary organic synthesis, particularly valued in the development of active pharmaceutical ingredients (APIs), including kinase inhibitors.[1] The esterification of its carboxylic acid moiety is a fundamental transformation, often required to modulate reactivity for subsequent cross-coupling reactions or to enhance solubility. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful esterification of this compound with a range of alcohols. We delve into the mechanistic underpinnings of the Fischer-Speier esterification, explore catalyst selection, and present detailed, validated protocols for both classical and microwave-assisted syntheses. Furthermore, we address common challenges, such as steric hindrance and reaction equilibrium, and provide a framework for the robust analytical characterization of the resulting ester products.

Mechanistic Insights: The Fischer-Speier Esterification

The conversion of a carboxylic acid and an alcohol into an ester in the presence of an acid catalyst is known as the Fischer-Speier esterification.[2][3] This reaction is a cornerstone of organic synthesis, but its success hinges on understanding its equilibrium nature.

The reaction proceeds through a sequence of reversible steps, which can be broadly categorized as a nucleophilic acyl substitution.[4]

  • Carbonyl Activation: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄).[5][6] This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack.

  • Nucleophilic Attack: A lone pair of electrons from the oxygen atom of the alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3]

  • Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol) to one of the hydroxyl groups. This intramolecular proton transfer converts a hydroxyl group into a much better leaving group: water.[4][5]

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of water.[5]

  • Deprotonation: The protonated ester is deprotonated (often by water or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final ester product.

A major challenge in Fischer esterification is that it is an equilibrium process.[7][8][9] To achieve high yields, the equilibrium must be shifted toward the products. This is typically accomplished by applying Le Châtelier's principle in one of two ways:

  • Using a large excess of one reactant, usually the alcohol, which can also serve as the solvent.[2][3]

  • Removing water as it is formed, for example, by using a Dean-Stark apparatus or a dehydrating agent.[3][4]

For this compound, the ortho-fluoro substituent can introduce a degree of steric hindrance, potentially slowing the rate of nucleophilic attack compared to an unsubstituted benzoic acid.[10] However, the reaction remains highly feasible under appropriate conditions.

Fischer_Esterification_Mechanism General Mechanism of Fischer-Speier Esterification sub Carboxylic Acid (R-COOH) + Alcohol (R'-OH) activated Protonated Carboxylic Acid sub->activated 1. Carbonyl Activation h_plus H+ activated->sub tetrahedral Tetrahedral Intermediate activated->tetrahedral 2. Nucleophilic Attack (R'-OH) tetrahedral->activated proton_transfer Protonated Intermediate tetrahedral->proton_transfer 3. Proton Transfer proton_transfer->tetrahedral ester_h2o Protonated Ester + H₂O proton_transfer->ester_h2o 4. Elimination of Water ester_h2o->proton_transfer product Ester (R-COOR') + H+ ester_h2o->product 5. Deprotonation product->ester_h2o Experimental_Workflow Comprehensive Workflow for Ester Synthesis and Analysis start This compound + Selected Alcohol route_choice Choose Synthetic Route start->route_choice fischer Route 1: Fischer Esterification (Direct, One-Pot) route_choice->fischer Primary / Secondary Alcohols acyl Route 2: Acyl Chloride (Two-Step) route_choice->acyl Hindered Alcohols / Low Yield fischer_cond Select Conditions: - Classical Reflux - Microwave (MAOS) fischer->fischer_cond fischer_cat Select Catalyst: - H₂SO₄ (Homogeneous) - Solid Acid (Heterogeneous) fischer_cond->fischer_cat workup Work-up & Purification fischer_cat->workup acyl_step1 Step 1: Reaction with SOCl₂ → Acyl Chloride acyl->acyl_step1 acyl_step2 Step 2: Reaction with Alcohol + Base (e.g., Pyridine) acyl_step1->acyl_step2 acyl_step2->workup workup_steps Neutralization (if needed) Extraction Drying & Concentration Recrystallization / Chromatography char Characterization of Pure Ester Product workup->char char_methods NMR (¹H, ¹³C) IR Spectroscopy Mass Spectrometry (MS) end_product Final Validated Product char->end_product

References

Application Note & Protocol: Selective Reduction of the Nitro Group in 2-Fluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The selective reduction of the nitro group in 2-Fluoro-4-nitrobenzoic acid to yield 2-Fluoro-4-aminobenzoic acid is a critical transformation in the synthesis of numerous pharmaceutical intermediates and complex organic molecules.[1][2] This document provides a comprehensive guide to performing this reduction with high chemoselectivity, preserving the integrity of the carboxylic acid and the fluorine substituent. We will explore various methodologies, including catalytic hydrogenation and metal-based reductions, offering detailed, step-by-step protocols. The causality behind experimental choices, self-validating system designs for protocols, and a comparative analysis of different methods are presented to ensure technical accuracy and field-proven insights.

Introduction: The Synthetic Challenge and Importance

2-Fluoro-4-aminobenzoic acid is a valuable building block in medicinal chemistry, notably in the synthesis of kinase inhibitors and other therapeutic agents.[1][3] The parent compound, this compound, possesses three distinct functional groups: a carboxylic acid, a nitro group, and a fluorine atom.[2] The primary challenge in its conversion to the desired amino derivative lies in the selective reduction of the nitro group without affecting the other functionalities. For instance, aggressive reduction conditions could lead to hydrodefluorination or reduction of the carboxylic acid. Therefore, the choice of reducing agent and reaction conditions is paramount to achieving a high yield of the target molecule with excellent purity.

This application note will delve into reliable and scalable methods for this selective reduction, providing researchers with the necessary information to choose the most suitable protocol for their specific needs.

Reaction Pathway Overview

The fundamental transformation discussed is the reduction of a nitro group to a primary amine. This process involves the transfer of six electrons and six protons to the nitro group.

Reaction_Pathway Start This compound Intermediate Nitroso Intermediate Start->Intermediate [H] Intermediate2 Hydroxylamine Intermediate Intermediate->Intermediate2 [H] End 2-Fluoro-4-aminobenzoic acid Intermediate2->End [H]

Figure 1: General pathway for the reduction of a nitro group.

Recommended Reduction Methodologies

Several methods have proven effective for the selective reduction of aromatic nitro compounds.[4][5] We will focus on three robust and widely applicable protocols.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[2] The choice of catalyst is crucial to avoid unwanted side reactions.

  • Palladium on Carbon (Pd/C): This is a highly effective catalyst for nitro reductions. However, care must be taken to prevent hydrodefluorination, especially with prolonged reaction times or at elevated temperatures and pressures.[4]

  • Raney Nickel: Often used as an alternative to Pd/C when dehalogenation is a concern.[4]

  • Platinum on Carbon (Pt/C): Sulfided Pt/C can exhibit high selectivity for nitro group reduction while preserving halogens.[6]

Workflow for Catalytic Hydrogenation:

Catalytic_Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve Substrate in Solvent B Add Catalyst A->B C Purge with H2 B->C D Heat & Stir under H2 atmosphere C->D E Monitor Reaction (TLC/LC-MS) D->E F Filter Catalyst E->F Reaction Complete G Concentrate Filtrate F->G H Purify Product G->H

Figure 2: Experimental workflow for catalytic hydrogenation.

Metal-Mediated Reduction in Acidic Media

The use of metals like iron (Fe), zinc (Zn), or tin (Sn) in acidic conditions is a classic and reliable method for reducing nitroarenes.[4][7] These methods are generally very selective for the nitro group.

  • Iron in Acetic Acid/HCl: This is a cost-effective and robust method. The reaction is heterogeneous and requires vigorous stirring.[4]

  • Tin(II) Chloride (SnCl₂): A mild and effective reagent that can be used for selective reductions in the presence of other reducible groups.[4][8]

Reduction with Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite is an economical and versatile reducing agent, valued for its mild reaction conditions and high chemoselectivity.[9] It can selectively reduce a nitro group in the presence of functionalities like aldehydes, ketones, and esters.[9]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C

Rationale: This protocol is chosen for its high efficiency and clean reaction profile. The use of a lower hydrogen pressure helps to minimize the risk of hydrodefluorination.

Materials:

  • This compound

  • 10% Palladium on carbon (50% wet)

  • Methanol or Ethanol

  • Hydrogen gas supply

  • Parr hydrogenator or similar pressure vessel

  • Celite®

Procedure:

  • In a pressure vessel, dissolve this compound (1.0 eq) in a suitable solvent like methanol or ethanol (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (5-10 mol% Pd).

  • Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 2-Fluoro-4-aminobenzoic acid.

  • The product can be further purified by recrystallization.

Protocol 2: Reduction with Tin(II) Chloride

Rationale: SnCl₂ is a mild reducing agent, making it ideal for substrates with multiple sensitive functional groups.[8] The reaction is typically carried out in an alcoholic solvent.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol (15-25 mL per gram of substrate), add Tin(II) chloride dihydrate (3.0-5.0 eq).

  • Slowly add concentrated HCl (a few drops) to catalyze the reaction.

  • Heat the mixture to reflux (around 78 °C) and stir.

  • Monitor the reaction by TLC until the starting material is consumed (typically 3-8 hours).

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution or dilute NaOH until the pH is ~7-8. A precipitate of tin salts will form.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Reduction with Sodium Dithionite

Rationale: This method avoids the use of heavy metals and pressurized hydrogen, making it an attractive option for both laboratory and larger-scale synthesis.[9]

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • Ammonium hydroxide (NH₄OH) or Potassium carbonate (K₂CO₃)

  • Water

  • Dichloromethane or Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of water and a suitable organic co-solvent if needed.

  • Add a base such as ammonium hydroxide or potassium carbonate to maintain a basic pH.

  • In a separate flask, prepare a solution of sodium dithionite (3.0-5.0 eq) in water.

  • Slowly add the sodium dithionite solution to the solution of the nitro compound with vigorous stirring at room temperature. The reaction can be exothermic.

  • Stir the reaction for 2-5 hours, monitoring by TLC.

  • Once the reaction is complete, acidify the mixture with dilute HCl to a pH of ~3-4 to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Alternatively, the product can be extracted into an organic solvent like ethyl acetate after neutralization.

Comparative Data

Method Reducing Agent Typical Yield Reaction Time Advantages Disadvantages
Catalytic HydrogenationH₂, Pd/C>90%2-6 hHigh yield, clean reaction, easy product isolation.Requires specialized pressure equipment, potential for dehalogenation.[4]
Metal-Mediated (SnCl₂)SnCl₂·2H₂O80-95%3-8 hMild conditions, highly selective.[4][8]Requires stoichiometric amounts of metal salt, work-up can be tedious due to tin salt precipitation.[8]
Sodium DithioniteNa₂S₂O₄85-95%2-5 hEconomical, avoids heavy metals and high pressure, mild conditions.[9]Requires aqueous conditions, can have a strong odor.

Troubleshooting

  • Incomplete Reaction: Increase the amount of reducing agent, prolong the reaction time, or slightly increase the temperature. Ensure efficient stirring, especially for heterogeneous reactions.

  • Dehalogenation (in Catalytic Hydrogenation): Use a more selective catalyst like Raney Nickel or sulfided Pt/C.[4][6] Reduce hydrogen pressure and reaction time.

  • Low Yield after Work-up (SnCl₂ method): Ensure complete neutralization to precipitate all tin salts. Thoroughly extract the aqueous layer.

Conclusion

The selective reduction of the nitro group in this compound can be achieved with high efficiency using several methods. The choice of protocol depends on the available equipment, scale of the reaction, and desired purity of the final product. Catalytic hydrogenation offers a clean and high-yielding route but requires careful control to prevent side reactions. Metal-mediated reductions, particularly with SnCl₂, are highly selective and robust. Sodium dithionite provides a mild, economical, and metal-free alternative. By following the detailed protocols and considering the comparative data provided, researchers can confidently perform this important synthetic transformation.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Fluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures.[1] 2-Fluoro-4-nitrobenzoic acid stands out as a preeminent building block due to the orthogonal reactivity of its three key functional groups: a carboxylic acid, a nitro group, and an activated fluorine atom.[2] The electron-withdrawing nature of the nitro and carboxyl groups significantly activates the ortho-positioned fluorine atom for nucleophilic aromatic substitution (SNAr), while the nitro group itself can be readily reduced to an amine, and the carboxylic acid can be converted into a variety of derivatives. This multi-faceted reactivity opens direct and versatile pathways to a vast number of nitrogen-containing heterocyclic compounds, which are central scaffolds in a majority of biologically active agents.[2]

This guide provides an in-depth exploration of the core synthetic strategies and detailed experimental protocols for leveraging this compound in the synthesis of high-value heterocyclic systems, particularly benzimidazoles and quinazolinones. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this versatile intermediate.

Part 1: Core Synthetic Transformations and Mechanistic Insights

The synthetic utility of this compound is rooted in three primary transformations that can be employed sequentially or in various combinations to build the desired heterocyclic core.

Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position

The fluorine atom at the C-2 position is highly susceptible to displacement by nucleophiles. This reactivity is driven by the strong electron-withdrawing effects of the nitro group at C-4 and the carboxylic acid at C-1, which stabilize the negatively charged intermediate.

Causality and Mechanism: The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[2] The attack of a nucleophile (e.g., an amine, alkoxide) on the carbon bearing the fluorine atom forms this intermediate, followed by the elimination of the fluoride ion to restore aromaticity. This SNAr pathway is a cornerstone for introducing diversity at the C-2 position, often as the initial step in a multi-step synthesis. For instance, reaction with various amines yields N-substituted 4-nitroanthranilic acid derivatives, which are precursors to numerous heterocycles.[2]

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group can be readily converted into more reactive functional groups, a critical activation step for many subsequent reactions, particularly amide bond formation.

Causality and Mechanism: Treatment with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, transforms the carboxylic acid into a highly electrophilic acyl chloride (2-fluoro-4-nitrobenzoyl chloride).[2][3] This intermediate is not typically isolated and is reacted in situ with nucleophiles like primary or secondary amines to form stable N-substituted 2-fluoro-4-nitrobenzamides. This amide formation is a key step in the synthesis of important pharmaceutical agents, including the androgen receptor antagonist Enzalutamide.[2]

Reduction of the Nitro Group and Intramolecular Cyclization

The transformation of the nitro group into an amine is arguably the most crucial step for the formation of fused heterocyclic systems.

Causality and Mechanism: The nitro group can be selectively reduced to a primary amine using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents like tin(II) chloride (SnCl₂) or iron powder in an acidic medium.[4] This reduction generates an ortho-substituted aniline derivative. When this transformation is performed on a substrate that already contains a suitable electrophilic or nucleophilic partner (introduced via SNAr or carboxylic acid derivatization), a spontaneous or induced intramolecular cyclization can occur to form the final heterocyclic ring.[2]

Part 2: Experimental Protocols and Applications

This section details the practical application of the core strategies for synthesizing two medicinally significant classes of heterocycles: Benzimidazoles and Quinazolinones.

Synthesis of Benzimidazoles

Benzimidazoles are a privileged scaffold in drug discovery, exhibiting a wide range of biological activities including anticancer, antiviral, and anthelmintic properties.[5] The synthesis from this compound involves a sequential SNAr, nitro reduction, and condensation/cyclization cascade.

G A This compound B Step 1: SNAr Reaction (e.g., Benzylamine, Base) A->B Introduce N-substituent C 2-(Benzylamino)-4-nitrobenzoic acid B->C D Step 2: Nitro Reduction (e.g., Fe / NH4Cl, EtOH/H2O) C->D Generate diamine precursor E 4-Amino-2-(benzylamino)benzoic acid (o-phenylenediamine derivative) D->E F Step 3: Cyclization (e.g., Formic Acid, Heat) E->F Form imidazole ring G 1-Benzyl-1H-benzo[d]imidazole- 7-carboxylic acid F->G

Caption: Workflow for Benzimidazole Synthesis.

  • Step 1: Synthesis of 2-(Benzylamino)-4-nitrobenzoic acid (SNAr Reaction)

    • To a solution of this compound (1.85 g, 10 mmol) in dimethyl sulfoxide (DMSO, 20 mL), add potassium carbonate (2.76 g, 20 mmol).

    • Add benzylamine (1.1 mL, 10 mmol) dropwise to the stirring mixture at room temperature.

    • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

    • Acidify the aqueous solution with 2N HCl until a yellow precipitate forms (pH ~2-3).

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the product.

  • Step 2: Synthesis of 4-Amino-2-(benzylamino)benzoic acid (Nitro Reduction)

    • Suspend the 2-(benzylamino)-4-nitrobenzoic acid (2.72 g, 10 mmol) from the previous step in a mixture of ethanol (50 mL) and water (10 mL).

    • Add iron powder (2.8 g, 50 mmol) and ammonium chloride (0.27 g, 5 mmol) to the suspension.

    • Heat the mixture to reflux (approx. 80°C) and stir vigorously for 2-3 hours. The color change from yellow to colorless indicates the progress of the reduction.

    • Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture through a pad of Celite to remove the iron salts.

    • Wash the Celite pad with hot ethanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude diamine product, which is often used directly in the next step without further purification.

  • Step 3: Synthesis of 1-Benzyl-1H-benzo[d]imidazole-7-carboxylic acid (Cyclization)

    • Add formic acid (15 mL) to the crude 4-Amino-2-(benzylamino)benzoic acid from Step 2.

    • Heat the mixture to 100°C and stir for 3-4 hours.

    • After cooling, pour the reaction mixture into ice-cold water. A solid precipitate will form.

    • Collect the solid by filtration, wash thoroughly with water to remove excess formic acid, and dry.

    • Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure benzimidazole product.

ParameterStep 1 (SNAr)Step 2 (Reduction)Step 3 (Cyclization)
Key Reagents Benzylamine, K₂CO₃Fe powder, NH₄ClFormic Acid
Solvent DMSOEthanol / WaterFormic Acid (reagent & solvent)
Temperature 80°C80°C (Reflux)100°C
Reaction Time 4-6 hours2-3 hours3-4 hours
Typical Yield 85-95%80-90% (crude)75-85%
Synthesis of Quinolones and Quinazolinones

Quinolone-based structures are famous for their antibacterial activity (fluoroquinolones), while quinazolinones are prevalent in oncology.[6][7][8] The synthesis of a quinazolinone core from this compound proceeds via carboxylic acid activation, amidation, nitro reduction, and a final intramolecular cyclization.

G A This compound B Step 1: Acyl Chloride Formation (e.g., SOCl2, DMF cat.) A->B C 2-Fluoro-4-nitrobenzoyl chloride (in situ) B->C D Step 2: Amidation (e.g., Methylamine) C->D Form amide bond E 2-Fluoro-N-methyl-4-nitrobenzamide D->E F Step 3: Nitro Reduction (e.g., H2, Pd/C) E->F Generate o-amino amide G 4-Amino-2-fluoro-N-methylbenzamide F->G H Step 4: Intramolecular Cyclization (e.g., Heat, Base) G->H Form quinazolinone ring (Intramolecular SNAr) I 1-Methyl-1,2-dihydroquinazolin-4-one H->I

Caption: Workflow for Quinazolinone Synthesis.

  • Step 1 & 2: Synthesis of 2-Fluoro-N-methyl-4-nitrobenzamide (Amidation)

    • Suspend this compound (1.85 g, 10 mmol) in dichloromethane (DCM, 40 mL).

    • Add a catalytic amount of N,N-Dimethylformamide (DMF, 2-3 drops).

    • Cool the mixture to 0°C in an ice bath. Slowly add thionyl chloride (1.1 mL, 15 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours, or until the solid dissolves and gas evolution ceases. The formation of the acyl chloride is complete.

    • In a separate flask, prepare a solution of methylamine (e.g., 40% in water, 2.5 eq) in DCM and cool to 0°C.

    • Slowly add the freshly prepared acyl chloride solution to the methylamine solution at 0°C.

    • Stir the reaction mixture for 1 hour at room temperature.

    • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the amide product.[9]

  • Step 3: Synthesis of 4-Amino-2-fluoro-N-methylbenzamide (Nitro Reduction)

    • Dissolve the 2-Fluoro-N-methyl-4-nitrobenzamide (1.98 g, 10 mmol) in methanol (50 mL).

    • Add 10% Palladium on carbon (Pd/C, ~100 mg) to the solution.

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr shaker).

    • Stir the mixture vigorously at room temperature for 4-8 hours until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture through Celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate to obtain the amino derivative, which can be used directly in the next step.

  • Step 4: Synthesis of 1-Methyl-1,2-dihydroquinazolin-4-one (Cyclization)

    • Dissolve the crude 4-Amino-2-fluoro-N-methylbenzamide in a suitable high-boiling solvent like N,N-Dimethylacetamide (DMA) or DMSO.

    • Add a non-nucleophilic base, such as potassium carbonate or cesium carbonate (1.5 eq).

    • Heat the mixture to 120-140°C and stir for 6-12 hours. The intramolecular SNAr reaction occurs, with the amine displacing the ortho-fluorine atom.

    • Monitor the reaction by LC-MS or TLC.

    • Upon completion, cool the mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography or recrystallization to obtain the final quinazolinone.

Part 3: Troubleshooting and Safety Considerations

  • Troubleshooting:

    • Incomplete Nitro Reduction: If TLC or LC-MS shows remaining starting material, extend the reaction time or use a more active catalyst/reducing system. For instance, SnCl₂·2H₂O in ethanol is a robust alternative to catalytic hydrogenation.

    • Low Cyclization Yields: Intramolecular cyclizations are sensitive to reaction conditions. Ensure strictly anhydrous conditions, as water can interfere. The choice of base and solvent is critical; screen different conditions if yields are poor. For quinazolinone synthesis, a stronger base or higher temperature might be required to facilitate the intramolecular SNAr.

    • Side Reactions: During acyl chloride formation, overheating can lead to decomposition. Maintain low temperatures during addition. In SNAr reactions, if the nucleophile is bifunctional, protecting one group may be necessary to ensure regioselectivity.

  • Safety Precautions:

    • Reagents: Thionyl chloride and oxalyl chloride are highly corrosive and react violently with water, releasing toxic gases (HCl, SO₂). Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

    • Nitro Compounds: Aromatic nitro compounds are potentially toxic and can be explosive, especially polynitrated species. Handle with care and avoid excessive heat or shock.

    • Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas and a pyrophoric catalyst (Pd/C). Ensure the system is properly set up and purged to avoid creating an explosive atmosphere. Never allow the catalyst to dry in the air.

    • Solvents: Use flammable organic solvents like DCM, ethanol, and methanol in a fume hood away from ignition sources.

References

Application Notes & Protocols: The Strategic Use of 2-Fluoro-4-nitrobenzoic Acid in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Scaffolds in Kinase Inhibitor Design

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has consequently become a cornerstone of modern targeted therapy. The success of these inhibitors often hinges on the molecular scaffold from which they are built. 2-Fluoro-4-nitrobenzoic acid (CAS: 403-24-7) has emerged as a highly valuable and versatile building block in medicinal chemistry for constructing these complex therapeutic agents.[1][2]

This compound's utility is derived from the unique interplay of its three functional groups: a carboxylic acid, a fluorine atom, and a nitro group.[3] This strategic arrangement provides chemists with multiple, regioselective reaction handles to build diverse molecular architectures. Specifically, the electron-withdrawing nitro group strongly activates the aromatic ring, making the fluorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[3][4] This allows for the precise introduction of various nucleophiles, a critical step in assembling the core of many kinase inhibitors. This document provides an in-depth guide to the chemical principles, applications, and detailed protocols for leveraging this compound in the synthesis of kinase inhibitors.

Core Chemical Principles: The Power of Nucleophilic Aromatic Substitution (SNAr)

The primary application of this compound in pharmaceutical synthesis is centered around the Nucleophilic Aromatic Substitution (SNAr) reaction.[3][4] Understanding the causality behind this reaction's efficiency is key to its successful application.

2.1. Mechanism of Action

The SNAr reaction with 2-fluoro-4-nitro-substituted aromatics proceeds through a well-established two-step addition-elimination mechanism.[3][5]

  • Nucleophilic Attack: A nucleophile (e.g., an amine, alkoxide, or thiol) attacks the carbon atom bearing the fluorine atom. This is the rate-determining step. The strong electron-withdrawing effect of the nitro group at the para-position is crucial, as it delocalizes the negative charge of the resulting intermediate.

  • Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The stability of this complex is the reason why electron-withdrawing groups are essential for the reaction to proceed.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group, yielding the final substituted product.[5]

Synthetic_Workflow cluster_partA Part A: Amide Formation cluster_partB Part B: SNAr Reaction cluster_partC Part C: Downstream Modification start This compound acyl_chloride 2-Fluoro-4-nitrobenzoyl Chloride start->acyl_chloride 1. (COCl)₂ 2. DMF (cat.) amide 2-Fluoro-N-methyl-4-nitrobenzamide acyl_chloride->amide CH₃NH₂ snar_product Substituted Nitro-Amide (Core Fragment 1) amide->snar_product + Nucleophile (Ar-OH) K₂CO₃, DMF reduced_amine Substituted Amino-Amide snar_product->reduced_amine Reduction (e.g., Fe/HCl or H₂, Pd/C) final_inhibitor Kinase Inhibitor Scaffold reduced_amine->final_inhibitor Coupling with Fragment 2

References

The Strategic Role of 2-Fluoro-4-nitrobenzoic Acid in Agrochemical Innovation: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Architect of Modern Crop Protection

In the intricate world of agrochemical research and development, the final active ingredient often takes center stage. However, the true innovation frequently lies in the molecular architecture of the key intermediates—the unsung heroes that dictate the efficacy, selectivity, and safety of the final product. 2-Fluoro-4-nitrobenzoic acid (CAS No. 403-24-7) is one such pivotal building block. Its unique electronic properties, conferred by the synergistic effects of the fluorine atom and the nitro group, make it a highly valuable precursor in the synthesis of a new generation of herbicides, fungicides, and insecticides.

This guide provides an in-depth exploration of the applications of this compound in agrochemical research. We will delve into the causality behind its use, provide detailed experimental protocols for its derivatization, and explore the mechanisms of action of the resulting agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug and pesticide development, offering both foundational knowledge and actionable insights.

Physicochemical Properties and Reactivity Profile

This compound is a white to pale yellow crystalline powder with a molecular formula of C₇H₄FNO₄ and a molecular weight of 185.11 g/mol .[1] Its key structural features—a carboxylic acid group, a fluorine atom, and a nitro group on a benzene ring—govern its reactivity and utility in organic synthesis.

PropertyValueReference
CAS Number 403-24-7[1]
Molecular Formula C₇H₄FNO₄[1]
Molecular Weight 185.11 g/mol [1]
Melting Point 174.5–176.0 °C[2]
Appearance White to pale yellow crystalline powder[2]

The presence of the electron-withdrawing nitro group para to the fluorine atom significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[3] This makes the fluorine atom a facile leaving group, allowing for the introduction of various nucleophiles at the C2 position. This predictable reactivity is a cornerstone of its application in building complex agrochemical scaffolds.

Core Applications in Agrochemical Synthesis

While direct lineage to a specific commercial agrochemical from this compound is not extensively published, its structural analogue, 2-chloro-4-fluoro-5-nitrobenzoic acid, is a well-documented intermediate in the synthesis of the potent herbicide, saflufenacil .[3] This highlights the critical role of the fluoro-nitro-substituted phenyl ring system in modern crop protection. The principles and reaction pathways involved in the utilization of this scaffold are directly translatable to this compound.

Herbicides: The Protoporphyrinogen Oxidase (PPO) Inhibitor Pathway

Many herbicides derived from fluorinated benzoic acids act by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[4] This enzyme is crucial in the biosynthesis of chlorophyll and heme in plants. Its inhibition leads to the accumulation of protoporphyrinogen IX, a photodynamic molecule that, in the presence of light and oxygen, generates reactive oxygen species, causing rapid cell membrane disruption and plant death.[4]

The synthesis of PPO-inhibiting herbicides often involves the derivatization of the fluoro-nitro-benzoic acid core. A key transformation is the reduction of the nitro group to an amine, which then serves as a handle for further elaboration of the molecule.

dot

Caption: Generalized synthetic pathway for PPO-inhibiting herbicides.

Insecticides: Building Blocks for Ryanodine Receptor Modulators

The 2-amino-benzoic acid scaffold, derived from the reduction of this compound, is also a key component of the anthranilic diamide class of insecticides.[5][6][7] These insecticides, such as chlorantraniliprole, act as potent activators of insect ryanodine receptors, leading to uncontrolled release of intracellular calcium, muscle paralysis, and ultimately, insect death.[8] The unique substitution pattern of the starting benzoic acid is crucial for the final molecule's binding affinity and insecticidal activity.[5][9]

dot dot graph Insecticidal_Synthesis_Pathway { graph [rankdir="TB", splines=ortho]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#EA4335", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

start [label="this compound"]; step1 [label="Reduction of Nitro Group\n(e.g., H₂, Pd/C)"]; intermediate1 [label="2-Fluoro-4-aminobenzoic Acid"]; step2 [label="Amide Bond Formation\n(Coupling with Pyrazole Carboxylic Acid)"]; intermediate2 [label="Anthranilic Diamide Precursor"]; step3 [label="Further Derivatization"]; final_product [label="Ryanodine Receptor Modulating Insecticide", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> final_product; }

References

protocol for the synthesis of 2-fluoro-4-aminobenzoic acid from 2-Fluoro-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Protocol for the Synthesis of 2-Fluoro-4-aminobenzoic Acid from 2-Fluoro-4-nitrobenzoic Acid

Abstract

This application note provides a detailed and robust protocol for the synthesis of 2-fluoro-4-aminobenzoic acid, a valuable intermediate in pharmaceutical and materials science. The synthesis involves the chemical reduction of the nitro group of this compound. This document outlines two common and effective reduction methodologies: catalytic hydrogenation and reduction using tin(II) chloride. The rationale behind key experimental steps, safety considerations, and methods for purification and characterization of the final product are discussed in detail. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

2-Fluoro-4-aminobenzoic acid is a key building block in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients (APIs).[1][2] Its utility stems from the presence of three distinct functional groups—a carboxylic acid, an amine, and a fluorine atom—which allow for diverse and regioselective chemical modifications.[1] The reduction of the nitro group in this compound is a critical transformation to access this versatile intermediate.

The choice of reduction method is crucial and depends on factors such as the presence of other functional groups, desired selectivity, scalability, and environmental considerations. This application note will focus on two widely employed methods:

  • Catalytic Hydrogenation: This "green" chemistry approach utilizes hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C), to cleanly reduce the nitro group with water as the primary byproduct.[3][4][5]

  • Tin(II) Chloride Reduction: A classical and reliable method that employs a stoichiometric amount of tin(II) chloride (SnCl₂) in an acidic medium.[5][6] This method is often favored for its functional group tolerance.[6]

Reaction Mechanism Overview

The reduction of a nitro group to an amine is a six-electron process. The exact mechanism can be complex and depends on the specific reducing agent and reaction conditions.

  • Catalytic Hydrogenation: The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, on the surface of the metal catalyst.[3][4][7] Hydrogen is activated on the catalyst surface and subsequently transferred to the nitro group.

  • Tin(II) Chloride Reduction: This reaction involves a series of single electron transfers from the Sn(II) salt, which is oxidized to Sn(IV). The acidic medium provides the necessary protons for the formation of water molecules as byproducts.[7]

Materials and Methods
3.1. Materials
Reagent/MaterialGradeSupplierCAS Number
This compound≥98%Commercially Available403-24-7
Palladium on Carbon (10 wt%)-Commercially Available7440-05-3
Hydrogen GasHigh Purity-1333-74-0
MethanolAnhydrousCommercially Available67-56-1
Tin(II) Chloride Dihydrate≥98%Commercially Available10025-69-1
Concentrated Hydrochloric Acid~37%Commercially Available7647-01-0
Sodium BicarbonateReagent GradeCommercially Available144-55-8
Ethyl AcetateACS GradeCommercially Available141-78-6
Anhydrous Sodium SulfateReagent GradeCommercially Available7757-82-6
Deionized Water--7732-18-5
3.2. Equipment
  • Parr Hydrogenator or similar hydrogenation apparatus

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

  • Rotary evaporator

  • pH meter or pH paper

  • Standard laboratory glassware

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Infrared (IR) Spectrometer

  • Melting point apparatus

Experimental Protocols
4.1. Protocol A: Catalytic Hydrogenation

This method is preferred for its high efficiency and clean reaction profile.

Step-by-Step Procedure:

  • Reaction Setup: In a suitable pressure vessel for a Parr hydrogenator, dissolve this compound (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 10 wt% palladium on carbon (typically 5-10 mol% relative to the substrate) to the solution.

  • Hydrogenation: Seal the reaction vessel and connect it to the hydrogenator. Purge the system with nitrogen gas three times, followed by purging with hydrogen gas three times. Pressurize the vessel with hydrogen gas to the desired pressure (typically 50 psi).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 2-fluoro-4-aminobenzoic acid can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.

4.2. Protocol B: Tin(II) Chloride Reduction

This protocol offers a reliable alternative, particularly when catalytic hydrogenation is not feasible.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in a suitable solvent such as ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (typically 3-5 equivalents) to the suspension.

  • Reaction Initiation: Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic, so the addition should be controlled to maintain a manageable temperature.

  • Reaction Completion: Heat the reaction mixture to reflux and maintain it at this temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate of tin salts will form.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Perform multiple extractions to ensure complete recovery.

  • Drying and Isolation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization.

Visualization of Experimental Workflow

Synthesis_Workflow cluster_start Starting Material cluster_methods Reduction Methods cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product start This compound method_A Protocol A: Catalytic Hydrogenation (H₂, Pd/C, Methanol) start->method_A method_B Protocol B: Tin(II) Chloride Reduction (SnCl₂·2H₂O, HCl, Ethanol) start->method_B workup_A Filtration (remove catalyst) Evaporation method_A->workup_A workup_B Neutralization (NaHCO₃) Extraction (Ethyl Acetate) Drying & Evaporation method_B->workup_B purification Recrystallization workup_A->purification workup_B->purification product 2-Fluoro-4-aminobenzoic Acid purification->product

Caption: Workflow for the synthesis of 2-fluoro-4-aminobenzoic acid.

Safety Precautions

General Precautions:

  • Always work in a well-ventilated fume hood.[8][9]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][10]

  • Handle all chemicals with care, and consult the Safety Data Sheets (SDS) for each reagent before use.[8][10][11]

Specific Hazards:

  • This compound: Harmful if swallowed and causes skin and serious eye irritation.[9] Avoid inhalation of dust.[8][9]

  • Hydrogen Gas: Highly flammable. Ensure there are no ignition sources in the vicinity of the hydrogenation apparatus. The system must be properly grounded to prevent static discharge.

  • Palladium on Carbon: Can be pyrophoric, especially when dry and in the presence of flammable solvents. Handle the catalyst in an inert atmosphere when possible, and do not allow it to dry completely on the filter paper.

  • Concentrated Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care.

  • Tin(II) Chloride: May cause skin and eye irritation. Tin compounds can have toxic effects.[6]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[11] Remove contaminated clothing.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[8][11] Seek immediate medical attention.[11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[8][11]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][11]

Characterization of 2-Fluoro-4-aminobenzoic Acid

The identity and purity of the synthesized 2-fluoro-4-aminobenzoic acid should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons and the amine and carboxylic acid protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretches of the amine, the O-H stretch of the carboxylic acid, and the C=O stretch of the carbonyl group.

  • Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (approximately 210 °C with decomposition).

Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction (Catalytic Hydrogenation)Inactive catalyst, insufficient hydrogen pressure, poor stirring.Use fresh catalyst, increase hydrogen pressure, ensure vigorous stirring.
Incomplete Reaction (Tin(II) Chloride)Insufficient amount of SnCl₂ or HCl, insufficient reaction time or temperature.Increase the equivalents of reagents, prolong the reaction time, ensure the reaction is at reflux.
Low YieldLoss of product during work-up or purification.Optimize extraction and recrystallization procedures. Ensure complete neutralization in the SnCl₂ work-up to prevent loss of the amphoteric product.
Product ContaminationIncomplete removal of catalyst or tin salts, residual starting material.Ensure thorough filtration to remove the catalyst. Optimize the neutralization and washing steps to remove tin salts. Recrystallize the product to remove unreacted starting material.
Conclusion

This application note provides two reliable and well-established protocols for the synthesis of 2-fluoro-4-aminobenzoic acid from this compound. The choice between catalytic hydrogenation and tin(II) chloride reduction will depend on the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups. By following the detailed procedures and safety guidelines outlined in this document, researchers can confidently and safely produce high-purity 2-fluoro-4-aminobenzoic acid for their research and development needs.

References

The Strategic Utility of 2-Fluoro-4-nitrobenzoic Acid in the Synthesis of Enzalutamide: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2-Fluoro-4-nitrobenzoic acid as a pivotal precursor in the synthesis of Active Pharmaceutical Ingredients (APIs), with a specific focus on the practical application of this building block in the production of Enzalutamide, a potent androgen receptor antagonist. By elucidating the underlying chemical principles and providing detailed, field-tested protocols, this document serves as a comprehensive resource for professionals engaged in pharmaceutical research and development.

Introduction: The Versatility of a Fluorinated Nitroaromatic Precursor

This compound is a highly functionalized aromatic compound that has garnered significant attention in medicinal chemistry.[1][2] Its value as a synthetic intermediate stems from the unique interplay of its three functional groups: a carboxylic acid, a fluorine atom, and a nitro group. This trifecta of reactivity allows for a programmed and regioselective approach to the construction of complex molecular architectures.

The electron-withdrawing nature of both the fluorine and nitro groups activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), making the fluorine atom a facile leaving group. The carboxylic acid moiety provides a handle for standard amide bond formation, while the nitro group can be readily reduced to an amine, opening up a plethora of further derivatization possibilities.[1] These inherent properties make this compound an ideal starting material for the synthesis of various pharmaceuticals, including anti-inflammatory agents, analgesics, and, most notably, the anti-cancer drug Enzalutamide.[2][3]

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in synthesis.

PropertyValueReference
CAS Number 403-24-7[4]
Molecular Formula C₇H₄FNO₄[4]
Molecular Weight 185.11 g/mol [4]
Appearance White to pale yellow crystalline powder[4]
Melting Point ~170 °C[4]
Boiling Point ~352.5 °C at 760 mmHg[4]
Density ~1.6 g/cm³[4]

Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Application in the Synthesis of Enzalutamide: A Step-by-Step Protocol

The following section outlines a detailed, multi-step synthesis of Enzalutamide, commencing with this compound. This synthetic route highlights the strategic transformations of this key precursor.

Overall Synthetic Workflow

The synthesis of Enzalutamide from this compound can be conceptually divided into the formation of a key benzamide intermediate, followed by the construction of the hydantoin ring system.

Enzalutamide Synthesis Workflow A This compound B N-Methyl-2-fluoro- 4-nitrobenzamide A->B Amidation C 4-Amino-2-fluoro- N-methylbenzamide B->C Nitro Reduction D N-Methyl-2-fluoro-4-(1,1-dimethyl- cyanomethyl)aminobenzamide C->D Cyanomethylation E Enzalutamide D->E Cyclization

Caption: Synthetic workflow for Enzalutamide from this compound.

Experimental Protocols

Protocol 1: Synthesis of N-Methyl-2-fluoro-4-nitrobenzamide

This initial step involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by amidation with methylamine.[5]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous 1,2-dichloroethane or Isopropyl acetate

  • Methylamine solution (e.g., 40% in water)

  • Round-bottom flask, condenser, magnetic stirrer, dropping funnel, and ice bath.

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend this compound (1.0 eq) in anhydrous 1,2-dichloroethane or isopropyl acetate.[5][6]

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5 eq) dropwise to the suspension at room temperature.[6]

  • Heat the reaction mixture to a gentle reflux and stir for 2-4 hours, or until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent.

  • In a separate flask, cool a solution of methylamine (excess) in a suitable solvent to 0 °C.

  • Dissolve the crude acid chloride in an anhydrous solvent and add it dropwise to the chilled methylamine solution, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Methyl-2-fluoro-4-nitrobenzamide as a solid. The product can be further purified by recrystallization.[5]

Expected Yield: ~90-95%[5][7]

Protocol 2: Synthesis of 4-Amino-2-fluoro-N-methylbenzamide

The nitro group of N-Methyl-2-fluoro-4-nitrobenzamide is reduced to a primary amine in this step, typically through catalytic hydrogenation.[8]

Materials:

  • N-Methyl-2-fluoro-4-nitrobenzamide

  • Palladium on carbon (Pd/C, 5-10 wt%)

  • Methanol or Ethanol

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Round-bottom flask, magnetic stirrer, and filtration apparatus (e.g., Celite pad).

Procedure:

  • In a round-bottom flask, dissolve N-Methyl-2-fluoro-4-nitrobenzamide (1.0 eq) in methanol.[8]

  • Carefully add Pd/C (5-10 mol%) to the solution under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 4-12 hours, or until the reaction is complete (monitor by TLC).

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to afford 4-Amino-2-fluoro-N-methylbenzamide as a solid.[8]

Expected Yield: >95%[7][9]

Protocol 3: Synthesis of N-Methyl-2-fluoro-4-(1,1-dimethyl-cyanomethyl)aminobenzamide

This step involves the formation of a key intermediate through a reaction with acetone and trimethylsilyl cyanide (TMSCN).[8]

Materials:

  • 4-Amino-2-fluoro-N-methylbenzamide

  • Trimethylsilyl cyanide (TMSCN)

  • Acetone

  • Acetic acid

  • Round-bottom flask, condenser, and magnetic stirrer.

Procedure:

  • In a round-bottom flask, combine 4-Amino-2-fluoro-N-methylbenzamide (1.0 eq) and TMSCN (1.5 eq).[8]

  • Slowly add acetic acid dropwise to the mixture.

  • Add acetone and heat the reaction mixture to reflux (around 85 °C) for several hours, until the reaction is complete.[8]

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvents.

  • Add water to the residue and stir to precipitate the product as a solid.

  • Filter the solid, wash with water, and dry under vacuum to obtain N-Methyl-2-fluoro-4-(1,1-dimethyl-cyanomethyl)aminobenzamide.[8]

Protocol 4: Synthesis of Enzalutamide

The final step is a cyclization reaction with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile to form the thiohydantoin ring of Enzalutamide.[8]

Materials:

  • N-Methyl-2-fluoro-4-(1,1-dimethyl-cyanomethyl)aminobenzamide

  • 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile

  • Pyridine or Dimethylacetamide (DMAc)

  • Round-bottom flask, condenser, and magnetic stirrer.

Procedure:

  • In a round-bottom flask, dissolve N-Methyl-2-fluoro-4-(1,1-dimethyl-cyanomethyl)aminobenzamide (1.0 eq) in pyridine or DMAc.[8]

  • Add 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (1.1-1.5 eq) to the solution.

  • Heat the reaction mixture to approximately 60-80 °C and stir for 12-24 hours.[8]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to precipitate the crude Enzalutamide.

  • Filter the solid and wash with water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/water or ethyl acetate/heptane) to yield pure Enzalutamide.[8]

Mechanistic Insights: The Role of Fluorine in SNAr

The key to the utility of this compound and its derivatives in API synthesis lies in the facility of the nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom, being the most electronegative halogen, strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the electron-withdrawing nitro group, which is crucial for stabilizing this high-energy species. In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.

SNAr Mechanism reactant Aryl Fluoride (activated by EWG) intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate + Nu⁻ (slow, rds) nucleophile Nucleophile (Nu⁻) product Substituted Product intermediate->product - F⁻ (fast) leaving_group Fluoride Ion (F⁻)

References

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 2-Fluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-4-nitrobenzoic acid is a pivotal building block in modern organic and medicinal chemistry.[1][2] Its trifunctional nature, featuring a carboxylic acid, a nitro group, and a fluorine atom on an aromatic scaffold, provides a versatile platform for the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).[3] The strategic derivatization of its carboxylic acid group is often a critical initial step in synthetic pathways, enabling the construction of amides, esters, and other crucial functionalities.[3] This compound is a key intermediate in the synthesis of drugs for oncology, inflammation, and analgesia, including the potent androgen receptor antagonist Enzalutamide.[2][3]

The electron-withdrawing properties of the nitro and fluoro groups significantly influence the reactivity of both the aromatic ring and the acidity of the carboxylic acid, making tailored derivatization strategies essential.[3] This guide provides in-depth technical protocols and the underlying chemical principles for the most common and effective derivatizations of the carboxylic acid moiety of this compound.

Physicochemical Properties

A foundational understanding of the substrate's properties is crucial for designing effective experimental protocols.

PropertyValueSource
CAS Number 403-24-7[1]
Molecular Formula C₇H₄FNO₄[1]
Molecular Weight 185.11 g/mol [4]
Appearance White to pale yellow crystalline powder[1][5]
Melting Point ~170-176 °C[1][6][7]
Boiling Point 352.5 °C[1]
Density 1.568 g/cm³[1]

Core Derivatization Strategies

The carboxylic acid group of this compound can be converted into a variety of functional groups. The most common transformations are the formation of acyl chlorides, esters, and amides. Each of these derivatives serves as a versatile intermediate for further molecular elaboration.

G cluster_start Starting Material cluster_derivatives Primary Derivatives cluster_products Further Synthetic Applications start This compound acyl_chloride Acyl Chloride start->acyl_chloride SOCl₂, (COCl)₂ ester Ester start->ester R-OH, H⁺ (Fischer) amide Amide start->amide R₂NH, Coupling Agents acyl_chloride->ester R-OH acyl_chloride->amide R₂NH anhydrides Anhydrides acyl_chloride->anhydrides RCOO⁻ ketones Ketones acyl_chloride->ketones Organocuprates peptides Peptides / APIs ester->peptides amide->peptides

Caption: Key derivatization pathways for this compound.

Section 1: Acyl Chloride Formation

The conversion of the carboxylic acid to an acyl chloride is a cornerstone transformation.[3] Acyl chlorides are highly reactive electrophiles, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, making them invaluable synthetic intermediates.[3][8][9]

1.1. Mechanism and Reagent Selection

The most common and effective reagent for this transformation is thionyl chloride (SOCl₂).[8][10][11] The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is an excellent leaving group.[10][11][12] Subsequent nucleophilic attack by a chloride ion yields the acyl chloride, with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl) driving the reaction to completion.[8][13] Other reagents like phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂) can also be used.[9][14][15] Oxalyl chloride is often preferred for milder conditions, though it is more expensive.[9]

G A Carboxylic Acid (R-COOH) C Protonated Intermediate A->C Nucleophilic attack on S B Thionyl Chloride (SOCl₂) B->C D Chlorosulfite Intermediate C->D - Cl⁻ E Acylium Ion + Cl⁻ D->E Leaving group departure G SO₂ + HCl (gases) D->G Decomposition F Acyl Chloride (R-COCl) E->F Nucleophilic attack by Cl⁻

Caption: Mechanism of acyl chloride formation using thionyl chloride.

1.2. Experimental Protocol: Synthesis of 2-Fluoro-4-nitrobenzoyl chloride

This protocol details the conversion using thionyl chloride, a common laboratory procedure.[5]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene or dichloromethane (DCM)

  • Rotary evaporator

  • Standard reflux apparatus with a gas trap (to neutralize HCl and SO₂)

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a basic scrubber (e.g., NaOH solution), suspend this compound (1.0 eq) in anhydrous toluene (approx. 5-10 mL per gram of acid).

  • Reagent Addition: Add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature. Then, add a catalytic amount of anhydrous DMF (1-2 drops).

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C). The solid will gradually dissolve as the reaction proceeds. Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure complete removal, co-evaporate with anhydrous toluene twice.

  • Product: The resulting crude 2-fluoro-4-nitrobenzoyl chloride, typically a yellow to brown oil or low-melting solid, is often used in the next step without further purification.

ParameterConditionRationale
Thionyl Chloride 1.5-2.0 equivalentsEnsures complete conversion of the carboxylic acid.
Solvent Anhydrous Toluene/DCMInert solvent; Toluene allows for higher reflux temperature. Anhydrous conditions are critical as acyl chlorides react with water.
Catalyst DMF (catalytic)Accelerates the reaction by forming a Vilsmeier reagent intermediate.[9]
Temperature RefluxProvides the necessary activation energy for the reaction.
Section 2: Esterification

Esterification is a fundamental derivatization used to protect the carboxylic acid, modify solubility, or prepare for subsequent reactions like amide coupling.[16][17] The most common method is the Fischer-Speier esterification.[10][18]

2.1. Mechanism: Fischer Esterification

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[18][19][20] The reaction is driven to completion by using a large excess of the alcohol (which can also serve as the solvent) or by removing the water formed during the reaction.[19][20] A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is required to protonate the carbonyl oxygen, thereby activating the carboxylic acid towards nucleophilic attack by the alcohol.[11][18][20]

G A Carboxylic Acid C Protonated Carbonyl A->C + H⁺ B Alcohol (R'-OH) D Tetrahedral Intermediate B->D C->D + R'-OH E Proton Transfer D->E Proton transfer F Ester + H₃O⁺ E->F - H₂O G H⁺ (catalyst) G->C

Caption: Mechanism of Fischer Esterification.

2.2. Experimental Protocol: Synthesis of Methyl 2-fluoro-4-nitrobenzoate

This protocol describes a typical Fischer esterification using methanol and a sulfuric acid catalyst.[21]

Materials:

  • This compound

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (this serves as both reactant and solvent).

  • Catalyst Addition: While stirring, slowly and cautiously add concentrated sulfuric acid (0.1-0.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.[21]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purification: If necessary, purify the product by column chromatography on silica gel or by recrystallization.

ParameterConditionRationale
Alcohol Large ExcessServes as the solvent and shifts the reaction equilibrium towards the product side (Le Chatelier's Principle).[19]
Catalyst H₂SO₄ (catalytic)Protonates the carbonyl, increasing its electrophilicity and the reaction rate.[20]
Temperature RefluxIncreases the reaction rate to reach equilibrium faster.
Work-up NaHCO₃ washNeutralizes the acidic catalyst and removes any unreacted starting material.[20]
Section 3: Amidation

The formation of an amide bond is one of the most frequent reactions in drug discovery and development.[22] Direct reaction of a carboxylic acid with an amine is generally unfavorable as it results in an acid-base reaction forming a stable and unreactive ammonium carboxylate salt.[10] Therefore, the carboxylic acid must first be "activated" using a coupling agent.

3.1. Mechanism: Amide Formation via Carbodiimide Coupling

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are widely used for amide bond formation.[22][23][24] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[23][25] This intermediate can then be attacked by the amine nucleophile to form the amide, releasing a water-soluble urea byproduct.[23]

To improve efficiency, prevent side reactions (like the formation of an N-acylurea byproduct), and reduce the risk of racemization in chiral substrates, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included.[22][23][26][27] HOBt reacts with the O-acylisourea intermediate to form a more stable HOBt-active ester, which then reacts cleanly with the amine.[25][26]

G cluster_activation Activation cluster_coupling Coupling cluster_additive Additive Pathway A Carboxylic Acid C O-Acylisourea (Active Intermediate) A->C B EDC B->C E Amide C->E Direct Aminolysis F Urea Byproduct C->F H HOBt Active Ester C->H Reaction with HOBt D Amine (R₂NH) D->E D->E G HOBt G->H H->E Faster Aminolysis

Caption: EDC/HOBt mediated amidation workflow.

3.2. Experimental Protocol: Synthesis of 2-Fluoro-N-methyl-4-nitrobenzamide

This protocol details a standard EDC/HOBt coupling procedure to form a secondary amide, a key intermediate for Enzalutamide synthesis.[3]

Materials:

  • This compound

  • Methylamine hydrochloride (or aqueous methylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), HOBt (1.2 eq), and methylamine hydrochloride (1.1 eq) in anhydrous DCM or DMF.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add DIPEA (2.5-3.0 eq) dropwise to the stirred solution. The base is necessary to free the amine from its hydrochloride salt and to neutralize the HCl generated from EDC·HCl.

  • Coupling Agent Addition: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 2-Fluoro-N-methyl-4-nitrobenzamide. A synthesis for this compound via chlorination and amination has reported a 95% yield.[28]

ParameterConditionRationale
Coupling Agent EDC·HCl (1.2 eq)Activates the carboxylic acid for nucleophilic attack.[22]
Additive HOBt (1.2 eq)Increases reaction efficacy and prevents side reactions.[26][27]
Base DIPEA (2.5-3.0 eq)Acts as a non-nucleophilic base to deprotonate the amine salt and neutralize acids.
Temperature 0 °C to RTInitial cooling controls the exothermic reaction upon addition of EDC; RT allows the reaction to proceed to completion.

Conclusion

The derivatization of the carboxylic acid group of this compound is a critical enabling step for its use in pharmaceutical and chemical synthesis. The choice of method—be it conversion to a highly reactive acyl chloride, a stable ester, or direct coupling to form an amide—must be guided by the overall synthetic strategy, the nature of subsequent reaction steps, and the required scale and purity. The protocols provided herein represent robust and well-established methods, grounded in fundamental principles of organic chemistry, to effectively transform this versatile building block for advanced applications.

References

The Strategic Role of 2-Fluoro-4-nitrobenzoic Acid in the Synthesis of Potent Anti-Inflammatory Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Advantage of 2-Fluoro-4-nitrobenzoic Acid in Drug Design

In the landscape of medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate pharmacological profile of a therapeutic agent. This compound, a trifunctional aromatic compound, has emerged as a strategic building block, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). Its utility stems from the orthogonal reactivity of its three functional groups: the carboxylic acid, the nitro group, and the fluorine atom. This unique arrangement allows for a stepwise and controlled elaboration of the molecular scaffold, a crucial aspect in the multi-step synthesis of complex drug molecules.

The presence of a fluorine atom at the 2-position and a nitro group at the 4-position significantly influences the electronic properties of the benzene ring, facilitating specific chemical transformations that are pivotal in the construction of the pharmacophores of several anti-inflammatory drugs. This guide provides an in-depth exploration of the role of this compound in this context, with a focus on the synthesis of the widely-used NSAID, Flurbiprofen. We will delve into the mechanistic underpinnings of the synthetic strategy and provide detailed protocols for researchers, scientists, and drug development professionals.

Core Principles: Leveraging Trifunctionality for Synthetic Elaboration

The synthetic utility of this compound is rooted in the distinct chemical properties of its functional groups, which can be manipulated in a controlled sequence.

  • The Carboxylic Acid Moiety (-COOH): This group serves as a handle for various transformations, including esterification and amidation, or can be the precursor to the propionic acid side chain characteristic of the "profen" class of NSAIDs.

  • The Nitro Group (-NO₂): The strongly electron-withdrawing nitro group can be readily reduced to an amino group (-NH₂). This transformation is a gateway to a variety of subsequent reactions, most notably diazotization, which is a key step in the formation of biphenyl systems common in many NSAIDs.

  • The Fluorine Atom (-F): The fluorine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution. While not always the primary site of reaction in the synthesis of all relevant NSAIDs, its presence influences the overall reactivity and physicochemical properties of the molecule and its derivatives.

This inherent trifunctionality allows for a modular approach to synthesis, where different sections of the final drug molecule can be constructed systematically.

Application Focus: Synthesis of Flurbiprofen

Flurbiprofen, 2-(2-fluoro-4-biphenylyl)propionic acid, is a potent NSAID used to treat arthritis and other inflammatory conditions. Its synthesis provides an excellent case study for the strategic application of this compound's chemical relatives and the principles outlined above. While many patented routes start from closely related precursors like 2,4-difluoronitrobenzene, a logical and efficient pathway can be devised from this compound.

Conceptual Synthetic Pathway

The overall strategy involves the transformation of this compound into a key intermediate, 2-fluoro-4-aminobenzoic acid, which then undergoes a series of reactions to construct the biphenyl core and the propionic acid side chain of Flurbiprofen.

Flurbiprofen_Synthesis cluster_start Starting Material cluster_intermediate Key Intermediate cluster_biphenyl Biphenyl Formation cluster_final Final Product 2F4NBA This compound 2F4ABA 2-Fluoro-4-aminobenzoic Acid 2F4NBA->2F4ABA Nitro Group Reduction Diazonium Diazonium Salt Intermediate 2F4ABA->Diazonium Diazotization Biphenyl_acid 2-Fluoro-4-biphenylcarboxylic Acid Diazonium->Biphenyl_acid Gomberg-Bachmann Reaction Flurbiprofen Flurbiprofen Biphenyl_acid->Flurbiprofen Side Chain Elaboration

Caption: Conceptual workflow for Flurbiprofen synthesis.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of Flurbiprofen, logically constructed from established chemical transformations.

Protocol 1: Synthesis of this compound

While this compound is the conceptual starting point, it is often synthesized from 2-fluoro-4-nitrotoluene. This protocol details a common oxidation method.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Fluoro-4-nitrotoluene155.1231.1 g0.2
Potassium permanganate (KMnO₄)158.0380.0 g0.506
1N Sodium hydroxide (NaOH)40.001.0 L1.0
Tetrabutylammonium bromide322.373.2 g0.01
Concentrated Hydrochloric acid (HCl)36.46As needed-
Celite-As needed-
Dichloromethane (CH₂Cl₂)84.93600 mL-
Anhydrous Sodium sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • To a 2 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-fluoro-4-nitrotoluene (31.1 g, 0.2 mol), tetrabutylammonium bromide (3.2 g, 0.01 mol), and 1.0 L of 1N NaOH solution.

  • Stir the mixture at room temperature and add potassium permanganate (20.0 g) in one portion.

  • After 10 minutes, heat the mixture to 95 °C with vigorous stirring.

  • Add additional portions of KMnO₄ (30.0 g each) after 2 and 3 hours of heating.

  • Continue stirring at 95 °C for an additional 10 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the manganese dioxide (MnO₂) precipitate.

  • Transfer the filtrate to a large beaker and cool in an ice bath. Carefully acidify the filtrate to pH 2 by the slow addition of concentrated hydrochloric acid. An off-white precipitate will form.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • For further purification, dissolve the crude solid in 300 mL of 1N aqueous NaOH, and then re-precipitate by acidifying to pH 2 with concentrated HCl.

  • Extract the aqueous mixture with dichloromethane (3 x 200 mL).

  • Combine the organic extracts, wash with 0.1 N aqueous HCl (2 x 100 mL), and dry over anhydrous Na₂SO₄.

  • Concentrate the solution in vacuo to afford this compound as a white crystalline solid.[1]

Expected Yield: ~70-75%

Protocol 2: Reduction of this compound to 2-Fluoro-4-aminobenzoic Acid

The reduction of the nitro group is a critical step to enable the subsequent diazotization reaction. Catalytic hydrogenation is a clean and efficient method.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound185.1118.5 g0.1
Palladium on Carbon (10% Pd/C)-1.0 g-
Methanol32.04200 mL-
Hydrogen gas (H₂)2.02Balloon or Parr shaker-

Procedure:

  • In a 500 mL flask, dissolve this compound (18.5 g, 0.1 mol) in methanol (200 mL).

  • Carefully add 10% Pd/C (1.0 g) to the solution.

  • Secure a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenation apparatus.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with a small amount of methanol.

  • Evaporate the solvent from the filtrate under reduced pressure to yield 2-fluoro-4-aminobenzoic acid as a solid. This product is often used in the next step without further purification.

Expected Yield: >95%

Protocol 3: Synthesis of Flurbiprofen via Gomberg-Bachmann Reaction

This part of the synthesis involves the formation of the biphenyl linkage, a key structural feature of Flurbiprofen. This protocol is adapted from general procedures for the Gomberg-Bachmann reaction and patented syntheses of Flurbiprofen from related amino precursors.[2][3]

Gomberg_Bachmann cluster_reactants Reactants cluster_process Process cluster_product Product Amino_acid 2-Fluoro-4-aminobenzoic Acid Derivative Diazotization Diazotization (NaNO₂, HCl) Amino_acid->Diazotization Benzene Benzene (Reagent & Solvent) Coupling Coupling with Benzene Benzene->Coupling Radical_formation Aryl Radical Formation Diazotization->Radical_formation Radical_formation->Coupling Biphenyl_acid 2-Fluoro-4-biphenyl- carboxylic Acid Coupling->Biphenyl_acid

Caption: Gomberg-Bachmann reaction workflow.

Note: The direct elaboration of the propionic acid side chain can be complex. A more common industrial approach involves introducing the propionyl group at a later stage or starting with a precursor that already contains a two-carbon chain. For the purpose of this guide, we will first form the biphenyl carboxylic acid, which can then be converted to Flurbiprofen.

Part A: Synthesis of 2-Fluoro-4-biphenylcarboxylic Acid

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Fluoro-4-aminobenzoic acid155.1315.5 g0.1
Sodium nitrite (NaNO₂)69.007.6 g0.11
Concentrated Hydrochloric acid (HCl)36.4625 mL-
Benzene78.11250 mL-
Sodium hydroxide (NaOH)40.00As needed-

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, suspend 2-fluoro-4-aminobenzoic acid (15.5 g, 0.1 mol) in a mixture of concentrated HCl (25 mL) and water (50 mL).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete diazotization.

  • In a separate 1 L flask, place benzene (250 mL) and a solution of sodium hydroxide (10 g in 50 mL of water). Cool this mixture to 5-10 °C.

  • Slowly add the cold diazonium salt solution to the vigorously stirred benzene-alkali mixture. The addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours, then heat the mixture to 40-50 °C for 1 hour to ensure the decomposition of any remaining diazonium salt.

  • Separate the benzene layer and extract the aqueous layer with a small amount of benzene.

  • Combine the benzene layers and extract the product with a 10% aqueous NaOH solution.

  • Acidify the alkaline extract with concentrated HCl to precipitate the crude 2-fluoro-4-biphenylcarboxylic acid.

  • Filter the product, wash with water, and recrystallize from a suitable solvent like ethanol/water to obtain the pure product.

Part B: Conversion to Flurbiprofen

The conversion of 2-fluoro-4-biphenylcarboxylic acid to Flurbiprofen involves the introduction of the α-methyl group. This can be achieved through various multi-step sequences, for example, via conversion to the corresponding alcohol, then to the chloride, followed by cyanation and hydrolysis. A more direct, albeit advanced, method involves α-methylation of the corresponding ester.

Conclusion: A Versatile Scaffold for Future Drug Discovery

The synthetic pathways detailed herein underscore the strategic importance of this compound and its derivatives in the construction of complex anti-inflammatory drugs. The ability to selectively manipulate its functional groups provides a robust platform for the synthesis of Flurbiprofen and potentially other NSAIDs with the biphenyl motif. For researchers and professionals in drug development, a thorough understanding of the reactivity of such versatile building blocks is paramount for the design and execution of efficient and scalable synthetic routes to new and improved therapeutic agents. The principles demonstrated in the synthesis of Flurbiprofen can be extrapolated to the creation of novel analogues with potentially enhanced efficacy, selectivity, and safety profiles.

References

Application Note & Protocol: A Validated Method for the Synthesis of 2-Fluoro-4-nitrobenzoic Acid via Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 2-fluoro-4-nitrobenzoic acid, a critical intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The procedure details the robust oxidation of the methyl group of 2-fluoro-4-nitrotoluene using potassium permanganate. We delve into the mechanistic rationale, safety considerations, and step-by-step experimental workflow, including reaction setup, monitoring, workup, and purification. This guide is designed for researchers, chemists, and process development professionals seeking a reliable and scalable method for producing high-purity this compound.[2]

Introduction: The Significance of this compound

This compound (CAS No. 403-24-7) is a pivotal molecular building block in modern organic synthesis.[2] Its unique trifunctional structure—a carboxylic acid, a nitro group, and a fluorine atom—offers multiple reactive sites for constructing complex molecular architectures. This versatility makes it an indispensable starting material in several high-value applications:

  • Pharmaceutical Synthesis: It is a well-documented precursor in the patented synthetic routes for Enzalutamide, a potent androgen receptor antagonist for treating castration-resistant prostate cancer.[1] It also serves as a key intermediate for various anti-inflammatory and analgesic drug candidates.[2]

  • Agrochemical Development: The fluoro-nitro-substituted phenyl scaffold is integral to the creation of modern crop protection agents, such as herbicides and fungicides.[1][2]

  • Materials Science: Its derivatives are explored in the synthesis of specialized polymers and dyes.

Given its importance, access to a reliable and efficient synthetic protocol is paramount for researchers and developers in these fields.

Mechanistic Rationale and Strategy

The core of this synthesis is the oxidation of the benzylic methyl group of 2-fluoro-4-nitrotoluene to a carboxylic acid. The benzene ring is activated by two strong electron-withdrawing groups (–F and –NO₂), which makes the benzylic protons more acidic and susceptible to oxidation.

Choice of Oxidant: Potassium Permanganate (KMnO₄)

Potassium permanganate is a powerful and cost-effective oxidizing agent chosen for this transformation.[2] The oxidation of substituted toluenes by permanganate is a well-established reaction. The mechanism, while complex, is understood to proceed via a hydrogen atom abstraction from the methyl group to form a benzyl radical, which is then further oxidized.[3] The reaction is typically performed in an aqueous basic or neutral medium.[4] The presence of a base facilitates the initial steps of the oxidation process. As the reaction proceeds, the highly colored purple permanganate ion (MnO₄⁻) is reduced to manganese dioxide (MnO₂), a brown solid precipitate, providing a visual indicator of reaction progress.[5]

The Role of a Phase-Transfer Catalyst (PTC)

A significant challenge in this reaction is the poor solubility of the organic substrate (2-fluoro-4-nitrotoluene) in the aqueous medium where the permanganate ion resides. To overcome this, a phase-transfer catalyst (PTC) such as Tetrabutylammonium Bromide (TBAB) is employed.[2][6][7] The lipophilic tetrabutylammonium cation pairs with the permanganate anion, shuttling it from the aqueous phase into the organic phase (or interface), thereby dramatically increasing the reaction rate.

Experimental Protocol

This protocol is a validated method for the oxidation of 2-fluoro-4-nitrotoluene.

Materials and Reagents
Reagent/MaterialGradeCAS No.Supplier ExampleNotes
2-Fluoro-4-nitrotoluene≥98%1427-07-2Sigma-AldrichStarting material.[8]
Potassium Permanganate (KMnO₄)ACS Reagent, ≥99.0%7722-64-7Sigma-AldrichStrong oxidizer.
Tetrabutylammonium Bromide (TBAB)≥98%1643-19-2Sigma-AldrichPhase-Transfer Catalyst.
Sodium Hydroxide (NaOH)Reagent Grade1310-73-2Fisher ScientificFor creating a basic medium.
Hydrochloric Acid (HCl)Concentrated (37%)7647-01-0Fisher ScientificFor acidification during workup.
Dichloromethane (CH₂Cl₂)ACS Grade75-09-2Fisher ScientificExtraction solvent.
Sodium Sulfate (Na₂SO₄)Anhydrous7757-82-6Fisher ScientificDrying agent.
Celite® 545---61790-53-2Fisher ScientificFilter aid for MnO₂ removal.
Deionized Water---7732-18-5---Reaction and wash solvent.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[9][10]

  • Potassium Permanganate: This is a strong oxidizer and can cause severe skin and eye burns.[11][12] It may intensify fire and should be kept away from combustible materials.[11][12] All operations should be conducted in a well-ventilated chemical fume hood.[10]

  • 2-Fluoro-4-nitrotoluene: This compound is harmful if swallowed, inhaled, or absorbed through the skin. It is a flammable solid.[8]

  • Acid/Base Handling: Concentrated HCl and NaOH are corrosive. Handle with extreme care. The addition of acid for neutralization is exothermic and should be done slowly with cooling.

  • Waste Disposal: Manganese-containing waste and halogenated organic solvents must be disposed of according to institutional and local environmental regulations.

Reaction Setup & Procedure
  • Initial Setup: In a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermocouple connected to a heating mantle, combine 2-fluoro-4-nitrotoluene (31.1 g, 0.2 mol), tetrabutylammonium bromide (3.2 g, 0.01 mol), and 1.0 L of 1N Sodium Hydroxide (NaOH) solution.[6][7]

  • Initiation: Begin vigorous stirring to create a fine emulsion. Add an initial portion of potassium permanganate (20.0 g) to the mixture at room temperature.[6][7]

  • Heating: After stirring for 10 minutes at room temperature, heat the reaction mixture to 95 °C.[2][6][7] The purple color of the permanganate will gradually be replaced by a brown precipitate of manganese dioxide (MnO₂).

  • Addition of Oxidant: Maintain the temperature at 95 °C. Add additional 30.0 g portions of KMnO₄ after 2 hours and 3 hours of reaction time.[6][7] Causality Note: Staged addition of the oxidant helps to control the exotherm and maintain an effective concentration throughout the reaction.

  • Reaction Monitoring & Completion: Continue stirring at 95 °C for an additional 10 hours.[6][7] The reaction is typically complete when the purple color of the permanganate ion is no longer visible in the supernatant.

Workup and Purification
  • Cooling and Filtration: Cool the reaction mixture to room temperature. The thick brown slurry of MnO₂ can be difficult to filter. Prepare a pad of Celite in a Buchner funnel and filter the reaction mixture by vacuum filtration to remove the MnO₂.[6][7] Wash the filter cake thoroughly with deionized water.

  • Acidification: Transfer the clear, combined filtrate to a suitable beaker placed in an ice-water bath. While stirring, slowly add concentrated hydrochloric acid (HCl) to acidify the solution to a pH of 2.[6][7] Causality Note: Acidification protonates the sodium 2-fluoro-4-nitrobenzoate salt, causing the less soluble carboxylic acid to precipitate out of the aqueous solution.

  • Initial Isolation: An off-white to pale yellow precipitate of crude this compound will form. Collect the solid by vacuum filtration and wash it with a small amount of cold 0.1 N HCl.[6][7]

  • Extraction for Higher Purity: For enhanced purity, dissolve the crude solid in 300 mL of 1N aqueous NaOH.[6][7] Transfer the solution to a separatory funnel and extract with dichloromethane (CH₂Cl₂, 2 x 100 mL) to remove any unreacted starting material or non-acidic impurities. Discard the organic layers.

  • Re-precipitation: Re-acidify the aqueous layer to pH 2 with concentrated HCl, which will precipitate the purified product.[6][7]

  • Final Isolation & Drying: Collect the purified white crystalline solid by vacuum filtration. Wash the solid with cold deionized water. Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Characterization

The final product should be a white to pale yellow crystalline solid.[7]

  • Expected Yield: 70-75% (e.g., ~27.3 g).[6][7]

  • Melting Point: 174–177 °C.[2][6]

  • Analytical Techniques: Confirm identity and purity using ¹H NMR, ¹³C NMR, FT-IR, and HPLC.

Visualization of Workflow and Mechanism

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis, from starting materials to the final purified product.

Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification A 1. Combine Reactants (2-F-4-NT, TBAB, NaOH) B 2. Add Initial KMnO₄ A->B C 3. Heat to 95°C B->C D 4. Staged Addition of KMnO₄ C->D E 5. Monitor to Completion D->E F 6. Cool & Filter MnO₂ (Celite Filtration) E->F Reaction Complete G 7. Acidify Filtrate (pH 2) F->G H 8. Isolate Crude Product G->H I 9. Base/Acid Purification (Extraction & Re-precipitation) H->I J 10. Final Filtration & Drying I->J K Final Product: This compound J->K Yield: 70-75%

Caption: High-level workflow for the synthesis of this compound.

Reaction Scheme

The overall chemical transformation is depicted below.

References

Application Note: Analytical Methodologies for Monitoring Reactions of 2-Fluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of 2-Fluoro-4-nitrobenzoic Acid and its Reaction Monitoring

This compound is a pivotal building block in modern organic synthesis, particularly within the pharmaceutical industry. Its unique molecular architecture, featuring a carboxylic acid, a nitro group, and a fluorine atom, provides a versatile scaffold for constructing complex molecules.[1] This compound is a key starting material in the synthesis of high-value active pharmaceutical ingredients (APIs), including potent oncology therapeutics like Enzalutamide, an androgen receptor antagonist for treating prostate cancer.[1]

The reactivity of this compound is dictated by its distinct functional groups. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr) at the fluorine position.[1] Concurrently, the carboxylic acid and nitro groups can undergo a variety of transformations, such as esterification, amidation, reduction, and conversion to acyl chlorides.[1][2]

Given the compound's importance and the often energetic nature of its reactions (e.g., nitration, reactions with strong nucleophiles), precise monitoring of reaction progress is not merely a matter of process optimization but a critical component of safety and quality assurance. Inadequate reaction control can lead to the formation of impurities, reduced yields, and potentially hazardous runaway reactions. This application note provides a comprehensive guide to robust analytical methods for monitoring reactions involving this compound, empowering researchers to develop safe, efficient, and reproducible synthetic processes. The methodologies detailed herein are grounded in established analytical principles and are designed to be self-validating systems, ensuring the integrity and reliability of the data generated.[3][4][5]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the progress of reactions involving this compound and its derivatives. Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the starting material from products, byproducts, and intermediates.

Causality Behind Experimental Choices

Reversed-phase HPLC (RP-HPLC) is the preferred mode of separation for this compound and related compounds. The analyte possesses sufficient polarity to be retained on a nonpolar stationary phase (like C18) and eluted with a polar mobile phase. The presence of the aromatic ring and nitro group provides a strong chromophore, making UV detection highly effective and sensitive.[1][6] The addition of an acid (e.g., phosphoric acid or formic acid) to the mobile phase is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.[6][7]

Experimental Protocol: RP-HPLC for Reaction Monitoring

This protocol is a robust starting point and should be optimized and validated for specific reaction mixtures.[4][5][8]

1. Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 bonded silica, 5 µm particle size, 150 mm x 4.6 mm.[6]

2. Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade water.[6]

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Sample Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v) or the initial mobile phase composition.

3. Chromatographic Conditions:

  • Elution: Isocratic or gradient. A typical starting point is an isocratic elution with a 60:40 ratio of Mobile Phase A to Mobile Phase B.[6] For complex reaction mixtures with components of varying polarities, a gradient elution may be necessary.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, where the nitroaromatic system exhibits strong absorbance.[1][6] A DAD allows for monitoring at multiple wavelengths and assessing peak purity.

  • Injection Volume: 10 µL.

4. Sample Preparation for Reaction Monitoring:

  • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time intervals.

  • Immediately quench the reaction by diluting the aliquot into a known, large volume (e.g., 5 mL) of the sample diluent. This stops the reaction and prepares the sample for analysis.

  • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

5. Data Analysis and Interpretation:

  • Identify the peaks corresponding to the starting material, product(s), and any significant byproducts by comparing their retention times to those of authentic standards.

  • Monitor the decrease in the peak area of the starting material (this compound) and the corresponding increase in the peak area of the desired product over time.

  • The reaction is considered complete when the peak area of the starting material is negligible or no longer changes.

  • Quantitative analysis of each component can be performed by creating a calibration curve with standards of known concentrations.[7]

Data Presentation: HPLC Monitoring
Time (min)This compound Peak AreaProduct Peak Area% Conversion
01,500,00000%
30975,000450,00035%
60525,000850,00065%
90150,0001,200,00090%
120< 15,0001,350,000>99%

Note: % Conversion is calculated based on the relative peak areas and response factors of the starting material and product.

Workflow Visualization: HPLC Reaction Monitoring

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Reaction Reaction Mixture Aliquot Withdraw Aliquot Reaction->Aliquot Quench Quench & Dilute Aliquot->Quench Filter Filter (0.45 µm) Quench->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Identify & Quantify Peaks Chromatogram->Quantify Kinetics Determine Reaction Kinetics & Endpoint Quantify->Kinetics

Caption: Workflow for HPLC-based reaction monitoring.

In-Situ Spectroscopic Methods: Real-Time Insights

For reactions that are rapid, involve unstable intermediates, or are conducted under hazardous conditions, in-situ monitoring provides invaluable real-time data without the need for manual sampling.[9][10][11]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a non-invasive, quantitative method for monitoring reactions in the solution phase. It provides detailed structural information, allowing for the unambiguous identification of reactants, intermediates, and products.

Causality and Technique Selection:

  • ¹H NMR: Provides information on the protons in the molecule. Changes in the aromatic region can track the substitution or transformation of groups on the benzene ring.

  • ¹⁹F NMR: This is a particularly powerful technique for reactions involving this compound. The fluorine atom provides a highly sensitive and specific probe. The chemical shift of the fluorine signal is very sensitive to its electronic environment and will change significantly as the reaction proceeds, for example, during a nucleophilic aromatic substitution.[1]

  • ¹³C NMR: While less sensitive, it can provide complementary structural information.

Experimental Protocol: In-Situ NMR Monitoring

  • Setup: The reaction is performed directly in an NMR tube, or a flow-NMR setup is used where the reaction mixture is continuously circulated through the NMR spectrometer.[12][13]

  • Sample Preparation:

    • For in-tube reactions, dissolve the starting materials in a deuterated solvent in the NMR tube.

    • Initiate the reaction by adding the final reagent or by heating the sample in the NMR probe.

  • Data Acquisition:

    • Acquire spectra at regular intervals. For ¹⁹F NMR, acquisition times are typically short due to the high sensitivity.

    • Include a known concentration of an inert internal standard (e.g., trifluorotoluene for ¹⁹F NMR) for accurate quantification.

  • Data Analysis:

    • Monitor the disappearance of the ¹⁹F NMR signal corresponding to this compound (expected around -110 ppm) and the appearance of a new signal for the product.[1]

    • The relative integrals of the starting material and product signals can be used to determine the reaction conversion over time.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

In-situ FT-IR spectroscopy, typically using an Attenuated Total Reflectance (ATR) probe, is excellent for monitoring changes in functional groups in real-time.[10][14]

Causality and Technique Selection: The key functional groups in this compound have distinct IR absorbances:

  • C=O stretch (carboxylic acid): ~1700 cm⁻¹[1]

  • NO₂ asymmetric stretch: ~1530 cm⁻¹[1] These bands will shift or disappear as the molecule reacts, providing a direct window into the chemical transformation. For instance, in an amidation reaction, the disappearance of the carboxylic acid C=O stretch and the appearance of an amide C=O stretch (~1650 cm⁻¹) can be monitored.

Experimental Protocol: In-Situ FT-IR Monitoring

  • Setup: Immerse an ATR-FTIR probe directly into the reaction vessel.

  • Data Acquisition:

    • Collect a background spectrum of the reaction solvent and starting materials before initiating the reaction.

    • Once the reaction starts, collect spectra at regular intervals (e.g., every 1-5 minutes).

  • Data Analysis:

    • Create a trend plot of the absorbance of key peaks over time.

    • The reaction profile can be generated by monitoring the decay of a reactant peak or the growth of a product peak.

Workflow Visualization: In-Situ PAT Monitoring

PAT_Workflow ReactionVessel Reaction Vessel Probe In-Situ Probe (FT-IR or NMR Flow Cell) ReactionVessel->Probe Spectrometer Spectrometer (FT-IR / NMR) Probe->Spectrometer DataAnalysis Real-Time Data Analysis & Visualization Spectrometer->DataAnalysis ControlSystem Process Control System ControlSystem->ReactionVessel Adjust Parameters (Temp, Flow, etc.) DataAnalysis->ControlSystem Feedback Loop

Caption: Process Analytical Technology (PAT) workflow.

Hyphenated Techniques for In-Depth Analysis

For complex reactions where byproducts or intermediates need to be identified, hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

Applicability: GC-MS is suitable for analyzing volatile and thermally stable compounds. This compound itself is not sufficiently volatile for direct GC analysis. However, it can be analyzed after derivatization to a more volatile ester (e.g., a methyl ester). This method is particularly useful for identifying volatile impurities or byproducts in the starting material or reaction mixture.

Protocol Outline:

  • Derivatization: React a quenched reaction aliquot with a methylating agent (e.g., diazomethane or trimethylsilyldiazomethane) to convert the carboxylic acid to its methyl ester.

  • GC Separation: Use a polar capillary column to separate the components of the mixture.

  • MS Detection: Use Electron Impact (EI) ionization to generate characteristic fragmentation patterns, which can be compared against spectral libraries for positive identification. The molecular ion peak will confirm the molecular weight of the analyte.

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

Applicability: LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry. It is ideal for non-volatile and thermally labile compounds, making it perfectly suited for direct analysis of reaction mixtures containing this compound.

Protocol Outline:

  • LC Separation: Use the same HPLC method described in Section 2.

  • MS Detection:

    • Ionization: Electrospray Ionization (ESI) in negative mode is highly effective for the acidic this compound, which will readily deprotonate to form the [M-H]⁻ ion at m/z 184.0.[1]

    • Analysis: Monitor the extracted ion chromatograms for the m/z values of the expected reactants, products, and potential byproducts to track their formation and consumption with high specificity.

Method Validation: Ensuring Trustworthiness

Any analytical method used in a regulated environment, such as pharmaceutical development, must be validated to ensure it is suitable for its intended purpose.[3][4] Validation demonstrates that the method is reliable, accurate, and reproducible.[3][5]

Key validation parameters according to ICH Q2(R1) guidelines include:[4]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, or other reactants).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature).

A comprehensive validation report should be prepared, documenting the results and confirming that the acceptance criteria for each parameter have been met.[3]

Conclusion

The effective monitoring of reactions involving this compound is fundamental to ensuring the safety, efficiency, and quality of the synthetic processes in which it is employed. This application note has detailed a multi-faceted analytical approach, from the workhorse quantitative technique of HPLC to the real-time, in-situ monitoring capabilities of FT-IR and NMR spectroscopy, and the detailed structural elucidation offered by mass spectrometry. By selecting the appropriate analytical tool and ensuring the method is properly validated, researchers and drug development professionals can gain a deep understanding and control over their chemical transformations, accelerating the development of new medicines and chemical entities.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Fluoro-4-nitrobenzoic acid (CAS 403-24-7). As a critical intermediate in the production of high-value active pharmaceutical ingredients (APIs), such as the oncology drug Enzalutamide, optimizing its synthesis for high yield and purity is paramount.[1] This document provides a comprehensive troubleshooting guide in a direct question-and-answer format, a frequently asked questions (FAQ) section to address broader concepts, and a detailed, field-proven experimental protocol for an optimized synthesis.

Troubleshooting Guide: Overcoming Common Synthesis Challenges

The most prevalent and scalable laboratory method for synthesizing this compound is the oxidation of 2-fluoro-4-nitrotoluene.[1][2] Most challenges encountered during this process relate to reaction completeness, product isolation, and purity. This guide addresses these specific issues.

Question 1: My reaction yield is low, or the conversion is incomplete. What are the likely causes and how can I fix this?

Answer: Low yield is the most common issue and typically stems from three primary factors: inefficient oxidation, poor reactant mixing, or suboptimal reaction conditions.

  • Potential Cause A: Insufficient Oxidizing Agent (Potassium Permanganate, KMnO₄)

    • The Science: The oxidation of a toluene methyl group to a carboxylic acid is a stoichiometrically demanding reaction. As the reaction proceeds, the potent oxidizing agent KMnO₄ is reduced to manganese dioxide (MnO₂), an insoluble brown solid. This solid can coat the surface of the unreacted 2-fluoro-4-nitrotoluene droplets, physically preventing the aqueous permanganate from reaching the substrate and halting the reaction prematurely.

    • Troubleshooting Steps:

      • Staged Addition: Instead of adding all the KMnO₄ at once, add it in portions. An initial portion can be added at the start, with subsequent portions added every few hours during the heating phase.[3][4] This maintains a higher concentration of active oxidant in the solution over time.

      • Ensure Molar Excess: Verify that you are using a sufficient molar excess of KMnO₄. A common protocol uses a total of 2.5 equivalents relative to the starting toluene.

      • Vigorous Stirring: Maintain vigorous mechanical stirring throughout the reaction to break up MnO₂ agglomerates and improve contact between reactants.

  • Potential Cause B: Inefficient Phase Transfer

    • The Science: This reaction is a biphasic system: the organic substrate (2-fluoro-4-nitrotoluene) and the aqueous oxidant (KMnO₄ in NaOH solution). For the reaction to occur, the permanganate anion must come into contact with the organic substrate. A phase-transfer catalyst (PTC), such as Tetrabutylammonium Bromide (TBAB), is crucial for facilitating this.[5] The lipophilic tetrabutylammonium cation pairs with the permanganate anion, shuttling it across the phase boundary into the organic droplet where oxidation occurs.

    • Troubleshooting Steps:

      • Incorporate a PTC: If you are not using a PTC, its addition is the single most effective step to improve yield and reaction rate. A catalytic amount (e.g., 5 mol%) is sufficient.[3]

      • Check PTC Integrity: Ensure the PTC has not degraded during storage. Use a fresh, reputable source.

  • Potential Cause C: Suboptimal Reaction Temperature

    • The Science: Like most chemical reactions, the rate of oxidation is temperature-dependent. Insufficient heat will result in a sluggish and incomplete reaction. The literature consistently reports successful reactions when heated to around 95-100°C.[2][3]

    • Troubleshooting Steps:

      • Monitor Internal Temperature: Use a thermometer to monitor the internal temperature of the reaction mixture, not just the heating mantle setting.

      • Ensure Sustained Heating: The reaction requires prolonged heating, often for 10-12 hours, to go to completion.[3] Do not shorten the reaction time even if the purple color of permanganate has disappeared, as unreacted substrate may still be present.

Question 2: I'm having difficulty with the workup. The product is hard to filter and seems impure. How can I improve my isolation and purification?

Answer: Workup challenges are almost always related to the fine, colloidal nature of the MnO₂ byproduct and ensuring the complete precipitation of your carboxylic acid product.

  • Potential Cause A: Inefficient Removal of Manganese Dioxide (MnO₂)

    • The Science: The MnO₂ formed during the reaction is a very fine, dark brown precipitate that can clog standard filter paper and co-precipitate with your product, leading to low purity and a discolored appearance.

    • Troubleshooting Steps:

      • Use a Filter Aid: After cooling the reaction, filter the entire mixture through a pad of Celite® or diatomaceous earth.[3] This creates a porous filter bed that traps the fine MnO₂ particles, allowing the clear, aqueous solution of your product (as the sodium salt) to pass through.

      • Wash the Filter Cake: Wash the filter cake thoroughly with hot water to recover any product that may have been adsorbed onto the MnO₂.

  • Potential Cause B: Incomplete Product Precipitation

    • The Science: The product, this compound, is soluble in its deprotonated (carboxylate) form in the basic reaction mixture. To isolate it, the solution must be acidified to a pH well below the pKa of the carboxylic acid (typically < 3), causing it to precipitate as the neutral, less soluble form. If the pH is not low enough, a significant amount of product will remain dissolved.

    • Troubleshooting Steps:

      • Acidify to pH 2: After filtering off the MnO₂, cool the filtrate in an ice bath and slowly add concentrated hydrochloric acid (HCl) until the pH of the solution is 2.[3][4] Use pH paper or a calibrated pH meter to confirm.

      • Extract After Acidification: Even at pH 2, the product has some residual solubility in water. To maximize recovery, after the initial solid has been collected by filtration, extract the acidic filtrate with an organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate (3x volumes).[3] Combine these organic extracts with the collected solid for the final purification step.

  • Potential Cause C: Impurities from Starting Material or Side Reactions

    • The Science: The quality of your final product is directly dependent on the purity of your starting 2-fluoro-4-nitrotoluene. Furthermore, minor impurities can sometimes be carried through the process.

    • Troubleshooting Steps:

      • Final Recrystallization: The most reliable method to achieve high purity (>99%) is recrystallization. A patent describes recrystallization from 50% aqueous ethanol.[6] Alternatively, dissolving the crude product in a minimal amount of hot ethyl acetate and adding hexanes until turbidity appears, followed by slow cooling, is also effective.

      • Purity Analysis: Confirm the purity of the final product using techniques like melting point determination (literature value: 174.5–177 °C) and ¹H NMR spectroscopy.[2][3]

Visualized Workflow and Troubleshooting Logic

The following diagrams illustrate the optimized synthesis workflow and a logical decision tree for troubleshooting common issues.

G cluster_prep Reaction Setup cluster_reaction Oxidation Reaction cluster_workup Workup & Isolation cluster_purification Purification A Combine 2-fluoro-4-nitrotoluene, 1N NaOH, and TBAB B Heat to 95°C A->B C Add KMnO4 in portions over 3-4 hours B->C D Stir vigorously at 95°C for 10-12 hours C->D E Cool to Room Temp. D->E F Filter through Celite to remove MnO2 E->F G Acidify filtrate to pH 2 with conc. HCl F->G H Collect precipitate by vacuum filtration G->H I Extract aqueous filtrate with CH2Cl2 G->I Optional recovery J Combine solid and extracts, concentrate H->J I->J K Recrystallize crude solid J->K L Dry to yield pure product K->L G action action start Low Yield Obtained? q1 Was a Phase-Transfer Catalyst (PTC) used? start->q1 a1_yes Add PTC (e.g., TBAB) to the reaction mixture. q1->a1_yes No q2 Was KMnO4 added in portions? q1->q2 Yes end_node Yield Improved a1_yes->end_node a2_yes Implement staged addition of the oxidant. q2->a2_yes No q3 Was the mixture filtered through Celite? q2->q3 Yes a2_yes->end_node a3_yes Use Celite to effectively remove fine MnO2. q3->a3_yes No q4 Was the aqueous phase extracted after acidification? q3->q4 Yes a3_yes->end_node a4_yes Perform solvent extraction to recover dissolved product. q4->a4_yes No q4->end_node Yes a4_yes->end_node

References

common side reactions in the synthesis of 2-Fluoro-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Fluoro-4-nitrobenzoic acid (CAS 403-24-7). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

Section 1: Oxidation of 2-Fluoro-4-nitrotoluene

The most prevalent laboratory and industrial-scale synthesis of this compound involves the oxidation of the methyl group of 2-fluoro-4-nitrotoluene.[1] This method is effective but requires careful control of reaction conditions to prevent the formation of side products.

Frequently Asked Questions (FAQs)

Question 1: My reaction yield is low, and analysis shows a significant amount of unreacted 2-fluoro-4-nitrotoluene. What is causing this incomplete conversion?

Answer: Incomplete conversion is a common issue and typically points to insufficient oxidant activity or suboptimal reaction conditions.

  • Causality: The oxidation of a methyl group on an electron-deficient aromatic ring is a demanding transformation. The electron-withdrawing effects of both the nitro (-NO₂) and fluoro (-F) groups deactivate the ring and the benzylic position, making the methyl group less susceptible to oxidation compared to toluene itself. Powerful oxidizing agents and sufficiently energetic conditions are required to drive the reaction to completion.[2]

  • Troubleshooting Steps:

    • Oxidant Stoichiometry: Ensure you are using a sufficient molar excess of the oxidizing agent. For potassium permanganate (KMnO₄), it's common to add it in portions throughout the reaction to maintain a driving concentration.[3][4]

    • Reaction Temperature: This oxidation often requires elevated temperatures, typically around 95-100°C, to proceed at a reasonable rate.[2][4] Verify that your reaction mixture is maintaining the target temperature.

    • Phase Transfer Catalyst: If using an aqueous oxidant like KMnO₄ with an organic substrate, the reaction can be limited by the interface between the two phases. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is highly recommended to facilitate the transport of the permanganate ion into the organic phase, significantly increasing the reaction rate.[2][3][4]

    • Reaction Time: These reactions can be slow. A typical procedure with KMnO₄ may require stirring at high temperatures for 10 hours or more.[3][4] Monitor the reaction by TLC or GC to confirm the disappearance of the starting material before proceeding with workup.

Question 2: My final product is discolored and shows several impurities after workup. What are the likely side products from an oxidation reaction?

Answer: The formation of colored impurities and side products often results from over-oxidation, thermal decomposition, or reactions involving the nitro group.

  • Potential Side Products:

    • 2-Fluoro-4-nitrobenzaldehyde: This is the intermediate product of the oxidation. If the reaction is stopped prematurely or the oxidant is not strong enough, you may isolate the aldehyde, which can undergo further side reactions.

    • Decarboxylation Products: Under excessively harsh heating or extreme pH during workup, the desired product can decarboxylate to form 1-fluoro-3-nitrobenzene.

    • Ring-Opening Products: Extremely aggressive oxidation can lead to the cleavage of the aromatic ring, producing a complex mixture of aliphatic acids and colored, often polymeric, manganese dioxide (MnO₂) byproducts if using KMnO₄.

    • Phenolic Impurities: Although less common, displacement of the fluorine atom can occur under certain nucleophilic conditions, potentially leading to 2-hydroxy-4-nitrobenzoic acid.

  • Mitigation Strategies:

    • Control Temperature: Avoid excessive heating, as this can promote decarboxylation and degradation.

    • Careful Workup: During the workup, acidification to precipitate the product should be done carefully, avoiding excessively high local concentrations of acid and elevated temperatures.[3][4] The crude solid is often redissolved in a basic solution and re-precipitated to improve purity.[3][4]

    • Efficient MnO₂ Removal: If using KMnO₄, the resulting manganese dioxide must be thoroughly removed. Filtration through a pad of Celite is a standard and effective method.[3][4] Residual manganese species can contaminate the product and catalyze degradation.

Visualization of the Oxidation Pathway

The following diagram illustrates the intended reaction and a key side reaction pathway (incomplete oxidation).

oxidation_pathway cluster_main Main Reaction Pathway cluster_side Common Issue Start 2-Fluoro-4-nitrotoluene Intermediate 2-Fluoro-4-nitrobenzaldehyde Start->Intermediate [O] Product This compound Intermediate->Product [O] Incomplete Incomplete Oxidation (Low Yield) Intermediate->Incomplete Insufficient [O] or Suboptimal Conditions

Caption: Oxidation of 2-fluoro-4-nitrotoluene to the target acid, highlighting incomplete oxidation.

Troubleshooting Guide: Oxidation Method
Problem Observed Probable Cause(s) Recommended Solution(s)
Low Yield, High SM Recovery 1. Insufficient oxidant. 2. Reaction temperature too low. 3. Inefficient mixing/phase transfer. 4. Insufficient reaction time.1. Increase molar equivalents of oxidant (e.g., KMnO₄, CrO₃).[3][5] 2. Ensure reaction is maintained at the optimal temperature (e.g., ~95°C).[2] 3. Add a phase-transfer catalyst like TBAB.[3] 4. Monitor by TLC/GC and extend reaction time until SM is consumed.
Product Discoloration (Yellow/Brown) 1. Residual MnO₂. 2. Formation of degradation byproducts. 3. Presence of nitro-phenolic impurities.1. Ensure thorough filtration through Celite after reaction.[3][4] 2. Purify via recrystallization from an appropriate solvent (e.g., aqueous ethanol).[6] 3. Perform an acid-base extraction workup to isolate the carboxylic acid.[3]
Unexpected NMR/MS Peaks 1. Presence of 2-fluoro-4-nitrobenzaldehyde. 2. Decarboxylation to 1-fluoro-3-nitrobenzene.1. Ensure sufficient oxidant and reaction time. 2. Avoid excessive heat during reaction and workup.

Section 2: Nitration of 2-Fluorobenzoic Acid

An alternative route involves the electrophilic nitration of 2-fluorobenzoic acid. While direct, this route's primary challenge is controlling the regioselectivity of the nitration.

Frequently Asked Questions (FAQs)

Question: My nitration reaction produced a mixture of isomers. How can I improve the yield of the desired this compound?

Answer: The formation of isomers is governed by the directing effects of the substituents already on the aromatic ring. Both the fluorine (-F) and the carboxylic acid (-COOH) groups influence the position of the incoming nitro group.

  • Mechanistic Insight:

    • Fluorine (-F): As a halogen, fluorine is an ortho, para-director due to its ability to donate lone-pair electron density via resonance, which stabilizes the arenium ion intermediate (sigma complex) when attack occurs at these positions. However, it is deactivating due to its strong inductive electron-withdrawing effect.

    • Carboxylic Acid (-COOH): This group is strongly deactivating and a meta-director. Its strong inductive and resonance-withdrawing effects destabilize the arenium ion intermediates for ortho and para attack.

  • Outcome: In 2-fluorobenzoic acid, the C4 position is para to the fluorine and meta to the carboxylic acid. The C6 position is ortho to the fluorine and meta to the carboxylic acid. The directing effects are somewhat conflicting, but nitration often yields a mixture of products, with this compound and 2-fluoro-6-nitrobenzoic acid being common. The formation of isomers makes this a less direct route.[1]

  • Optimization Strategies:

    • Temperature Control: Nitration reactions are highly exothermic. Maintaining a low temperature (e.g., 0-5°C) during the addition of the nitrating mixture is crucial to minimize side reactions and potentially improve selectivity.

    • Choice of Nitrating Agent: While mixed nitric and sulfuric acid is standard, exploring milder nitrating agents could offer different selectivity profiles.

    • Purification: Since a mixture is likely, an efficient purification method is essential. Fractional crystallization is often effective for separating aromatic isomers, exploiting differences in their solubility and crystal lattice energies.

Visualization of Isomer Formation

nitration_isomers Directing Effects in Nitration cluster_paths Directing Effects in Nitration Start 2-Fluorobenzoic Acid Nitration HNO₃ / H₂SO₄ Start->Nitration Desired This compound (Para to -F, Meta to -COOH) Nitration->Desired Major Pathway Side Other Isomers (e.g., 2-Fluoro-6-nitrobenzoic Acid) Nitration->Side Side Pathway

Caption: Isomeric side products formed during the nitration of 2-fluorobenzoic acid.

Section 3: Nucleophilic Aromatic Substitution (SNAr) Side Reactions

A less common but important side reaction to consider, especially during workup or subsequent derivatization, is the displacement of the fluoride atom via Nucleophilic Aromatic Substitution (SNAr).

Frequently Asked Questions (FAQs)

Question: I am trying to derivatize the carboxylic acid group under basic conditions and am seeing a byproduct where the fluorine has been replaced. Why is this happening?

Answer: The aromatic ring of this compound is highly activated for SNAr. The presence of two strong electron-withdrawing groups (nitro and carboxyl) ortho and para to the fluorine atom makes the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by nucleophiles.[1][7]

  • Mechanism: The reaction proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[1][7][8] The negative charge is delocalized onto the electron-withdrawing nitro and carboxyl groups. In the second step, the fluoride ion is eliminated, restoring aromaticity.[7][8]

  • Reactivity of Halogens in SNAr: Contrary to SN1/SN2 reactions, the reactivity order for leaving groups in SNAr is F > Cl > Br > I. The rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of fluorine.[7][9]

  • Common Scenarios:

    • Reaction with Hydroxide: Using strong aqueous bases (e.g., NaOH, KOH) at elevated temperatures during workup or saponification can lead to the formation of 2-hydroxy-4-nitrobenzoic acid.

    • Reaction with Amines: When converting the acid to an amide, using excess amine, high temperatures, or prolonged reaction times can result in the displacement of fluorine by the amine, yielding an N-substituted 4-nitroanthranilic acid derivative.[1]

  • Prevention:

    • Use milder bases (e.g., NaHCO₃, K₂CO₃) when possible.

    • Keep temperatures as low as feasible during reactions involving nucleophiles.

    • To form derivatives like acid chlorides, use reagents like thionyl chloride or oxalyl chloride, which do not introduce strong nucleophiles that could displace the fluorine.[1][5]

Visualization of an SNAr Side Reaction

snar_reaction Start This compound SideProduct 2-Hydroxy-4-nitrobenzoic Acid Start->SideProduct OH⁻ (strong base) High Temperature

Caption: SNAr side reaction leading to a phenolic impurity under harsh basic conditions.

Section 4: Experimental Protocols

Protocol 1: Oxidation of 2-Fluoro-4-nitrotoluene with KMnO₄

This protocol is adapted from established laboratory procedures.[3][4]

Materials:

  • 2-Fluoro-4-nitrotoluene

  • Potassium permanganate (KMnO₄)

  • Tetrabutylammonium bromide (TBAB)

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Celite

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 2-fluoro-4-nitrotoluene (1 eq), TBAB (0.05 eq), and a 1N NaOH solution.

  • With vigorous stirring, heat the mixture to 95°C.

  • Add KMnO₄ (total of ~4 eq) in three portions: the first portion at the beginning, the second after 2 hours, and the third after 3 hours. Caution: The reaction can be exothermic.

  • Maintain stirring at 95°C for an additional 10 hours after the final addition. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the brown manganese dioxide precipitate. Wash the filter cake thoroughly with water.

  • Combine the filtrate and washings. Cool the solution in an ice bath and slowly acidify to pH 2 with concentrated HCl.

  • A precipitate of crude this compound will form. Collect the solid by vacuum filtration.

  • For further purification, the crude solid can be dissolved in 1N NaOH, filtered if necessary, and re-precipitated with HCl. The final product can be recrystallized from aqueous ethanol.

References

optimizing reaction conditions for the esterification of 2-Fluoro-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of 2-fluoro-4-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during the esterification of this compound. Each problem is followed by an analysis of potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I've set up my Fischer esterification of this compound with an alcohol (e.g., methanol or ethanol) and an acid catalyst, but I'm seeing very low conversion to the desired ester. What are the likely causes and how can I improve my yield?

Answer:

Low yield in a Fischer esterification is a common problem that can often be traced back to the reversible nature of the reaction.[1][2] The formation of water as a byproduct can shift the equilibrium back towards the starting materials.[1][3] Here’s a breakdown of potential causes and how to address them:

Causality and Solutions:

  • Equilibrium Limitations: The Fischer esterification is an equilibrium-controlled process.[4][5][6] To drive the reaction toward the ester product, you need to shift the equilibrium to the right, in accordance with Le Châtelier's principle.[1]

    • Solution 1: Use of Excess Alcohol: A straightforward and common strategy is to use a large excess of the alcohol.[1][6][7] Often, the alcohol can also serve as the reaction solvent, ensuring it is present in a significant molar excess.[1] One study demonstrated that increasing the excess of alcohol from an equimolar amount to a 10-fold excess could increase the yield from 65% to 97%.[6]

    • Solution 2: Water Removal: Actively removing water as it forms is a highly effective method to drive the reaction to completion.[1][6] This can be achieved by:

      • Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent (like toluene) to azeotropically remove water.[1][2]

      • Dehydrating Agents: Adding molecular sieves to the reaction mixture to absorb the water produced.[1][2]

  • Catalyst Inefficiency: The acid catalyst plays a crucial role in protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the alcohol to attack.[2][5][8]

    • Solution: Ensure you are using a sufficient amount of a strong acid catalyst. Concentrated sulfuric acid (H₂SO₄) is highly effective and commonly used.[9][10] p-Toluenesulfonic acid (p-TsOH) is a solid alternative that can be easier to handle.[5][9][11] Typical catalyst loading is in the range of 1-5 mol%.[12]

  • Suboptimal Reaction Temperature: The rate of esterification is temperature-dependent.

    • Solution: The reaction is typically conducted at the reflux temperature of the alcohol being used.[13] Ensure your heating apparatus is maintaining a consistent and appropriate temperature. For instance, a published procedure for the synthesis of ethyl 4-fluoro-3-nitrobenzoate involves refluxing for 8 hours.[10]

  • Presence of Water in Starting Materials: Any water present in your this compound, alcohol, or solvent at the start of the reaction will inhibit the forward reaction.[1][3]

    • Solution: Ensure your carboxylic acid is thoroughly dry.[3] Use anhydrous alcohols and solvents.

Issue 2: Formation of Dark-Colored Byproducts

Question: My reaction mixture has turned dark brown or black during the esterification. What is causing this discoloration, and how can I prevent it?

Answer:

The formation of dark-colored impurities often indicates decomposition or side reactions occurring under the reaction conditions.

Causality and Solutions:

  • Charring/Oxidation: Strong acid catalysts like concentrated sulfuric acid, especially at elevated temperatures, can cause charring or oxidation of the organic materials.[9]

    • Solution 1: Milder Catalyst: Consider using a milder acid catalyst such as p-toluenesulfonic acid (p-TsOH).[9]

    • Solution 2: Temperature Control: Avoid excessive heating. Maintain a gentle reflux and monitor the temperature closely.

  • Sulfonation: With a strong acid like sulfuric acid, there is a potential for sulfonation of the aromatic ring as a side reaction.[9][14]

    • Solution: Using a non-sulfonating acid catalyst like p-TsOH can mitigate this issue.

Issue 3: Difficulties in Product Isolation and Purification

Question: I'm having trouble isolating my ester product during the work-up. The separation is not clean, or I'm losing a significant amount of product. What is the recommended work-up procedure?

Answer:

A standard and effective work-up procedure is crucial for isolating a pure product with good recovery.

Recommended Work-up Protocol:

  • Cooling and Quenching: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. A common and effective method is to pour the reaction mixture into ice water.[9][15] This serves to quench the reaction and precipitate the water-insoluble ester.[9]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or diethyl ether.[1][10]

  • Neutralization: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step is critical for neutralizing the acid catalyst and removing any unreacted this compound by converting it to its water-soluble salt.[1][13]

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water and inorganic salts.[1][13]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[10][13] Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude ester.

  • Purification: The crude product can be further purified by recrystallization. For example, ethyl 4-fluoro-3-nitrobenzoate can be recrystallized from a mixture of hot ethyl acetate and petroleum ether.[10]

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the esterification of this compound?

A1: A good starting point is to use the alcohol (e.g., methanol or ethanol) as the solvent to ensure a large excess. Use concentrated sulfuric acid as the catalyst at a loading of 1-5 mol% relative to the carboxylic acid. Heat the reaction mixture to reflux and monitor the progress by Thin-Layer Chromatography (TLC).[1][4][10]

Q2: How do the electronic properties of this compound affect the esterification reaction?

A2: The presence of electron-withdrawing groups like the nitro and fluoro groups on the benzoic acid ring can influence the reactivity of the carboxylic acid.[16] However, for acid-catalyzed esterification, the rate-determining step is typically the nucleophilic attack of the alcohol on the protonated carbonyl group. Some studies on substituted benzoic acids suggest that both electron-donating and electron-withdrawing groups can undergo smooth esterification, with the reaction conditions (temperature and catalyst) playing a more dominant role.[17]

Q3: Can I use microwave-assisted heating for this reaction?

A3: Yes, microwave-assisted organic synthesis (MAOS) can be used and has been shown to accelerate the esterification of substituted benzoic acids.[4] However, it's important to note that since esterification is an equilibrium process, performing the reaction in a sealed vessel under microwave conditions can be challenging because the water produced cannot be easily removed.[4] One study on a similar compound, 4-fluoro-3-nitrobenzoic acid, found that adding the acid catalyst at intervals during the microwave irradiation led to good yields.[4]

Q4: What analytical techniques are suitable for monitoring the reaction progress?

A4:

  • Thin-Layer Chromatography (TLC): This is a simple and effective method for qualitatively monitoring the disappearance of the starting material (this compound) and the appearance of the ester product.[1][4]

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques can be used for more quantitative analysis of the reaction mixture to determine the conversion and yield.[18][19]

  • In-situ Monitoring: Techniques like in-line mid-infrared (MIR) spectrometry and on-line mass spectrometry can provide real-time monitoring of the concentrations of reactants and products.[20][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the reaction progress by observing the characteristic signals of the starting material and product.[22]

Q5: What are some common side reactions to be aware of?

A5: Besides the potential for sulfonation and charring with sulfuric acid at high temperatures, another possible side reaction, though less common under typical esterification conditions, is the acid-catalyzed dehydration of the alcohol to form an ether.[9]

III. Data and Protocols

Table 1: Effect of Alcohol Type on Esterification Yield (Microwave-Assisted)
EntryAlcoholYield (%)
1Methanol90
2Ethanol92
3Propanol95
4Butanol98
5Isopropanol (Secondary)75
6tert-Butanol (Tertiary)28
Data adapted from a study on the microwave-assisted esterification of 4-fluoro-3-nitrobenzoic acid. Reaction conditions: 130°C, 15 minutes total irradiation time, sulfuric acid catalyst.[9]
Experimental Protocol: Synthesis of Methyl 2-Fluoro-4-nitrobenzoate

This protocol is adapted from a literature procedure for a similar compound.[15]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

Procedure:

  • Dissolve this compound in an excess of methanol (e.g., 10-20 equivalents) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-4 mol%) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 3-8 hours). Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice water to precipitate the product.

  • Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Dry the product in vacuo to obtain the methyl 2-fluoro-4-nitrobenzoate.

IV. Visualized Workflows

FischerEsterificationWorkflow cluster_reaction Reaction Setup cluster_workup Work-up Procedure start Mix: - this compound - Excess Alcohol - Acid Catalyst (H₂SO₄ or p-TsOH) reflux Heat to Reflux start->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete quench Cool and Quench in Ice Water monitor->quench Complete extract Extract with Organic Solvent quench->extract neutralize Wash with aq. NaHCO₃ extract->neutralize dry Dry (e.g., MgSO₄) and Concentrate neutralize->dry purify Purify (e.g., Recrystallization) dry->purify product Pure Ester purify->product

Caption: General workflow for the Fischer esterification of this compound.

TroubleshootingTree start Low Yield? q1 Is water being removed? start->q1 a1_yes Check Catalyst q1->a1_yes Yes a1_no Use excess alcohol OR Add Dean-Stark/sieves q1->a1_no No q2 Is catalyst active/sufficient? a1_yes->q2 a2_yes Check Temperature q2->a2_yes Yes a2_no Use fresh catalyst Increase loading (1-5 mol%) q2->a2_no No q3 Is temperature at reflux? a2_yes->q3 a3_yes Check for side reactions (e.g., charring) q3->a3_yes Yes a3_no Increase heat to maintain gentle reflux q3->a3_no No

Caption: Decision tree for troubleshooting low yield in the esterification reaction.

V. References

  • BenchChem. (n.d.). Troubleshooting low yield in Fischer esterification of nitrobenzoic acid. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). This compound | 403-24-7. Retrieved from --INVALID-LINK--

  • RSC Publishing. (n.d.). Phys. Org.. Retrieved from --INVALID-LINK--

  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. IJSTR, 9(2). Retrieved from --INVALID-LINK--

  • Taylor & Francis Online. (n.d.). Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from --INVALID-LINK--

  • PubMed. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Anal Chim Acta, 849, 12-8. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Studies on the Acid-Catalyzed Esterification of Substituted o-Benzoylbenzoic Acids in Methanol. The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Retrieved from --INVALID-LINK--

  • Spectroscopy Europe/World. (2021). Esterification monitoring using X-Pulse: calculation of activation parameters. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). DE1096892B - Process for the preparation of 2-nitro-4-fluoro and 4-nitro-2-fluorobenzoic acid. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). What are the properties, preparation methods, and applications of this compound?. Retrieved from --INVALID-LINK--

  • Chem LibreTexts. (n.d.). 29. The Fischer Esterification. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Literature Review: A Technical Guide to Ethyl 4-fluoro-3-nitrobenzoate. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Ethyl 2-fluoro-4-nitrobenzoate. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Strategies for Managing Equilibrium in Esterification Reactions. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting low yields in cinnamic acid esterification reactions. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US3948972A - Esterification of nitrobenzoic acids. Retrieved from --INVALID-LINK--

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from --INVALID-LINK--

  • Homework.Study.com. (n.d.). Draw the stepwise mechanism for the Fischer esterification reaction of m-nitrobenzoic acid and.... Retrieved from --INVALID-LINK--

  • Simson Pharma Limited. (n.d.). Methyl 2-fluoro-4-nitrobenzoate. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US5087725A - Process for the preparation of alkyl nitrobenzoates. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Methyl 2-fluoro-4-nitrobenzenecarboxylate. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from --INVALID-LINK--

  • Truman ChemLab. (2017). Fischer Esterification of 3-ntrobenzoic acid. Retrieved from --INVALID-LINK--

  • Reddit. (2024). Esterification not Working (Separation). Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from --INVALID-LINK--

References

Technical Support Center: Troubleshooting Low Yield in the Reduction of 2-Fluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with the reduction of the nitro group in 2-Fluoro-4-nitrobenzoic acid. Achieving a high yield in this transformation is critical, as the resulting 2-Fluoro-4-aminobenzoic acid is a valuable building block. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reduction of this compound is slow or incomplete. What are the primary causes?

A1: This is a common issue that can often be traced back to a few key factors related to reagents, solubility, and reaction conditions.

  • Reagent/Catalyst Inactivity: The efficacy of your reducing system is paramount.

    • Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel): Catalysts can lose activity due to improper storage or contamination.[1] Ensure you are using a fresh, high-quality catalyst. In some cases, the catalyst loading may be insufficient; increasing the weight percentage can improve reaction rates.[1]

    • Metal/Acid Systems (e.g., Fe/HCl, SnCl₂/HCl): The surface area and purity of the metal are crucial.[1] Use finely powdered, activated metals for optimal results. The concentration of the acid also directly impacts the reaction rate.[1]

    • Other Reagents (e.g., Sodium Dithionite): Reagents like sodium dithionite can decompose over time. Always use a fresh batch.[1]

  • Poor Solubility: this compound and its corresponding sodium salt have limited solubility in many common organic solvents.[2] If the starting material is not fully dissolved, the reaction becomes a heterogeneous mixture, severely limiting the reaction rate.[1]

    • Solution: Consider using a co-solvent system such as ethanol/water or THF/water to improve solubility.[1] For catalytic hydrogenations, protic co-solvents can be particularly beneficial.[1] Adjusting the pH can also dramatically alter solubility; running the reaction under slightly basic conditions (if the chosen method allows) can help dissolve the carboxylic acid as its carboxylate salt.

  • Insufficient Temperature or Pressure:

    • Temperature: While many reductions proceed at room temperature, some substrates require heating to achieve a reasonable rate.[1] However, excessive heat can promote side reactions, so this must be optimized carefully.[1]

    • Hydrogen Pressure (for Catalytic Hydrogenation): For challenging substrates, higher hydrogen pressures may be necessary to drive the reaction to completion.[1]

Q2: I'm observing significant defluorination of my starting material or product. How can I prevent this?

A2: Defluorination is a known side reaction in the reduction of fluorinated nitroaromatics, particularly with methods like catalytic hydrogenation. The fluorine atom at the 2-position is activated towards nucleophilic substitution and reductive cleavage.

  • Choice of Catalyst: Raney Nickel is often preferred over Palladium on Carbon (Pd/C) for substrates where dehalogenation is a concern, as it tends to be less aggressive in cleaving C-X bonds.[3]

  • Avoid Harsh Conditions: High temperatures, prolonged reaction times, and highly active catalysts can exacerbate dehalogenation.[4]

  • Switch Reduction Method: The most effective way to avoid dehalogenation is to switch to a method that is less prone to this side reaction. Metal/acid reductions, such as using iron powder in the presence of an acid (e.g., acetic acid, HCl) or ammonium chloride, are highly chemoselective for the nitro group and typically do not affect aryl halides.[3][5][6] Similarly, sodium dithionite is a mild and selective reagent that is unlikely to cause defluorination.[7][8]

Q3: My reaction mixture shows multiple spots on TLC, suggesting side products. What are they and how can I minimize them?

A3: The reduction of a nitro group is a six-electron process that proceeds through several intermediates.[9] If the reaction stalls or conditions are not optimal, these intermediates can accumulate or react further to form undesired byproducts.

  • Common Intermediates/Byproducts: The primary intermediates are the nitroso and hydroxylamine species.[9] These can undergo condensation reactions to form azoxy and azo compounds, which are often highly colored.[5][10]

  • Minimization Strategies:

    • Sufficient Reducing Agent: Ensure you are using a sufficient stoichiometric excess of the reducing agent to drive the reaction fully to the amine and reduce any intermediates that form.[1]

    • Temperature Control: Many nitro reductions are exothermic.[11] Localized overheating can promote the formation of condensation byproducts like azobenzene derivatives.[1] Ensure efficient stirring and cooling, especially during the initial phase of the reaction.

    • Reaction Monitoring: Closely monitor the reaction by TLC or LCMS. Pushing the reaction to full conversion of the starting material and all intermediates is key.

Below is a diagram illustrating the general reduction pathway and the potential for side-product formation.

Nitro_Reduction_Pathway Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy Ar-N(O)=N-Ar (Azoxy) Nitroso->Azoxy + Ar-NHOH - H₂O Amine Ar-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ Hydroxylamine->Azoxy + Ar-NO - H₂O Azo Ar-N=N-Ar (Azo) Azoxy->Azo +2e⁻, +2H⁺

Caption: General pathway for nitro group reduction and side product formation.

Comparative Analysis of Reduction Methods

Choosing the right reduction method is the most critical decision for this substrate. The table below summarizes the most common methods with specific considerations for this compound.

MethodReagentsProsCons / RisksSuitability for Substrate
Catalytic Hydrogenation H₂, Pd/C or Raney NiHigh yield, clean byproducts (H₂O).[3]High risk of defluorination .[3][4] Catalyst can be pyrophoric. Requires pressure equipment.Moderate. Use with caution. Prefer Raney Nickel over Pd/C and mild conditions.
Metal/Acid Reduction Fe/HCl; Fe/NH₄Cl; SnCl₂/HClExcellent chemoselectivity, robust, inexpensive.[5][9] Low risk of dehalogenation.Can be exothermic.[11] Workup can be tedious due to metal salts. Acidic conditions.[5]High. An excellent choice for preserving the fluorine substituent. Fe/NH₄Cl is often preferred for easier workup.[9]
Dithionite Reduction Na₂S₂O₄Very mild, highly chemoselective.[7][8] Good for sensitive functional groups. Simple workup.Reagent can decompose on storage.[1] Reaction produces acidic byproducts requiring neutralization.[8]High. A very good alternative to metal/acid systems, especially if milder conditions are required.
Recommended Protocol: Reduction using Iron and Ammonium Chloride

This method is highly reliable, cost-effective, and minimizes the risk of defluorination, making it an ideal choice for the reduction of this compound.[9]

Step-by-Step Methodology
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add a solvent mixture of ethanol and water (e.g., a 4:1 to 2:1 ratio) sufficient to create a stirrable slurry. The goal is to ensure the substrate can dissolve as the reaction proceeds.

  • Reagent Addition: To the mixture, add ammonium chloride (NH₄Cl, approx. 4 eq) followed by iron powder (Fe, approx. 3-5 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-90°C). The reaction is often vigorous at the beginning, so heating should be controlled.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed. This typically takes 2-4 hours.

  • Workup - Filtration: Once complete, cool the mixture to room temperature. Filter the hot reaction mixture through a pad of celite to remove the iron powder and iron salts.

  • Workup - Extraction: Wash the celite pad thoroughly with hot ethanol or ethyl acetate to recover all the product. Combine the filtrates and remove the organic solvent under reduced pressure.

  • Workup - pH Adjustment: Add water to the remaining aqueous residue. Adjust the pH to the isoelectric point of 2-Fluoro-4-aminobenzoic acid (approx. pH 3-4) using aqueous HCl. The product should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude amine, which can be further purified by recrystallization if necessary.

Workflow_Diagram start Start: Setup Flask with Starting Material add_solvents Add EtOH/H₂O Co-solvent start->add_solvents add_reagents Add NH₄Cl and Fe Powder add_solvents->add_reagents reflux Heat to Reflux (80-90°C) add_reagents->reflux monitor Monitor by TLC/LC-MS reflux->monitor cooldown Cool to Room Temperature monitor->cooldown Reaction Complete filter Hot Filter Through Celite cooldown->filter concentrate Concentrate Filtrate filter->concentrate ph_adjust Adjust pH to ~3-4 for Precipitation concentrate->ph_adjust isolate Isolate Product via Filtration & Dry ph_adjust->isolate end_node End: Purified Product isolate->end_node

Caption: Experimental workflow for the reduction of this compound.

Troubleshooting Decision Guide

If you are still facing issues, use the following logic tree to diagnose the problem.

Troubleshooting_Tree problem problem cause cause solution solution low_yield Problem: Low Yield incomplete_rxn Cause: Incomplete Reaction low_yield->incomplete_rxn side_products Cause: Side Products Detected low_yield->side_products workup_loss Cause: Product Loss During Workup low_yield->workup_loss solubility Poor Solubility? incomplete_rxn->solubility reagent Reagent Inactive? incomplete_rxn->reagent conditions Temp/Time Insufficient? incomplete_rxn->conditions defluorination Defluorination? side_products->defluorination intermediates Intermediates Present? side_products->intermediates precipitation Incomplete Precipitation? workup_loss->precipitation extraction Poor Extraction? workup_loss->extraction sol_1 Use Co-Solvent (EtOH/H₂O) solubility->sol_1 sol_2 Use Fresh Reagents/ Increase Loading reagent->sol_2 sol_3 Increase Temp/ Extend Reaction Time conditions->sol_3 sol_4 Switch to Fe/NH₄Cl or Na₂S₂O₄ defluorination->sol_4 sol_5 Improve Temp Control/ Use Excess Reductant intermediates->sol_5 sol_6 Carefully Adjust to Isoelectric Point precipitation->sol_6 sol_7 Wash Celite/Filter Cake Thoroughly with Hot Solvent extraction->sol_7

Caption: A decision tree for troubleshooting low yield issues.

References

Technical Support Center: Managing the Exothermic Oxidation of 2-Fluoro-4-Nitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the oxidation of 2-fluoro-4-nitrotoluene. This guide is designed for researchers, scientists, and drug development professionals who are performing this critical but hazardous synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you safely and efficiently manage this exothermic reaction.

The oxidation of the methyl group on 2-fluoro-4-nitrotoluene is a key transformation for producing 2-fluoro-4-nitrobenzoic acid, a valuable intermediate in pharmaceutical synthesis.[1][2] However, the reaction is highly exothermic and, if not properly controlled, can pose a significant risk of a thermal runaway.[3][4] This guide provides a structured approach to understanding, controlling, and troubleshooting this process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions researchers frequently encounter when planning or executing this oxidation.

Q1: What is the primary safety concern with the oxidation of 2-fluoro-4-nitrotoluene? The primary concern is a thermal runaway reaction.[5] The oxidation of the methyl group is highly exothermic, meaning it releases a significant amount of heat.[6] If this heat is generated faster than the cooling system can remove it, the reaction temperature will rise uncontrollably.[7] This can lead to a dangerous increase in pressure, boiling of the solvent, and potentially explosive decomposition of the nitrated aromatic compound.[4][8] Proper engineering controls and strict adherence to protocol are essential to prevent such events.[8]

Q2: What are the most common and effective oxidizing agents for this transformation? Several strong oxidizing agents can be used, each with its own advantages and challenges:

  • Potassium Permanganate (KMnO₄): A powerful and common choice, often used in an aqueous solution. It can provide good yields (around 74%) but requires careful control of addition rate and temperature.[6][9] The reaction with KMnO₄ can be tricky, as adding it too quickly can initiate a dangerous side reaction, while adding it too slowly can diminish the yield.[10]

  • Chromium Trioxide (CrO₃) / Periodic Acid (H₅IO₆): This combination in a solvent like acetonitrile is highly effective, with reports of high yields (approx. 81%). The reaction is noted to be immediately exothermic upon addition of the substrate.[6][11]

  • Nitric Acid (HNO₃): Aqueous nitric acid at elevated temperatures and pressures can also be used to achieve high yields.[12] However, nitric acid is a powerful oxidizing agent that can also lead to unwanted side reactions, including further nitration or oxidative degradation of the aromatic ring if not properly controlled.[13][14]

Q3: What are the key process parameters that must be strictly controlled? To ensure safety and maximize yield, the following parameters are critical:

  • Temperature: This is the most critical parameter. The reaction should be maintained within a narrow, predetermined temperature range. Reaction calorimetry is often used to establish safe operating limits.[15]

  • Reagent Addition Rate: The oxidizing agent must be added slowly and controllably to allow the cooling system to dissipate the generated heat effectively.[13]

  • Agitation: Vigorous and consistent stirring is crucial. Poor agitation can create localized hot spots where the reaction rate accelerates, potentially initiating a runaway.[13]

  • Concentration: The concentration of reactants should be carefully controlled. Using overly concentrated reagents can dangerously increase the reaction rate and exothermicity.[13]

Q4: How can I monitor the progress of the reaction? Monitoring the reaction is key to knowing when it is complete and avoiding unnecessary heating or side reactions. Common methods include:

  • Thin-Layer Chromatography (TLC): A simple and effective method for visualizing the disappearance of the 2-fluoro-4-nitrotoluene starting material and the appearance of the this compound product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products over time. HPLC is a highly selective and reliable method for analyzing nitroaromatic compounds.[16]

  • Gas Chromatography (GC): Can also be used, often with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector, to monitor the consumption of the volatile starting material.[16][17]

Q5: What are the potential hazardous byproducts or decomposition products? In the event of a fire or uncontrolled thermal decomposition, poisonous and irritating gases are produced. These include oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[18][19] The starting material itself is toxic and can be absorbed through the skin.[19][20]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the experiment.

Problem Potential Causes Recommended Solutions & Preventative Measures
1. Rapid, Uncontrolled Temperature Increase (Thermal Runaway) 1. Too Rapid Addition of Oxidant: The rate of heat generation exceeds the cooling capacity of the reactor.[5] 2. Insufficient Cooling: Inadequate coolant flow, too high a coolant temperature, or insufficient heat exchange surface area. 3. Poor Agitation: Localized "hot spots" form due to poor mixing, leading to a propagating runaway.[13] 4. Incorrect Reagent Concentration: Using reagents that are more concentrated than specified in the protocol.[13]Immediate Actions:STOP all reagent addition immediately. • Engage emergency cooling (e.g., add dry ice/acetone to the cooling bath). • If the temperature continues to rise uncontrollably, prepare for an emergency quench (see Protocol 2).[7] Preventative Measures: • Perform a risk assessment and reaction calorimetry to understand the thermal profile.[5][15] • Ensure the addition of the oxidant is slow, controlled, and dropwise, using an addition funnel or syringe pump. • Verify that the cooling system is functioning optimally before starting the reaction. • Use a powerful overhead stirrer to ensure vigorous and efficient mixing.
2. Low or No Yield of this compound 1. Inactive Oxidizing Agent: The oxidant may have degraded over time (e.g., KMnO₄ can decompose). 2. Insufficient Oxidant: The stoichiometric ratio was too low to fully convert the starting material. 3. Reaction Temperature Too Low: The activation energy for the reaction is not being met, leading to a sluggish or stalled reaction. 4. Premature Quenching/Workup: The reaction was stopped before it reached completion.[21]Corrective Actions: • Use a fresh, verified batch of the oxidizing agent. • A slight excess of the oxidant is often used; consult literature for the specific protocol. For KMnO₄, multiple additions are sometimes required.[6] • Gradually and carefully increase the reaction temperature while monitoring the exotherm. Some protocols require heating to 95 °C.[6] • Always confirm reaction completion using an analytical method like TLC or HPLC before proceeding to the workup.[21]
3. Formation of Colored Impurities or Unexpected Byproducts 1. Temperature Too High: Excessive heat can cause oxidative degradation of the aromatic ring, leading to phenolic and other colored byproducts.[13][22] 2. Incomplete Oxidation: Side-chain oxidation may stop at the alcohol (2-fluoro-4-nitrobenzyl alcohol) or aldehyde (2-fluoro-4-nitrobenzaldehyde) stage.[23] 3. Incorrect Workup pH: Failure to properly acidify the reaction mixture during workup can prevent the carboxylic acid product from precipitating fully.[6]Corrective Actions: • Maintain strict temperature control throughout the addition and reaction period. • Ensure a sufficient amount of oxidant and adequate reaction time to drive the oxidation to the carboxylic acid. • During workup, carefully acidify the aqueous solution with a strong acid (e.g., concentrated HCl) to a pH of ~2 to ensure complete precipitation of the product.[6] • Purify the final product via recrystallization to remove impurities.
4. Reaction Stalls or Proceeds Very Slowly 1. Poor Reactant Mixing: Particularly in heterogeneous systems (e.g., solid KMnO₄ in an organic/aqueous mixture), poor contact between reactants can slow the reaction.[10] 2. Low Temperature: The reaction rate is highly dependent on temperature. 3. Absence of Phase Transfer Catalyst (PTC): For reactions involving an aqueous oxidant and an organic substrate, a PTC (e.g., tetrabutylammonium bromide) can be crucial for facilitating the reaction.[9]Corrective Actions: • Increase the agitation speed to improve mixing. • If the reaction is confirmed to be stalled (not just slow), cautiously and gradually increase the temperature. • If using a biphasic system, consider adding a suitable phase transfer catalyst to the reaction mixture. A PTC was shown to be effective in a KMnO₄ oxidation, yielding 74%.[9]
Section 3: Key Protocols

Adherence to a validated protocol is the cornerstone of safety and reproducibility. Below are detailed methodologies for the oxidation and for an emergency quench.

Protocol 1: Experimental Oxidation using Potassium Permanganate (KMnO₄)

This protocol is adapted from established literature procedures and is designed for laboratory scale.[6][9]

Materials:

  • 2-fluoro-4-nitrotoluene

  • Potassium permanganate (KMnO₄)

  • Tetrabutylammonium bromide (TBAB, Phase Transfer Catalyst)

  • Sodium Hydroxide (NaOH), 1N solution

  • Concentrated Hydrochloric Acid (HCl)

  • Celite™

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Equip a round-bottom flask with an overhead mechanical stirrer, a reflux condenser, a thermometer, and an addition funnel. Place the flask in a cooling bath (e.g., ice-water) to manage the initial exotherm.

  • Initial Charge: To the flask, add 2-fluoro-4-nitrotoluene (1 equivalent), TBAB (0.05 eq.), and 1N NaOH solution.

  • KMnO₄ Addition: While stirring vigorously, add an initial portion of KMnO₄ (approx. 0.6 eq.) at room temperature.

  • Heating: After 10-15 minutes, slowly heat the mixture to 95 °C.

  • Controlled Addition: Once at temperature, add additional portions of KMnO₄ (e.g., two portions of 0.9 eq. each) at 1-2 hour intervals. Caution: Each addition may be exothermic. Monitor the temperature closely and adjust the heating/cooling as needed.

  • Reaction Monitoring: Continue stirring at 95 °C for an additional 8-10 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.

  • Workup - Quenching and Filtration: Cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite to remove the manganese dioxide (MnO₂) byproduct.

  • Acidification: Transfer the filtrate to a beaker and cool in an ice bath. Slowly and with stirring, acidify the filtrate to pH 2 with concentrated HCl. An off-white precipitate of this compound should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration. For further purification, the crude solid can be dissolved in aqueous NaOH, re-acidified, and extracted with dichloromethane. The combined organic extracts are then dried over Na₂SO₄, filtered, and concentrated to yield the final product.[6]

Protocol 2: Emergency Quenching Procedure

A quench is the rapid deactivation of a reaction using a chemical inhibitor or thermal sink.[24] This procedure should only be used in a runaway scenario where temperature cannot be controlled by other means.[7]

Prerequisites:

  • A quenching agent should be prepared and ready before starting the reaction. A suitable agent is a large volume of a cold, inert liquid like a saturated aqueous solution of a reducing agent (e.g., sodium bisulfite) or simply ice water.[21][25]

  • Ensure the procedure is performed in a fume hood with the sash down and appropriate personal protective equipment (PPE) is worn.[26]

Procedure:

  • Alert Personnel: Announce the emergency to others in the lab.

  • Stop Additions & Remove Heat: Immediately stop adding any reagents and remove any heating source.

  • Initiate Quench: If the temperature is still rising uncontrollably, add the quenching agent.

    • For small-scale reactions (<500 mL), the pre-prepared cold quenching solution can be added directly and rapidly to the reaction flask. Be prepared for vigorous gas evolution and boiling.[21]

    • For larger scales, the reactor contents should be dumped into a "catch tank" containing the quenching solution.[7]

  • Cool Externally: Continue to cool the flask externally throughout the process.

  • Observe: Do not leave the reaction unattended until the temperature has stabilized and is decreasing.

Section 4: Data Summaries & Visualizations
Table 1: Comparison of Common Oxidation Methods for 2-Fluoro-4-Nitrotoluene
Oxidizing SystemTypical ConditionsReported YieldProsCons
KMnO₄ / PTC 95 °C, Aqueous NaOH, TBAB~74%[9]Cost-effective, common reagent.Heterogeneous reaction, produces large amounts of MnO₂ waste, can be difficult to control.[10]
CrO₃ / H₅IO₆ Room Temp, Acetonitrile~81%[6]High yield, fast reaction at room temp.Uses carcinogenic Cr(VI) reagents, generates hazardous waste.[14]
HNO₃ 190-200 °C, Aqueous~78%[12]High yield, uses a basic reagent.Requires high temperature and pressure, risk of dangerous side reactions (e.g., further nitration).[4]
Diagrams

A clear workflow is essential for managing complex and hazardous procedures. The following diagrams illustrate key decision-making processes.

ExothermManagement Start Monitor Reaction Temperature CheckTemp Temperature > Set Point + ΔT? Start->CheckTemp Action1 Reduce Heating / Increase Cooling CheckTemp->Action1 Yes End_Safe Continue Monitoring CheckTemp->End_Safe No CheckAgain Temperature Still Rising? Action1->CheckAgain Action2 Stop Reagent Addition CheckAgain->Action2 Yes CheckAgain->End_Safe No CheckFinal Runaway Condition? Action2->CheckFinal Action3 Initiate Emergency Quench Protocol CheckFinal->Action3 Yes CheckFinal->End_Safe No End_Quench Reaction Terminated Action3->End_Quench

Caption: Workflow for managing a thermal excursion.

YieldTroubleshooting Start Low Product Yield Observed CheckCompletion Was Reaction Complete (via TLC/HPLC)? Start->CheckCompletion CheckOxidant Was Oxidant Stoichiometry Correct? CheckCompletion->CheckOxidant Yes Sol_Time Increase reaction time or temperature. CheckCompletion->Sol_Time No CheckTemp Was Reaction Temperature Optimal? CheckOxidant->CheckTemp Yes Sol_Oxidant Verify oxidant activity. Use slight excess. CheckOxidant->Sol_Oxidant No CheckWorkup Was Workup pH Correct? CheckTemp->CheckWorkup Yes Sol_Temp Optimize temperature. Avoid being too low. CheckTemp->Sol_Temp No Sol_Workup Ensure acidification to pH ~2. CheckWorkup->Sol_Workup No End Re-run with adjustments CheckWorkup->End Yes Sol_Time->End Sol_Oxidant->End Sol_Temp->End Sol_Workup->End

Caption: Decision tree for troubleshooting low yield.

References

issues with the solubility of 2-Fluoro-4-nitrobenzoic acid in reaction media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-4-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common yet challenging issue of its solubility in various reaction media. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your synthetic protocols effectively.

Introduction: Understanding the Solubility Challenge

This compound (FNBA) is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure, featuring a carboxylic acid, a fluorine atom, and a nitro group, provides multiple reaction sites for molecular elaboration.[2] However, the very features that make it a versatile reagent—its crystalline nature and the presence of polar functional groups—also contribute to its often-limited solubility in common organic solvents, creating a significant hurdle in achieving homogeneous reaction conditions and, consequently, optimal reaction outcomes.

This guide provides a structured approach to diagnosing and solving solubility issues with FNBA, ensuring that your experiments are both efficient and reproducible.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a white to pale yellow crystalline solid.[3] While specific quantitative data is sparse, it is generally described as soluble in many polar organic solvents such as alcohols (methanol, ethanol), ketones (acetone), and ethers (THF).[2] Its solubility in water is expected to be low, a common characteristic for substituted benzoic acids. The high melting point (approximately 170-177°C) suggests strong intermolecular forces in the solid state, which must be overcome for dissolution to occur.[2][4][5]

Q2: I'm observing that my this compound is not dissolving in my chosen reaction solvent at room temperature. What are my initial troubleshooting steps?

A2: When facing poor solubility at the outset of your experiment, a systematic approach is crucial. Here are the initial steps to consider:

  • Gentle Heating: Cautiously warming the solvent can significantly increase the solubility of FNBA. This is often the simplest and most effective first step.

  • Vigorous Agitation: Ensure the mixture is being stirred effectively. Sonication can also be a powerful tool to break down solid aggregates and facilitate dissolution.

  • Solvent Re-evaluation: Confirm that your chosen solvent is appropriate. If you are using a non-polar solvent like hexane or toluene, you will likely encounter significant solubility issues. Consider switching to a more polar solvent.

Q3: How does the acidic nature of this compound affect its solubility?

A3: The carboxylic acid group is the most critical handle for manipulating the solubility of FNBA. Carboxylic acids are generally more soluble in basic solutions because they can be deprotonated to form carboxylate salts.[6] These ionic salts often have significantly higher solubility in polar solvents compared to the neutral acid.[7][8] This principle is a cornerstone of troubleshooting solubility issues with FNBA.

Troubleshooting Guides: Specific Scenarios

Scenario 1: Poor Solubility in Amide Coupling Reactions

Amide bond formation is a common reaction for this compound, often involving coupling reagents like HATU or EDC in polar aprotic solvents such as DMF or DCM.[9]

Problem: The this compound fails to dissolve completely in DMF, even with warming, leading to a heterogeneous reaction mixture and low yields.

Root Cause Analysis: The strong hydrogen bonding network in the crystalline FNBA is not being sufficiently disrupted by the solvent alone. While DMF is a polar aprotic solvent, it may not be basic enough to significantly deprotonate the carboxylic acid.

Solutions:

  • In-situ Salt Formation with a Non-Nucleophilic Base: The most effective strategy is to add a non-nucleophilic organic base to the suspension of FNBA in the reaction solvent before adding the coupling reagent and the amine. This will form the highly soluble carboxylate salt in situ.

    • Recommended Bases: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).

    • Causality: These bases are strong enough to deprotonate the carboxylic acid but are sterically hindered, which minimizes their potential to act as nucleophiles and interfere with the subsequent amide coupling.[10]

  • Co-solvent System: If the addition of a base is not desirable for your specific reaction, a co-solvent system can be employed.

    • Example: Using a mixture of THF and DMF can sometimes provide the right balance of polarity and solvent-solute interactions to improve solubility.

Experimental Protocol: Amide Coupling with In-situ Salt Formation

  • To a flask containing this compound (1.0 eq), add anhydrous DMF.

  • With stirring, add DIPEA (1.1 eq) to the suspension. Stir at room temperature until the solid completely dissolves, indicating the formation of the soluble ammonium carboxylate salt.

  • Add the desired amine (1.0-1.2 eq) to the solution.

  • Finally, add the coupling reagent (e.g., HATU, 1.2 eq).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[9]

Scenario 2: Precipitation During Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom on FNBA is activated for nucleophilic aromatic substitution, a reaction often carried out in polar aprotic solvents like THF or acetonitrile.[2]

Problem: this compound is initially soluble in THF, but upon the addition of a nucleophile (e.g., an amine or an alkoxide), a precipitate forms, and the reaction stalls.

Root Cause Analysis:

  • Reaction with the Carboxylic Acid: The incoming nucleophile might be basic enough to deprotonate the carboxylic acid, forming a salt that is less soluble in the reaction solvent than the starting material.

  • Product Insolubility: The product of the SNAr reaction may be less soluble than the starting material in the chosen solvent.

Solutions:

  • Protect the Carboxylic Acid: If the nucleophile is reacting with the carboxylic acid, consider protecting it as an ester (e.g., a methyl or ethyl ester) before performing the SNAr reaction. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.

  • Change the Solvent System: If product insolubility is the issue, a different solvent or a co-solvent system may be required. For instance, if the reaction is being run in THF, adding a more polar solvent like DMF could help keep the product in solution.

  • Run the Reaction at a Higher Temperature: Increasing the reaction temperature can often improve the solubility of both the starting materials and the products.

Logical Workflow for Troubleshooting Precipitation in SNAr Reactions

G start Precipitation observed upon adding nucleophile check_precipitate Analyze the precipitate (e.g., by NMR if possible) start->check_precipitate is_salt Is the precipitate the salt of FNBA? check_precipitate->is_salt Precipitate forms immediately is_product Is the precipitate the desired product? check_precipitate->is_product Precipitate forms as reaction progresses protect_acid Protect the carboxylic acid group (e.g., as an ester) before SNAr. is_salt->protect_acid change_solvent Modify the solvent system (e.g., add a co-solvent like DMF). is_product->change_solvent end Optimized Reaction Conditions protect_acid->end increase_temp Increase the reaction temperature. change_solvent->increase_temp increase_temp->end

Caption: Troubleshooting workflow for precipitation during SNAr reactions.

Data Presentation: Solvent Selection Guide

SolventTypeSolubility of 3-Nitrobenzoic Acid (mol/L at ~25-30°C)Expected Solubility of FNBA
MethanolPolar ProticHighGood
EthanolPolar ProticHighGood
AcetonitrilePolar AproticModerateModerate
Ethyl AcetatePolar AproticModerateModerate
DichloromethaneHalogenatedLowLow
TolueneAromaticVery LowVery Low
WaterPolar ProticVery LowVery Low

Data for 3-nitrobenzoic acid adapted from Zhang et al. (2018).[11]

Causality Behind Solvent Choice:

  • Polar Protic Solvents (Alcohols): These are generally good choices as they can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid group.

  • Polar Aprotic Solvents (DMF, THF, Acetonitrile): These are also effective, particularly in reactions where the proton of the carboxylic acid might interfere. Their strong dipole moments can interact favorably with the polar groups on the FNBA molecule.

  • Non-Polar Solvents (Toluene, Hexane): These are generally poor choices due to the significant mismatch in polarity with the highly polar FNBA.

Conclusion: A Systematic Approach to a Soluble Problem

The solubility of this compound in reaction media is a challenge that can be consistently overcome with a systematic and informed approach. By understanding the interplay of temperature, solvent polarity, and the crucial role of the carboxylic acid's pKa, researchers can move from a trial-and-error methodology to a predictive and rational design of experimental conditions. The strategies outlined in this guide—in-situ salt formation, careful solvent selection, and the use of co-solvents—provide a robust toolkit for ensuring that your reactions proceed in a homogeneous environment, paving the way for higher yields and more reliable results.

References

Technical Support Center: Scale-Up Considerations for the Synthesis of 2-Fluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4-nitrobenzoic acid (CAS No. 403-24-7). This molecule is a cornerstone intermediate in modern organic synthesis, particularly valued in the pharmaceutical industry as a key building block for high-value active pharmaceutical ingredients (APIs) like the prostate cancer therapeutic, Enzalutamide.[1][2] Its trifunctional nature—featuring a carboxylic acid, a nitro group, and a fluoro group—provides a versatile scaffold for complex molecular construction.[1]

This guide is designed for researchers, process chemists, and drug development professionals who are transitioning the synthesis from bench-scale to pilot or industrial scale. We will address common pitfalls and critical process parameters, moving beyond simple procedural steps to explain the underlying chemical principles that govern a successful and safe scale-up. Our focus will be on the most industrially viable route: the oxidation of 2-fluoro-4-nitrotoluene.

Part 1: Troubleshooting Guide

This section addresses specific, recurring problems encountered during the scale-up of the this compound synthesis.

Q1: My oxidation of 2-fluoro-4-nitrotoluene is stalling, resulting in low conversion and poor yield. What are the likely causes?

This is a frequent issue when moving from a small flask to a large reactor. The root cause often lies in mass and heat transfer limitations that are negligible at the lab scale but become process-defining at a larger scale.

A1: Analysis and Solutions

Several factors can contribute to an incomplete reaction:

  • Inefficient Mass Transfer: The most common method employs potassium permanganate (KMnO₄), an oxidant that is soluble in the aqueous phase, while the substrate, 2-fluoro-4-nitrotoluene, is an organic liquid. This creates a heterogeneous reaction system. On a small scale, vigorous magnetic stirring is often sufficient. In a large reactor, however, inadequate agitation leads to poor mixing at the aqueous-organic interface, starving the substrate of the oxidant. The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide becomes crucial here, as it helps shuttle the permanganate anion into the organic phase to accelerate the reaction.[3]

  • Poor Temperature Control: The oxidation is exothermic.[1][4] In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. If the reaction temperature drops below the optimal range (typically ~95°C), the reaction rate will plummet.[3][4] Conversely, poor heat removal can create localized hot spots, leading to degradation of the product and potentially hazardous side reactions.

  • Sub-stoichiometric Oxidant Addition: While lab-scale experiments might use a large excess of oxidant, process efficiency at scale demands careful stoichiometric control. The oxidation of a methyl group to a carboxylic acid is a multi-electron process. It's critical to ensure sufficient oxidant is present. However, adding it all at once can exacerbate the exotherm. A staged or continuous addition of KMnO₄ is highly recommended at scale to maintain a manageable reaction rate and temperature profile.[4]

Troubleshooting Recommendations:

  • Optimize Agitation: Ensure your reactor's impeller design and speed are sufficient to create a fine emulsion of the organic and aqueous phases.

  • Implement Staged Addition: Add the potassium permanganate in portions over several hours. This allows the cooling system to keep pace with the heat generated.[4]

  • Monitor the Reaction: Use in-process controls (IPC) like HPLC or TLC to track the disappearance of the starting material. If the reaction stalls, it may indicate a need for an additional charge of the oxidant or catalyst.

  • Verify Catalyst Integrity: Ensure the phase-transfer catalyst is not degrading under the reaction conditions (high temperature and oxidative environment).

ParameterLab Scale (e.g., 250 mL Flask)Pilot Scale (e.g., 100 L Reactor)Causality & Rationale
Agitation Magnetic Stirrer (High RPM)Overhead Impeller (Baffles Recommended)Surface agitation is insufficient at scale; requires mechanical shear to ensure interfacial contact between phases.
Heating Heating MantleJacketed Reactor (Steam/Oil)Provides uniform heat distribution and superior temperature control, crucial for managing the exotherm.
Oxidant Addition All at once or in 2-3 portionsSlow, staged addition over 2-4 hoursManages the exotherm by controlling the reaction rate, preventing thermal runaway and byproduct formation.
Monitoring TLC after several hoursRegular HPLC sampling (e.g., every hour)Provides quantitative data on conversion, enabling real-time process adjustments and ensuring reaction completion.
Q2: During the work-up of the potassium permanganate reaction, the manganese dioxide (MnO₂) byproduct forms a fine, gelatinous precipitate that clogs our filtration equipment. How can we improve this critical step at scale?

A2: Analysis and Solutions

The filtration of manganese dioxide is arguably the biggest mechanical challenge in scaling this process. MnO₂ is a notorious filtration bottleneck due to its fine particle size and amorphous nature.

Core Problem: The rapid precipitation of MnO₂ from the reaction mixture generates very fine particles that blind the filter medium, leading to exceptionally slow filtration rates and high-pressure drops.

Procedural Recommendations:

  • Use a Filter Aid: The most common and effective solution is to use a filter aid like Celite® (diatomaceous earth). Pre-coating the filter with a pad of Celite and then adding more Celite directly to the slurry before filtration can dramatically improve flow rates. The Celite creates a porous, incompressible cake that prevents the fine MnO₂ particles from blinding the filter cloth.[4]

  • Control Cooling Profile: Allow the reaction mixture to cool slowly to room temperature before filtration. Crash-cooling can sometimes lead to finer, more difficult-to-filter particles.

  • Select Appropriate Equipment: For pilot or industrial scale, a filter press or a centrifugal filter is far more effective than a simple Nutsche filter. These systems are designed to handle large volumes of solids and can be operated to compress the filter cake, removing more of the mother liquor.

  • Consider a Reductive Quench (Advanced): In some processes, the MnO₂ slurry is treated with a reducing agent (e.g., sodium bisulfite or oxalic acid) under acidic conditions. This reduces the MnO₂ to the soluble Mn²⁺ salt, completely eliminating the filtration step. However, this adds cost, complexity, and another aqueous waste stream to the process.

Below is a workflow diagram illustrating the recommended work-up and filtration process.

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation start Completed Reaction Slurry (Product in solution, MnO2 solid) cool Cool to RT start->cool celite Add Filter Aid (e.g., Celite®) cool->celite filter Filter through Pre-coated Filter Press celite->filter wash Wash Filter Cake (with H2O) filter->wash Solid filtrate Collect Aqueous Filtrate (Contains Sodium 2-Fluoro-4-nitrobenzoate) filter->filtrate Liquid waste MnO2 / Celite Cake (Solid Waste) wash->waste acidify Acidify Filtrate to pH ~2 (with conc. HCl) filtrate->acidify precipitate Precipitate Product acidify->precipitate filter_prod Filter Product precipitate->filter_prod dry Dry Final Product (this compound) filter_prod->dry

Caption: Workflow for the work-up and isolation of this compound.

Q3: My isolated product is off-white or yellow and fails purity specifications. What are the likely impurities and how can I remove them?

A3: Analysis and Solutions

Product purity is paramount, especially for pharmaceutical intermediates. Off-color and impurities often stem from unreacted starting material or side-products.

Common Impurities:

  • Unreacted 2-fluoro-4-nitrotoluene: This is the most common impurity, arising from an incomplete reaction. It is neutral and non-polar compared to the acidic product.

  • Over-oxidation/Degradation Products: Aggressive reaction conditions can lead to the formation of colored byproducts.

  • Residual Manganese: If the MnO₂ filtration is inefficient, residual manganese salts can contaminate the product.

Purification Strategies:

  • Acid-Base Extraction: This is a highly effective method for removing neutral impurities like the starting material. The crude product is dissolved in an aqueous base (e.g., 1N NaOH) to form the water-soluble sodium salt. This aqueous solution is then washed with a water-immiscible organic solvent (e.g., dichloromethane or methyl tert-butyl ether). The neutral starting material will partition into the organic layer, which is then discarded. The clean aqueous layer is then re-acidified with a strong acid (e.g., HCl) to precipitate the pure this compound, which is collected by filtration.[4]

  • Recrystallization: If the product still contains colored impurities after acid-base extraction, recrystallization can be employed. A common solvent system is aqueous ethanol (e.g., 50% ethanol).[5] The crude solid is dissolved in the hot solvent, treated with activated carbon to adsorb colored impurities if necessary, filtered hot, and then allowed to cool slowly to form pure crystals.

Part 2: Scale-Up Frequently Asked Questions (FAQs)

Q1: What are the pros and cons of different oxidants for the industrial synthesis of this compound?

A1: The choice of oxidant is a critical decision in process development, balancing cost, efficiency, safety, and environmental impact.

Oxidizing SystemAdvantagesDisadvantages
Potassium Permanganate (KMnO₄) - Relatively low cost and readily available. - High reactivity and good yields reported (up to ~74%).[2][4] - Well-established industrial precedent.- Generates a large mass of MnO₂ solid waste per unit of product. - Heterogeneous reaction requires excellent agitation. - Significant exotherm requires careful management.[3]
Chromium Trioxide (CrO₃) / Periodic Acid - Homogeneous reaction, easier to control. - Very high lab-scale yields reported (~81%).[1][4]- Extreme Toxicity: Chromium(VI) compounds are carcinogenic and highly regulated.[6] - Hazardous Waste: Creates toxic heavy metal waste, which is very expensive to dispose of. - Generally considered unsuitable for large-scale industrial production due to EHS concerns.
Nitric Acid (HNO₃) - Inexpensive and atom-efficient. - Can give high yields (e.g., 78%).[5]- Harsh Conditions: Requires high temperatures (~190-200°C) and elevated pressure, necessitating specialized and expensive reactors.[5] - Safety Risk: Highly corrosive. Risk of runaway reactions and evolution of toxic NOx gases.
Q2: The oxidation reaction is highly exothermic. What are the best practices for ensuring safety during a large-scale run?

A2: Thermal safety is the highest priority during scale-up. An uncontrolled exotherm can lead to a runaway reaction, causing a rapid increase in temperature and pressure that can result in reactor failure.

Best Practices:

  • Calorimetric Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction, determine the maximum temperature of the synthesis reaction (MTSR), and model potential runaway scenarios.

  • Controlled Addition: As previously mentioned, the primary method for controlling the heat evolution is to limit the reaction rate by adding the oxidant slowly and continuously over time. The addition rate should be tied to the reactor's cooling capacity.

  • Engineered Controls: Use a reactor with a high-efficiency cooling jacket and an emergency quench system. A quench plan should be established, which typically involves adding a pre-determined amount of a cold, inert liquid or a reducing agent to stop the reaction.

  • Personal Protective Equipment (PPE): All personnel must use appropriate PPE, including chemical-resistant gloves, safety goggles, face shields, and flame-retardant lab coats.[7] The reaction should be conducted in a well-ventilated area.

Part 3: Pilot-Scale Experimental Protocol

This protocol is a representative example for the oxidation of 2-fluoro-4-nitrotoluene using potassium permanganate, adapted for a 100 L scale. Warning: This procedure should only be performed by trained chemists in a facility with appropriate engineering and safety controls.

Starting Materials:

  • 2-fluoro-4-nitrotoluene (5.0 kg, 32.2 mol)

  • Potassium permanganate (15.3 kg, 96.8 mol)

  • Tetrabutylammonium bromide (TBAB) (0.5 kg, 1.55 mol)

  • Sodium hydroxide (1.5 kg, 37.5 mol)

  • Water (60 L)

  • Concentrated Hydrochloric Acid (~5 L)

  • Celite® (1-2 kg)

Procedure:

  • Initial Charge: Charge 50 L of water, sodium hydroxide (1.5 kg), and tetrabutylammonium bromide (0.5 kg) to a 100 L glass-lined reactor. Stir until all solids are dissolved.

  • Substrate Addition: Charge the 2-fluoro-4-nitrotoluene (5.0 kg) to the reactor.

  • Heating: Heat the mixture to 90-95°C with vigorous agitation.

  • Oxidant Addition: Begin the slow, portion-wise addition of potassium permanganate (15.3 kg total) over 4-6 hours. Monitor the internal temperature closely, ensuring it does not exceed 100°C. The purple color of the permanganate should dissipate as it is consumed.

  • Reaction Monitoring: After the final addition, maintain the mixture at 95°C for an additional 8-10 hours. Take samples periodically for HPLC analysis to confirm the consumption of the starting material.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to 20-25°C. Add Celite® (1 kg) to the slurry and stir for 15 minutes. Filter the mixture through a filter press pre-coated with Celite®.

  • Washing: Wash the collected filter cake (MnO₂ and Celite®) with 10 L of water. Combine the wash with the main filtrate.

  • Precipitation: Transfer the combined filtrate to a clean reactor. Cool the solution to 10-15°C. Slowly add concentrated hydrochloric acid until the pH of the solution is ~2. A thick, white precipitate of the product will form.

  • Isolation: Stir the slurry for 1 hour at 10-15°C, then filter the product. Wash the collected solid with cold water until the washings are neutral.

  • Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight.

  • Expected Outcome: Yield of this compound is typically 70-75%. The product should be a white to off-white crystalline solid.[4]

References

Technical Support Center: Catalyst Selection and Optimization for Reactions with 2-Fluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-4-nitrobenzoic acid (CAS 403-24-7). This versatile building block, with its distinct reactive sites—a carboxylic acid, a nitro group, and an activated fluorine atom—is a cornerstone in the synthesis of pharmaceuticals and agrochemicals.[1][2] However, its multifunctional nature presents unique challenges and requires careful consideration of catalyst selection and reaction optimization.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide researchers, scientists, and drug development professionals with both the theoretical rationale and practical, actionable solutions for their experiments.

Section 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Fluorine

The fluorine atom in this compound is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effects of the nitro group at the para-position and the carboxylic acid at the meta-position.[3] This reaction proceeds via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4]

Question 1: My SNAr reaction with an amine nucleophile is slow and gives low yield. What are the critical parameters to optimize?

Answer: This is a common issue that can typically be resolved by systematically evaluating four key parameters: the nucleophile, the solvent, the base (if applicable), and the temperature.

  • Nucleophile Potency: The rate-determining step in this SNAr reaction is typically the initial attack of the nucleophile on the electron-deficient aromatic ring.[5] Weaker nucleophiles (e.g., hindered secondary amines, anilines) will react more slowly than stronger ones (e.g., primary amines, alkoxides). If your nucleophile is inherently weak, increasing the reaction temperature is the most effective first step.

  • Solvent Choice: SNAr reactions thrive in polar aprotic solvents like DMSO, DMF, or NMP. These solvents are effective at solvating the cation (e.g., K⁺ from K₂CO₃) but do not hydrogen-bond with the nucleophile, leaving its lone pair more available for attack. Switching from a less polar solvent like THF or acetonitrile can dramatically increase the reaction rate.

  • Base Selection: When using amine nucleophiles, a non-nucleophilic base is often required to scavenge the HF generated. Common choices include K₂CO₃, Cs₂CO₃, or an excess of the amine nucleophile itself. Ensure the base is sufficiently strong to deprotonate the nucleophile if it's an alcohol or thiol, but not so strong that it reacts with the carboxylic acid moiety undesirably.

  • Temperature: Thermal energy is crucial. While the reaction is activated, temperatures in the range of 80-150 °C are often necessary to achieve reasonable reaction times, especially with moderately reactive nucleophiles.[4]

Question 2: I am observing significant amounts of a side product where my nucleophile has formed an amide with the carboxylic acid. How can I prevent this?

Answer: This is a classic chemoselectivity problem. When using amine or alcohol nucleophiles, direct reaction with the carboxylic acid to form an amide or ester, respectively, can compete with the desired SNAr. There are two primary strategies to address this:

  • Protect the Carboxylic Acid: The most robust solution is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the SNAr reaction. The ester is significantly less electrophilic than the acid and will not react under typical SNAr conditions. After the substitution is complete, the ester can be easily hydrolyzed back to the carboxylic acid.

  • Optimize Reaction Conditions: If a protection-deprotection sequence is undesirable, you can often favor SNAr by running the reaction at the lowest possible temperature that still allows for a reasonable rate of fluorine displacement. Amide/ester formation often has a higher activation energy. Additionally, using a bulky, non-nucleophilic base like DIPEA can sometimes minimize side reactions at the carboxylic acid.

Experimental Protocol: General Procedure for SNAr with an Amine
  • To a solution of this compound (1.0 eq) in anhydrous DMSO (0.2 M), add the desired amine nucleophile (1.2 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Stir the mixture under a nitrogen atmosphere and heat to 100-120 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and pour it into ice-water.

  • Acidify the aqueous mixture with 1M HCl to a pH of ~2-3 to precipitate the product.[6]

  • Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) for further purification if necessary.

Decision Workflow for SNAr Troubleshooting

snar_troubleshooting start Low SNAr Yield check_side_product Side Product Observed? (e.g., Amide formation) start->check_side_product incomplete_rxn Incomplete Reaction check_side_product->incomplete_rxn No protect_cooh Protect Carboxylic Acid (e.g., Esterification) check_side_product->protect_cooh Yes increase_temp Increase Temperature (e.g., 120-150 °C) incomplete_rxn->increase_temp Optimize run_snar Re-run SNAr Reaction protect_cooh->run_snar deprotect Deprotect to Yield Final Product run_snar->deprotect change_solvent Switch to Polar Aprotic Solvent (DMSO, DMF) increase_temp->change_solvent check_nucleophile Use Stronger Nucleophile or Higher Concentration change_solvent->check_nucleophile success Reaction Complete check_nucleophile->success Monitor Progress

Caption: Troubleshooting workflow for low-yield SNAr reactions.

Section 2: Catalytic Reduction of the Nitro Group

The reduction of the nitro group to an aniline is a pivotal transformation, opening up a vast array of subsequent chemistries.[3] Achieving this reduction with high chemoselectivity is critical to avoid unwanted side reactions like dehalogenation.

Question 1: My catalytic hydrogenation of the nitro group is causing defluorination. How can I achieve a clean reduction to 2-Fluoro-4-aminobenzoic acid?

Answer: Defluorination is a common side reaction during the catalytic hydrogenation of fluorinated nitroaromatics, particularly with standard catalysts like Palladium on Carbon (Pd/C) under aggressive conditions. The key is to select a catalyst and conditions that favor nitro group reduction while minimizing C-F bond hydrogenolysis.

  • Catalyst Choice: While Pd/C is a workhorse, it can be too reactive. Platinum-based catalysts, such as Platinum(IV) oxide (PtO₂), often provide excellent selectivity for nitro group reduction without cleaving the C-F bond. Rhodium catalysts have also been shown to be highly chemoselective for reducing the nitro group in nitrobenzoic acids.[7]

  • Hydrogen Pressure: Use the lowest effective hydrogen pressure. Often, a hydrogen balloon (approx. 1 atm) is sufficient and much gentler than high-pressure hydrogenation in a Parr shaker, reducing the risk of side reactions.

  • Transfer Hydrogenation: This is an excellent alternative to using H₂ gas. Reagents like formic acid, ammonium formate, or triethylsilane in the presence of a catalyst (often Pd/C, but at lower loadings) can be highly selective.[8] The in-situ generation of hydrogen on the catalyst surface often leads to cleaner reactions. A base-free transfer hydrogenation using formic acid with an iron catalyst has also been reported, offering a broad substrate scope.[8]

  • Non-Catalytic Methods: If catalytic methods consistently fail, classical reductions using stoichiometric metals like iron powder in acetic acid or tin(II) chloride in HCl are very reliable for this transformation and will not affect the C-F bond.

Question 2: The reduction of my nitro group is incomplete, even after extended reaction times. What could be the issue?

Answer: An incomplete reduction is typically due to catalyst deactivation or insufficient reducing agent.

  • Catalyst Poisoning: The catalyst surface can be poisoned by impurities in the starting material, solvent, or from the reaction apparatus. Sulfur, nitrogen, and halogen-containing compounds are known poisons. Ensure high-purity solvents and reagents. If poisoning is suspected, increasing the catalyst loading may help drive the reaction to completion.

  • Catalyst Activity: Ensure your catalyst is fresh and active. Pd/C, for example, can lose activity over time if not stored properly. It is sometimes beneficial to pre-reduce the catalyst (e.g., PtO₂) in the solvent under H₂ before adding the substrate.

  • Mass Transfer Limitations: In a heterogeneous catalysis system, efficient mixing is crucial. Ensure vigorous stirring to keep the catalyst suspended and facilitate contact between the substrate, hydrogen, and the catalyst surface.

  • Insufficient Reductant: In transfer hydrogenation, ensure you are using a sufficient stoichiometric excess of the hydrogen donor (e.g., 3-5 equivalents of ammonium formate).

Data Summary: Comparison of Nitro Reduction Methods
MethodCatalyst / ReagentTypical ConditionsProsCons / Troubleshooting
Catalytic Hydrogenation 5-10 mol% Pd/C or PtO₂H₂ (1-4 atm), MeOH or EtOH, RTHigh atom economy, clean workupRisk of defluorination with Pd/C, catalyst poisoning
Transfer Hydrogenation 5 mol% Pd/C, Ammonium FormateMeOH, RefluxMilder, avoids H₂ gas, often more selectiveRequires stoichiometric reductant, potential for side reactions from reductant
Metal Reduction Fe powder, NH₄ClEtOH/H₂O, RefluxHighly chemoselective, low cost, reliableStoichiometric metal waste, acidic workup
Metal Salt Reduction SnCl₂·2H₂OEtOH or HCl, 60-80 °CVery effective and selectiveGenerates tin waste, requires careful pH adjustment during workup

Workflow for Optimizing Nitro Group Reduction

reduction_optimization start Nitro Reduction Problem check_issue Identify Primary Issue start->check_issue defluorination Defluorination Observed check_issue->defluorination C-F Cleavage incomplete_rxn Incomplete Reaction check_issue->incomplete_rxn Low Conversion switch_catalyst Switch from Pd/C to PtO₂ defluorination->switch_catalyst Solution 1 transfer_h2 Use Transfer Hydrogenation (e.g., HCOOH) defluorination->transfer_h2 Solution 2 metal_reduc Use Stoichiometric Metal (Fe/NH₄Cl) defluorination->metal_reduc Solution 3 check_catalyst Check Catalyst Activity / Increase Loading incomplete_rxn->check_catalyst Troubleshoot success Clean Reduction to Amine switch_catalyst->success transfer_h2->success metal_reduc->success check_reductant Ensure Excess Reductant (Transfer H₂) check_catalyst->check_reductant improve_mixing Improve Stirring / Mass Transfer check_reductant->improve_mixing improve_mixing->success

Caption: Optimization workflow for nitro group reduction.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

While direct C-F bond activation for cross-coupling is challenging and requires specialized conditions, this compound derivatives are frequently used in cross-coupling reactions at other positions.[9][10] For instance, after SNAr substitution, the resulting product could be coupled, or the aromatic ring could be brominated or iodinated to provide a handle for coupling. The principles discussed here apply to such derivatives.

Question: I have prepared a bromo-derivative of this compound and want to perform a Suzuki-Miyaura coupling. What are the key catalyst and ligand considerations?

Answer: A successful Suzuki-Miyaura coupling hinges on a stable and active Pd(0) catalyst, which is maintained through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[11][12]

  • Ligand Selection: The ligand is critical. It stabilizes the palladium center and facilitates the key steps of the catalytic cycle.

    • For simple aryl bromides: Triphenylphosphine (PPh₃) is a standard, cost-effective choice.

    • For more challenging substrates (electron-rich or hindered): More electron-rich and bulky phosphine ligands are required. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or Josiphos-type ferrocenyl ligands are highly effective as they promote both oxidative addition and reductive elimination.

  • Base and Solvent: The base is required to activate the boronic acid for transmetalation. An aqueous solution of a carbonate (Na₂CO₃, K₂CO₃) or phosphate (K₃PO₄) is most common. The solvent system must accommodate both organic and aqueous phases, making combinations like Toluene/H₂O or Dioxane/H₂O standard choices.

Diagram: The Suzuki-Miyaura Catalytic Cycle

suzuki_cycle pd0 L₂Pd(0) pd_complex1 L₂Pd(II)(Ar)(X) pd0->pd_complex1 Oxidative Addition product Ar-Ar' pd0->product pd_complex2 L₂Pd(II)(Ar)(Ar') pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination arx Ar-X arx->pd_complex1 boronic Ar'-B(OH)₂ + Base boronic->pd_complex2

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

References

Technical Support Center: Work-up Procedures for Reactions Involving 2-Fluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-Fluoro-4-nitrobenzoic acid. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its unique combination of a carboxylic acid, a nitro group, and a fluorine atom offers multiple reaction pathways.[1] However, this trifunctional nature also presents specific challenges during reaction work-up and product purification.

This guide provides troubleshooting advice and detailed protocols in a direct question-and-answer format to help you navigate these challenges effectively.

Section 1: Essential Safety and Handling

Proper handling is paramount before, during, and after your reaction.

Q1: What are the primary hazards associated with this compound?

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2][3] It may also cause respiratory irritation.[2][3] Therefore, it is crucial to avoid direct contact, inhalation of its dust, or ingestion.[4]

Q2: What personal protective equipment (PPE) is mandatory when working with this compound?

Always work in a well-ventilated area, preferably within a chemical fume hood.[5] The following PPE is required:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed if contaminated.[5]

  • Body Protection: A lab coat is standard. For larger quantities, consider fire/flame resistant and impervious clothing.[3][5]

  • Respiratory Protection: If there is a risk of dust formation and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

Q3: How should this compound be stored?

Store the container tightly closed in a dry, cool, and well-ventilated place.[3][5] It should be kept away from incompatible materials such as strong oxidizing agents and bases.[2][3]

Section 2: Physicochemical Properties for the Bench Chemist

Understanding the physical properties of your starting material is critical for designing effective work-up and purification strategies.

PropertyValueSource(s)
Molecular Formula C₇H₄FNO₄[2]
Molecular Weight 185.11 g/mol [6]
Appearance White to light yellow crystalline powder[1][4]
Melting Point 172 - 176 °C[1]
Boiling Point ~352.5 °C at 760 mmHg[7][8]
Solubility Soluble in most organic solvents like alcohols, ketones, and ethers.[4] Soluble in aqueous base.[9][10]
Section 3: Core Work-up Strategies & Protocols

The work-up strategy is dictated by the nature of your product and the unreacted starting materials. The acidic nature of the carboxylic acid is the most powerful handle for purification.

Q4: My reaction is complete. What is the general approach to the initial work-up?

The first step is to quench the reaction safely. The quenching agent depends on the reagents used. For example, if you used a strong dehydrating agent like thionyl chloride to form an acyl chloride, a slow and careful addition to ice-water is a common quenching step.[7] The fundamental goal of the work-up is to partition your desired product from byproducts, unreacted starting materials, and catalysts. The workflow below outlines the decision-making process.

Workup_Decision_Tree start Reaction Mixture quench 1. Quench Reaction (e.g., add water, sat. NH4Cl) start->quench product_type Is your product Acidic, Basic, or Neutral? quench->product_type neutral_path Neutral Product product_type->neutral_path Neutral acidic_path Acidic Product product_type->acidic_path Acidic extract_acid 2. Dilute with Organic Solvent (e.g., EtOAc, DCM). 3. Wash with aq. NaHCO3 / NaOH to remove acidic starting material. neutral_path->extract_acid wash_org 4. Wash organic layer with brine. 5. Dry (Na2SO4 / MgSO4), filter, concentrate. extract_acid->wash_org crude_neutral Crude Neutral Product wash_org->crude_neutral extract_base 2. Make mixture basic (pH > 9) with NaOH / Na2CO3. 3. Wash with organic solvent to remove neutral/basic impurities. acidic_path->extract_base acidify 4. Acidify aqueous layer to pH < 2 with conc. HCl. extract_base->acidify collect_product 5. Collect product via filtration or extraction with organic solvent. acidify->collect_product crude_acidic Crude Acidic Product collect_product->crude_acidic

Caption: General work-up decision tree based on product type.

Q5: How do I separate my neutral product (e.g., an amide or ester) from unreacted this compound?

This is the most common scenario and relies on a classic acid-base extraction. The acidic starting material is converted to its carboxylate salt, which is soluble in the aqueous phase, while your neutral product remains in the organic phase.

Protocol 1: Work-up for Neutral Products

  • Quench & Dilute: After the reaction is complete, cool the mixture to room temperature. If applicable, quench any reactive reagents. Dilute the reaction mixture with an appropriate organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Basic Wash: Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1N sodium hydroxide (NaOH) solution.

    • Scientist's Note: NaHCO₃ is a weaker base and is preferred if your product is sensitive to strong bases. Be cautious as CO₂ gas will evolve, so vent the funnel frequently. A 1N NaOH wash is more effective for removing larger quantities of the acid.[9][10]

  • Check pH: After the wash, check the pH of the aqueous layer to ensure it is basic (pH > 8). If not, repeat the basic wash. This confirms the acidic starting material has been converted to its salt and removed from the organic layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and some water-soluble impurities from the organic layer.

  • Dry and Concentrate: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield your crude neutral product.

Q6: I've performed a Nucleophilic Aromatic Substitution (SNAr) reaction, replacing the fluorine with an amine or alkoxide. The product still has the carboxylic acid group. What is the work-up?

In this case, your product is also an acid. The work-up goal is to remove unreacted starting materials and byproducts that are not acidic.

  • Initial Quench/Dilution: Quench the reaction and adjust the pH of the aqueous solution to be strongly basic (pH > 10) using 1N or 2N NaOH.

  • Extraction of Impurities: Extract the basic aqueous solution with an organic solvent like ethyl acetate or ether. Any non-acidic starting materials or byproducts will move into the organic layer, which can be discarded.

  • Acidification and Product Isolation: Cool the remaining aqueous layer in an ice bath. Slowly acidify with concentrated hydrochloric acid until the pH is strongly acidic (pH < 2).[9][10] Your product, now protonated and less water-soluble, should precipitate out.

  • Collection: Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove inorganic salts. If the product does not solidify (see troubleshooting Q7), it must be extracted from the acidic water with several portions of an organic solvent.

Section 4: Purification & Troubleshooting

Even with a clean work-up, purification can be challenging.

Q7: I've acidified my aqueous layer, but my acidic product is not precipitating. What should I do?

This is a common issue, often due to the product having some water solubility or being an oil at the work-up temperature.

  • Ensure Complete Acidification: Use pH paper to confirm the solution is strongly acidic (pH 1-2). Sometimes more acid is required than anticipated.

  • "Salting Out": Add solid sodium chloride to the aqueous layer until it is saturated. This decreases the polarity of the aqueous phase and can often force the organic product to precipitate.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface. This can create nucleation sites for crystal growth. Seeding with a tiny crystal of pure product, if available, is also very effective.

  • Extract, Don't Precipitate: If the above fails, your product is likely too soluble or is an oil. Perform a liquid-liquid extraction. Extract the acidified aqueous layer 3-4 times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic extracts, wash with brine, dry, and concentrate to isolate your product.

Q8: I'm getting a persistent emulsion during my liquid-liquid extraction. How can I resolve this?

Emulsions are common when fine particulates are present or when the densities of the two phases are similar.

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. The layers may separate on their own.

  • Add Brine: Add a significant amount of saturated brine. This increases the ionic strength and density of the aqueous phase, which often helps break the emulsion.

  • Filter: Pass the entire emulsified mixture through a pad of Celite® or glass wool in a funnel. This can break up the microscopic droplets causing the emulsion.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Troubleshooting_Crystallization start Product is an oil or remains in solution after work-up is_pure Is the crude product reasonably pure by TLC/NMR? start->is_pure purify Purify by column chromatography to remove impurities is_pure->purify No try_crystallize Attempt Recrystallization is_pure->try_crystallize Yes purify->try_crystallize add_solvent 1. Dissolve oil in a minimum of hot solvent (e.g., Ethanol, IPA, Toluene) try_crystallize->add_solvent cool_slowly 2. Cool slowly to room temp, then in an ice bath. add_solvent->cool_slowly no_crystals Still no crystals? cool_slowly->no_crystals scratch_seed 3. Scratch flask with glass rod. 4. Add a seed crystal. no_crystals->scratch_seed Yes success Crystals Formed! no_crystals->success No, crystals form add_antisolvent 5. Add a poor solvent (antisolvent) dropwise until cloudy (e.g., add hexanes to EtOAc solution) scratch_seed->add_antisolvent add_antisolvent->success failure Product remains an oil. Consider chromatography or distillation. add_antisolvent->failure

Caption: Troubleshooting flowchart for product crystallization.

Q9: What are good recrystallization solvents for this compound and its derivatives?

For the starting material itself, recrystallization can be performed from 50% aqueous ethanol or water.[11] For derivatives, the ideal solvent is one that dissolves the compound when hot but not when cold. A good starting point is to test solvents like:

  • Alcohols: Ethanol, isopropanol.

  • Esters: Ethyl acetate.

  • Aromatic Hydrocarbons: Toluene.

  • Solvent/Antisolvent pairs: Ethyl acetate/hexanes, Toluene/hexanes, Ethanol/water.

Section 5: Waste Disposal

Q10: How should I handle waste from these reactions?

All waste, both solid and liquid, should be collected in appropriately labeled hazardous waste containers.[3] Do not dispose of this material into the environment.[2][5] Follow all local, state, and federal regulations for chemical waste disposal. Acidic and basic aqueous waste should be neutralized before being sent for disposal.

References

Technical Support Center: Analysis of 2-Fluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Fluoro-4-nitrobenzoic acid (CAS: 403-24-7). This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the HPLC analysis of this important chemical intermediate.[1][2] As a key building block in pharmaceutical synthesis, particularly for drugs like Enzalutamide, ensuring its purity is critical.[3][4]

Part 1: Troubleshooting Guide

This section addresses specific, common issues encountered during the HPLC analysis of this compound.

Q1: My main peak for this compound is tailing significantly. What's causing this and how do I fix it?

Peak tailing is the most common chromatographic problem for acidic analytes like this compound.[5] It negatively impacts integration accuracy and resolution.[6] The primary cause is secondary retention mechanisms, where the analyte interacts with the column in more than one way.[7]

Causality & Solution Workflow:

  • Mobile Phase pH is Too High: this compound is a carboxylic acid. If the mobile phase pH is close to or above its pKa, the molecule will exist in both its protonated (less polar) and deprotonated (more polar, anionic) forms. This dual state leads to broad, tailing peaks.[8]

    • Solution: The most effective solution is to lower the mobile phase pH.[9] By adding an acidifier like 0.1% trifluoroacetic acid (TFA) or 0.1% phosphoric acid to your aqueous mobile phase, you ensure the pH is low (typically pH 2-3).[10] At this pH, the carboxylic acid is fully protonated, leading to a single, well-defined interaction with the reversed-phase column and a sharp, symmetrical peak.

  • Secondary Silanol Interactions: Standard silica-based C18 columns have residual, unreacted silanol groups (Si-OH) on their surface.[5] These silanols are acidic and can have a strong, unwanted ionic interaction with polar analytes, causing tailing.[6][7]

    • Solution: First, ensure your mobile phase pH is low, as this also suppresses the ionization of the silanol groups.[7] If tailing persists, consider using a modern, high-purity, end-capped column. "End-capping" is a process that blocks many of these residual silanols.[5] For particularly difficult separations, columns with a polar-embedded phase or a novel bonding chemistry designed for polar analytes can provide superior peak shape.[11]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion that often manifests as tailing or fronting.[6]

    • Solution: Prepare a 1:10 and 1:100 dilution of your sample and re-inject. If the peak shape improves significantly, the original sample was too concentrated.[10] Reduce the injection volume or dilute the sample for future analyses.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_overload Dilute Sample (1:10) & Re-inject start->check_overload overload_q Peak Shape Improved? check_overload->overload_q is_overload Yes: Column Overload Reduce Concentration overload_q->is_overload Yes not_overload No: Not Overload overload_q->not_overload No adjust_ph Lower Mobile Phase pH (e.g., add 0.1% TFA, pH 2-3) not_overload->adjust_ph ph_q Peak Shape Improved? adjust_ph->ph_q is_ph Yes: pH was the issue Method Optimized ph_q->is_ph Yes not_ph No: pH not the primary issue ph_q->not_ph No check_column Consider Secondary Interactions Use High-Purity, End-Capped Column not_ph->check_column

Caption: A logical workflow for diagnosing and solving peak tailing.

Q2: I'm seeing "ghost peaks" in my chromatogram, especially during a gradient run. Where are they coming from?

Ghost peaks are spurious peaks that are not related to the injected sample. They are a common source of confusion and can interfere with the quantification of actual impurities.

  • Cause 1: Contaminated Mobile Phase: The most frequent cause is contamination in the mobile phase, particularly the aqueous component (Water/Buffer). Even trace impurities can accumulate on the column at low organic concentrations and then elute as a peak when the organic percentage increases during a gradient.

    • Solution: Always use high-purity, HPLC-grade or MS-grade solvents and freshly prepared buffers. Filter aqueous buffers through a 0.22 µm membrane before use to remove particles and microbial growth. Adding a small amount of organic solvent (20%) or sodium azide (~100 ppm) to aqueous buffers can prevent microbial growth if they need to be stored.

  • Cause 2: Autosampler Carryover: If a ghost peak appears at the same retention time as an analyte from a previous injection, it is likely due to carryover. This happens when trace amounts of a previous sample remain in the injector needle or valve.

    • Solution: Optimize the needle wash procedure in your autosampler method. Use a strong solvent in your wash solution (one that readily dissolves your analyte) and ensure the wash volume is sufficient. A multi-solvent wash (e.g., first with a strong organic solvent, then with the initial mobile phase) is often very effective.

  • Cause 3: System Contamination: Contamination can build up in other parts of the HPLC system, such as the pump mixers or tubing, and elute over time.

    • Solution: To diagnose, run a gradient with no injection. If the ghost peaks still appear, the contamination is in the system or mobile phase. Systematically flush the system with strong solvents (e.g., 100% isopropanol) to remove contaminants.

Q3: The retention time of my main peak is shifting between injections. How can I improve reproducibility?

Unstable retention times make peak identification unreliable. The issue usually stems from a lack of equilibrium or changes in the mobile phase or temperature.[12]

  • Cause 1: Insufficient Column Equilibration: Before the first injection and between gradient runs, the column must be fully re-equilibrated to the initial mobile phase conditions. Insufficient time will cause retention to drift, usually to shorter times, in the first few runs.

    • Solution: Ensure your equilibration time is adequate. A good rule of thumb is to allow 10-15 column volumes of the initial mobile phase to pass through the column before the next injection.

  • Cause 2: Mobile Phase Issues: If the mobile phase is not prepared consistently or is unstable, retention times will vary.[13] For pre-mixed mobile phases, solvent evaporation can change the composition over time. For online mixing, pump performance is critical.

    • Solution: Prepare fresh mobile phase daily. If using an aqueous buffer, ensure the buffer concentration is sufficient (typically 10-50 mM) to control the pH effectively.[9] If you suspect pump mixing issues, you can diagnose this by adding a UV-active tracer like acetone to one of the solvent lines and monitoring the baseline for fluctuations.[12]

  • Cause 3: Temperature Fluctuations: Column temperature significantly affects retention. Even minor changes in ambient lab temperature can cause retention times to shift.

    • Solution: Use a column oven to maintain a constant, controlled temperature (e.g., 30 °C). This is one of the easiest and most effective ways to ensure stable retention times.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in this compound?

Understanding the synthetic route is key to predicting potential impurities. The most common industrial synthesis involves the oxidation of 2-fluoro-4-nitrotoluene.[1][3][14]

  • Starting Material: The most probable process-related impurity is the unreacted starting material, 2-fluoro-4-nitrotoluene .

  • Synthesis By-products: Other impurities can arise from side reactions. For example, if the starting material for the entire process was 2-fluorotoluene, incomplete nitration could lead to isomers. Nitration of 2-fluorobenzoic acid is another route, which could also lead to isomeric impurities.[3]

  • Degradation Products: While generally stable, under harsh conditions (e.g., high pH, high temperature), degradation could occur, potentially through hydrolysis or other pathways.

Table 1: Potential Impurities and their Origin

Impurity Name Chemical Structure Likely Origin
2-Fluoro-4-nitrotoluene C₇H₆FNO₂ Unreacted starting material[1][14]
Isomeric Nitrobenzoic Acids C₇H₄FNO₄ By-products from nitration steps[3]

| 4-Nitroanthranilic Acid Derivatives | Varies | Nucleophilic substitution of the fluorine atom[3] |

Q2: What type of HPLC column is best for analyzing this compound?

As a small, polar, acidic molecule, this compound presents a challenge for retention on standard reversed-phase columns.[11]

  • Starting Point (Good): A modern, high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size) is a versatile starting point.[15] Success here depends heavily on using a low-pH mobile phase to ensure good peak shape.[9]

  • Better Retention (Better): For improved retention of this polar analyte, especially when using highly aqueous mobile phases, consider a C18 column with polar end-capping or hydrophilic surface treatment (often designated with "AQ").[16] These columns are more resistant to "hydrophobic collapse" and provide more stable retention in water-rich mobile phases.[16]

  • Alternative Selectivity (Advanced): If you have trouble resolving the main peak from a critical impurity, a column with a different stationary phase can provide the necessary change in selectivity.

    • Polar-Embedded Phases: These phases (e.g., amide or carbamate groups embedded in the alkyl chain) offer different selectivity for polar and hydrogen-bonding analytes.

    • Phenyl Phases: These offer pi-pi interactions, which can be very effective for separating aromatic compounds with different substituents.

    • Mixed-Mode Phases: Some novel phases contain positively charged functional groups that provide enhanced retention for acidic analytes through ionic interactions, in addition to reversed-phase retention.[11]

Q3: Can you provide a starting HPLC method and a sample preparation protocol?

Absolutely. The following protocol provides a robust starting point for method development.

Experimental Protocol: HPLC Method for Impurity Profiling

  • Instrumentation: Standard HPLC or UHPLC system with a UV detector.

  • Column: High-purity, end-capped C18, 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in HPLC-grade Water.

    • Solvent B: Acetonitrile.

  • Chromatographic Conditions:

ParameterValueRationale
Flow Rate1.0 mL/minStandard for a 4.6 mm ID column.
Injection Volume5 µLA small volume minimizes potential overload and solvent effects.
Column Temp.30 °CEnsures retention time stability.
DetectionUV at 254 nmAromatic nitro compounds have strong absorbance at this wavelength.
Gradient ProgramTime (min)%B
0.020
20.080
22.080
22.120
30.020
  • Rationale for Method Choices:

    • The phosphoric acid in Solvent A ensures a low pH (~2.5) to keep the analyte protonated for sharp peaks.[9][10]

    • The gradient elution starts with a high aqueous content to retain the polar analyte and any early-eluting polar impurities, then ramps up the organic content to elute less polar impurities like the starting material (2-fluoro-4-nitrotoluene).

Protocol: Sample Preparation

  • Weighing: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolution: Add approximately 7 mL of a 50:50 mixture of Acetonitrile and Water (diluent). Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution: Allow the solution to return to room temperature, then dilute to the mark with the diluent. This gives a stock solution of ~1 mg/mL.

  • Filtration: Filter the solution through a 0.45 µm PTFE or nylon syringe filter into an HPLC vial. Discard the first ~0.5 mL of the filtrate.

    • Causality: Filtering is crucial to remove any particulate matter that could clog the column inlet frit, leading to high backpressure and distorted peaks.[17] Using a diluent that is weaker than or similar in strength to the initial mobile phase prevents peak distortion caused by solvent mismatch.[9]

Q4: How do I definitively identify an unknown impurity peak?

Identifying an unknown requires more advanced techniques, typically coupling the separation power of HPLC with a structure-elucidating detector like a mass spectrometer.

G start Unknown Peak Detected in HPLC-UV lcms Perform LC-MS Analysis start->lcms mass_q Obtain Mass of Unknown Peak? lcms->mass_q mass_yes Yes: Compare Mass to Potential Impurities (Starting Materials, By-products) mass_q->mass_yes Yes mass_match Mass Matches a Known Structure? mass_yes->mass_match confirm Confirm with Reference Standard (Spike Sample) mass_match->confirm Yes no_match No Match: Requires Further Investigation mass_match->no_match No fraction Isolate Impurity via Preparative HPLC no_match->fraction nmr Perform Structural Elucidation (e.g., NMR, HRMS) fraction->nmr

References

strategies to avoid decarboxylation of 2-Fluoro-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Strategies to Avoid Unwanted Decarboxylation

Welcome to the technical support center for 2-Fluoro-4-nitrobenzoic acid. As Senior Application Scientists, we understand the critical importance of maintaining the structural integrity of your starting materials and intermediates. Unintended decarboxylation of this compound can lead to yield loss, formation of impurities, and downstream complications in your synthetic route. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help you successfully utilize this versatile building block while avoiding its degradation.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a concern for this compound?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For this compound, this results in the formation of 1-fluoro-3-nitrobenzene. This is a significant issue as it consumes your starting material, reduces the yield of your desired product, and introduces a significant impurity that can be challenging to separate. The presence of strong electron-withdrawing groups, such as the nitro and fluoro substituents on the aromatic ring, can influence the molecule's susceptibility to this reaction.

Q2: What are the primary factors that trigger the decarboxylation of this compound?

A2: The main culprits are excessive heat, the presence of strong acids or bases, and certain metal catalysts, particularly copper and its salts.[1][2][3] The thermal stability of nitrobenzoic acid isomers is a known concern, and decomposition can occur at temperatures approaching and exceeding the melting point.[4][5][6]

Q3: I'm planning a reaction that requires heating. At what temperature should I become concerned about decarboxylation?

A3: this compound has a melting point in the range of 174-177°C.[7] Significant thermal decomposition and decarboxylation are more likely to occur at temperatures approaching or exceeding this range.[4][6] However, prolonged heating even at lower temperatures, especially in the presence of catalysts or non-neutral pH, can still lead to gradual decarboxylation. As a general rule, it is best to use the lowest possible temperature that allows for a reasonable reaction rate.

Q4: Can the choice of solvent impact the stability of this compound?

A4: Yes, the solvent can play a role. Protic solvents, particularly in combination with acidic or basic conditions, can facilitate proton transfer steps that may be involved in some decarboxylation mechanisms. High-boiling polar aprotic solvents like DMF or NMP, while often excellent for dissolving the acid, should be used with caution at elevated temperatures as they can sometimes promote decarboxylation, especially if basic impurities are present.

Troubleshooting Guide: Preventing Decarboxylation in Your Experiments

This section addresses specific issues you might encounter and provides actionable solutions.

Issue 1: Low yield and formation of a non-polar byproduct detected by TLC/LC-MS.

Question: My reaction is sluggish, and upon analysis, I see a significant amount of a less polar byproduct which I suspect is the decarboxylated compound, 1-fluoro-3-nitrobenzene. What's the likely cause and how can I fix it?

Answer: This is a classic sign of unintended decarboxylation. The most probable causes are excessive reaction temperature or the use of reaction conditions that are too harsh.

Causality and Solution Workflow:

  • Temperature Assessment: The primary lever to control is temperature.

    • Action: Reduce the reaction temperature. If the reaction is too slow at a lower temperature, consider extending the reaction time instead of increasing the heat. For many standard transformations like acyl chloride formation or some coupling reactions, temperatures below 80°C are often sufficient and significantly reduce the risk of decarboxylation. A kinetic study on nitrobenzoic acids showed that decarboxylation rates increase significantly with temperature.[8]

  • pH and Reagent Check: Both strongly acidic and basic conditions can promote decarboxylation.

    • Action: If your protocol uses a base, consider switching to a milder, non-nucleophilic base such as potassium carbonate or diisopropylethylamine (DIPEA) instead of strong bases like sodium hydroxide or potassium hydroxide. If an acid catalyst is required, use the minimum catalytic amount necessary.

  • Catalyst-Induced Decarboxylation: If your reaction involves a metal catalyst, especially copper, it might be promoting decarboxylation.[1][2][3][9]

    • Action: Screen alternative catalysts that are known to be less prone to inducing decarboxylation. For instance, in certain cross-coupling reactions, palladium catalysts might be a better choice. If a copper catalyst is unavoidable, use the lowest possible catalyst loading and temperature.

Issue 2: My amide coupling reaction with this compound is giving poor yields.

Question: I'm trying to form an amide using a standard peptide coupling reagent, but the yield is low and I suspect decarboxylation is competing with the desired reaction. How can I improve this?

Answer: Amide bond formation requires the activation of the carboxylic acid, a step that, if not controlled properly, can lead to decarboxylation, especially at elevated temperatures. The key is to use mild and efficient coupling conditions.

Recommended Protocol for Amide Coupling:

This protocol is designed to minimize the risk of decarboxylation by activating the carboxylic acid at low temperatures before the addition of the amine.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Your desired amine

  • A non-nucleophilic base (e.g., triethylamine or DIPEA)

Step-by-Step Methodology:

  • Acyl Chloride Formation (Low Temperature Activation):

    • Dissolve this compound in anhydrous DCM or THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C using an ice bath.

    • Add a catalytic amount of anhydrous DMF (1-2 drops).

    • Slowly add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise.

    • Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitor by quenching a small aliquot with methanol and analyzing by LC-MS). This method converts the carboxylic acid to the more reactive acyl chloride under mild conditions.[10]

  • Amidation:

    • In a separate flask, dissolve your amine (1.0 equivalent) and a non-nucleophilic base (1.5-2.0 equivalents) in anhydrous DCM or THF.

    • Cool this amine solution to 0°C.

    • Slowly add the freshly prepared acyl chloride solution to the amine solution.

    • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature until completion.

  • Work-up and Purification:

    • Perform a standard aqueous work-up to remove excess reagents and salts.

    • Purify the resulting amide by column chromatography or recrystallization.

Causality: By converting the carboxylic acid to an acyl chloride at low temperatures, you are creating a highly reactive intermediate that can then form the amide under mild conditions without requiring heat, thus circumventing the conditions that favor decarboxylation.

Issue 3: I need to perform a reaction that is known to require high temperatures. How can I protect the carboxylic acid group?

Question: My synthetic route requires a high-temperature step, and I'm concerned about losing the carboxyl group of this compound. Is there a way to protect it?

Answer: Yes, protecting the carboxylic acid as an ester is an excellent strategy to prevent decarboxylation. The ester group is generally much more stable to heat than the free carboxylic acid.

Protecting Group Strategy:

  • Esterification: Convert the carboxylic acid to a simple methyl or ethyl ester. This can be achieved under mild conditions using Fischer esterification with a large excess of the corresponding alcohol (methanol or ethanol) and a catalytic amount of acid (e.g., H₂SO₄) at a moderate temperature.

  • Perform High-Temperature Reaction: With the carboxyl group protected as an ester, you can now carry out your high-temperature reaction with a significantly lower risk of decarboxylation.

  • Deprotection (Hydrolysis): After the high-temperature step is complete, the ester can be easily hydrolyzed back to the carboxylic acid using standard procedures, such as saponification with NaOH or LiOH followed by acidic work-up.

This protection-deprotection sequence adds two steps to your synthesis but provides a robust solution for preventing decarboxylation under harsh thermal conditions.

Data Summary and Visualization

Table 1: Key Factors Influencing Decarboxylation and Recommended Conditions

ParameterConditions Promoting DecarboxylationRecommended Conditions to Avoid Decarboxylation
Temperature High temperatures, especially >150°C. Prolonged heating.Maintain the lowest effective temperature for the reaction. Ideally < 80°C.
pH Strongly acidic or strongly basic conditions.Operate as close to neutral pH as possible. Use mild acids/bases if necessary.
Catalysts Copper salts (e.g., Cu₂O, CuBr), Silver salts.[1][2][3][9]Avoid copper catalysts if possible. Consider palladium or other alternatives.
Solvent High-boiling polar aprotic solvents at high temperatures.Choose a solvent with a boiling point that allows for temperature control below the decarboxylation threshold.

Diagram 1: Decarboxylation Mechanism of a Nitrobenzoic Acid

G cluster_0 Heat / Catalyst A This compound B Transition State (Carbanion intermediate stabilized by electron-withdrawing groups) A->B Rate-determining step C 1-Fluoro-3-nitrobenzene B->C D CO₂ B->D

Caption: Simplified decarboxylation pathway.

Diagram 2: Experimental Workflow to Avoid Decarboxylation

G Start Start with This compound Assess Assess Reaction Conditions: High Temp? Strong Acid/Base? Start->Assess Protect Protect as Ester Assess->Protect Yes MildRxn Use Mild Conditions: Low Temp (<80°C) Mild Base/Acid Assess->MildRxn No HighTempRxn Perform High-Temp Reaction Protect->HighTempRxn Deprotect Deprotect Ester HighTempRxn->Deprotect End Desired Product Deprotect->End MildRxn->End

Caption: Decision workflow for handling this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Fluoro-4-nitrobenzoic Acid and 4-Fluoro-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical synthesis and materials science, fluoronitrobenzoic acids are pivotal building blocks. Their utility stems from a synthetically versatile scaffold featuring a carboxylic acid for derivatization, a nitro group that can be readily transformed into other functionalities, and a fluorine atom that is activated for nucleophilic aromatic substitution (SNAr). The specific arrangement of these functional groups around the aromatic ring profoundly dictates the molecule's physicochemical properties and reactivity.

This guide presents a detailed comparative analysis of two constitutional isomers: 2-Fluoro-4-nitrobenzoic acid and 4-fluoro-2-nitrobenzoic acid. Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes, predicting reaction outcomes, and designing novel molecular architectures. This analysis is grounded in fundamental principles of organic chemistry, supported by available physicochemical data, and contextualized with their applications in complex molecule synthesis.

Physicochemical Properties: A Tale of Two Isomers

The positioning of the fluoro and nitro substituents relative to the carboxylic acid group significantly influences the electronic environment of each molecule. This, in turn, affects key properties like acidity (pKa), which is a direct measure of the carboxyl group's propensity to donate a proton.

PropertyThis compound4-Fluoro-2-nitrobenzoic Acid
Molecular Formula C₇H₄FNO₄C₇H₄FNO₄
Molecular Weight 185.11 g/mol 185.11 g/mol
Predicted pKa 2.37 ± 0.13[1]2.14 ± 0.25[2]
Melting Point 170 °C[3]140-145 °C[2]

Comparative Acidity: The "Ortho Effect" in Action

A molecule's acidity is a window into its electronic landscape. The pKa values, though predicted, suggest that 4-fluoro-2-nitrobenzoic acid is a stronger acid than this compound . This difference can be rationalized by considering the interplay of inductive and steric effects.

Both the fluorine atom and the nitro group are electron-withdrawing, which stabilizes the carboxylate anion that forms upon deprotonation, thus increasing acidity compared to unsubstituted benzoic acid (pKa ≈ 4.2).[4][5]

The key differentiator is the "ortho effect" .[3][4] In 4-fluoro-2-nitrobenzoic acid, the nitro group is in the ortho position relative to the carboxylic acid. The steric hindrance between this bulky ortho substituent and the carboxyl group forces the -COOH group to twist out of the plane of the benzene ring.[3] This "Steric Inhibition of Resonance" (SIR) disrupts the delocalization of the carboxyl group's pi electrons into the ring, which in turn increases the acidity of the proton.[3]

In this compound, the fluorine atom is in the ortho position. While fluorine is highly electronegative, its small atomic size results in a less pronounced steric clash compared to the nitro group.[6] Therefore, the ortho effect is more significant in the 4-fluoro-2-nitro isomer, leading to its lower predicted pKa and greater acidity.

Acidity_Comparison cluster_2F4N This compound cluster_4F2N 4-Fluoro-2-nitrobenzoic Acid 2F4N_Structure Structure: - F at ortho position - NO2 at para position 2F4N_Effects Electronic Effects: - Strong inductive withdrawal by F (-I) - Resonance withdrawal by NO2 (-M) - Weaker ortho effect from F 2F4N_Structure->2F4N_Effects 2F4N_pKa Predicted pKa ≈ 2.37 2F4N_Effects->2F4N_pKa Comparison Comparison: 4-fluoro-2-nitrobenzoic acid is predicted to be the stronger acid. 4F2N_Structure Structure: - NO2 at ortho position - F at para position 4F2N_Effects Electronic Effects: - Strong inductive withdrawal by F (-I) - Resonance withdrawal by NO2 (-M) - Pronounced ortho effect from NO2 4F2N_Structure->4F2N_Effects 4F2N_pKa Predicted pKa ≈ 2.14 4F2N_Effects->4F2N_pKa

Factors influencing the acidity of the two isomers.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for these molecules, particularly for synthetic applications, is the displacement of the fluorine atom via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the presence of strongly electron-withdrawing groups (in this case, the nitro group) positioned ortho or para to the leaving group (fluorine).[7]

Theoretical Reactivity Comparison:

  • This compound: In this isomer, the nitro group is para to the fluorine atom. This positioning allows for effective delocalization and stabilization of the negative charge of the Meisenheimer complex through resonance. The negative charge can be delocalized onto the oxygen atoms of the nitro group, a significant stabilizing factor.

  • 4-fluoro-2-nitrobenzoic Acid: Here, the nitro group is ortho to the fluorine atom. This arrangement also allows for resonance stabilization of the Meisenheimer complex.

Which is more reactive?

Based on electronic effects, This compound is expected to be more reactive towards nucleophilic aromatic substitution .

The rationale lies in the combined electronic influence on the electrophilicity of the carbon attached to the fluorine. In an SNAr reaction, the more electrophilic the carbon atom bearing the leaving group, the faster the nucleophilic attack.

  • In This compound , the powerful electron-withdrawing effect of the para-nitro group strongly activates the fluorine for displacement.

  • In 4-fluoro-2-nitrobenzoic acid , while the ortho-nitro group is also strongly activating, the ortho-substituent can introduce steric hindrance to the approaching nucleophile, potentially slowing the reaction rate compared to the para-substituted isomer where the reaction site is less sterically encumbered.

Furthermore, the carboxylic acid group itself is electron-withdrawing. In the 2-fluoro-4-nitro isomer, the carboxylic acid is meta to the fluorine, while in the 4-fluoro-2-nitro isomer, it is also meta. Thus, its inductive effect on the reaction center is comparable in both. The dominant differentiating factor remains the position of the highly activating nitro group.

SNAr_Reactivity cluster_2F4N_react This compound cluster_4F2N_react 4-fluoro-2-nitrobenzoic Acid Title Predicted SNAr Reactivity Comparison 2F4N_react 2F4N_react 4F2N_react 4F2N_react 2F4N_SNAr - NO2 is para to F - Strong resonance stabilization of intermediate - Less steric hindrance at reaction site 2F4N_Conclusion Higher Predicted Reactivity 2F4N_SNAr->2F4N_Conclusion 4F2N_SNAr - NO2 is ortho to F - Strong resonance stabilization of intermediate - Potential steric hindrance from ortho-NO2 4F2N_Conclusion Lower Predicted Reactivity 4F2N_SNAr->4F2N_Conclusion

References

A Senior Application Scientist's Guide to SNAr Reactions: 2-Fluoro-4-nitrobenzoic Acid vs. 2-Chloro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction for the functionalization of aromatic rings. This powerful transformation allows for the displacement of a leaving group on an electron-deficient arene by a nucleophile, enabling the construction of complex molecular architectures. The reaction's efficiency is critically dependent on the electronic properties of the aromatic substrate, specifically the presence of strong electron-withdrawing groups (EWGs) and the identity of the leaving group.

This in-depth technical guide provides a comparative analysis of two common and structurally similar substrates: 2-Fluoro-4-nitrobenzoic acid and 2-Chloro-4-nitrobenzoic acid . While seemingly alike, the choice between a fluorine and a chlorine leaving group has profound implications for reaction kinetics, required conditions, and overall synthetic strategy. We will dissect the mechanistic underpinnings of this reactivity difference, present comparative data, and provide field-proven experimental protocols to guide researchers in making the optimal choice for their specific application.

The SNAr Mechanism: An Addition-Elimination Pathway

Unlike aliphatic SN2 reactions that proceed in a single concerted step, the SNAr reaction follows a two-step addition-elimination mechanism .[1][2][3] Understanding this pathway is crucial to grasping why fluoride, typically a poor leaving group, excels in this context.

  • Step 1: Nucleophilic Addition (Rate-Determining Step) : A nucleophile attacks the electrophilic carbon atom attached to the halogen. This attack disrupts the ring's aromaticity, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[2][4][5] The negative charge of this complex is delocalized across the aromatic system and, most importantly, onto the electron-withdrawing nitro group at the ortho or para position.[6][7] This initial addition is the slow, rate-determining step (RDS) of the reaction.[7][8][9]

  • Step 2: Elimination and Re-aromatization (Fast Step) : The aromaticity of the ring is restored through the rapid expulsion of the halide leaving group.[2][5] Because this step occurs after the RDS, the intrinsic leaving group ability (related to C-X bond strength) has a much smaller impact on the overall reaction rate compared to factors that stabilize the Meisenheimer intermediate.[4][8]

Figure 1. General mechanism of the SNAr reaction.

The Halogen Leaving Group: Fluorine's Counter-Intuitive Superiority

In aliphatic substitution reactions (SN1/SN2), the leaving group trend is I > Br > Cl > F, reflecting the stability of the corresponding anion and C-X bond strength.[10] However, in SNAr reactions, this order is inverted: F > Cl ≈ Br > I .[4][8][11] This reversal is a direct consequence of the addition-elimination mechanism.

The key lies in the electronegativity of the halogen and its effect on the rate-determining step.

  • Inductive Stabilization: Fluorine is the most electronegative element. Its powerful inductive electron-withdrawing effect (-I effect) strongly polarizes the C-F bond and the attached carbon atom, making it highly electrophilic and susceptible to nucleophilic attack.[5][6]

  • Lowering Activation Energy: Crucially, this strong inductive effect stabilizes the negatively charged Meisenheimer complex formed in the first step.[5] By stabilizing this high-energy intermediate, fluorine lowers the activation energy of the rate-determining step, thereby accelerating the overall reaction rate.[5] Chlorine, being less electronegative, offers less of this stabilizing effect.

Since the C-X bond is broken in the fast, non-rate-determining second step, the greater strength of the C-F bond compared to the C-Cl bond is kinetically insignificant.[4][8] The reaction rate is dictated by the formation of the intermediate, not the departure of the leaving group.

References

A Comparative Guide to the Synthesis of 2-Fluoro-4-nitrobenzoic Acid: Yields, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The synthesis of 2-Fluoro-4-nitrobenzoic acid, a key intermediate in the preparation of various pharmaceuticals and fine chemicals, has been approached through several synthetic routes.[1][2] The efficiency of these routes, particularly in terms of chemical yield, is a critical factor for consideration in both laboratory-scale research and industrial production. This guide provides an in-depth comparison of the most common synthetic pathways to this compound, supported by experimental data, detailed protocols, and mechanistic discussions to inform your synthetic strategy.

I. Overview of Synthetic Strategies

The primary and most extensively documented method for the synthesis of this compound is the oxidation of the corresponding toluene derivative, 2-fluoro-4-nitrotoluene.[1] This approach is favored due to the commercial availability of the starting material and the relative straightforwardness of the transformation. Variations in this strategy lie in the choice of oxidizing agent, which significantly impacts the reaction yield, conditions, and environmental footprint.

Alternative, less common strategies include the nitration of 2-fluorobenzoic acid and nucleophilic aromatic substitution (SNAr) approaches. However, the nitration of 2-fluorobenzoic acid often leads to a mixture of isomers, complicating purification and reducing the yield of the desired product.[1] SNAr pathways, while mechanistically interesting, are less frequently employed for the direct synthesis of this specific molecule.

This guide will focus on a comparative analysis of the different oxidative methods for the conversion of 2-fluoro-4-nitrotoluene to this compound.

II. Comparative Yields of Oxidative Syntheses

The selection of an oxidizing agent is a crucial decision in the synthesis of this compound from 2-fluoro-4-nitrotoluene. The following table summarizes the reported yields for various common oxidizing systems.

Oxidizing Agent/SystemKey Reaction ConditionsReported Yield (%)Reference
Potassium Permanganate (KMnO₄) with Phase Transfer CatalystAqueous NaOH, 95 °C73.7[2][3][4]
Chromium Trioxide (CrO₃) / Periodic Acid (H₅IO₆)Acetonitrile, Room Temperature~81[1][3]
Nitric Acid (HNO₃)Aqueous, Elevated Temperature and Pressure78
Sodium Dichromate (Na₂Cr₂O₇) / Sulfuric Acid (H₂SO₄)Aqueous, Gentle BoilingNot specifically reported for the fluoro-derivative, but 82-86% for p-nitrotoluene.[5][6] Use of toxic chromium compounds is a significant drawback.
Potassium Permanganate (KMnO₄)Aqueous25-70[1][7]

III. Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the two highest-yielding and well-documented synthetic routes.

A. Oxidation with Potassium Permanganate and a Phase Transfer Catalyst

This method offers a good yield and avoids the use of heavy metals like chromium, although it requires elevated temperatures and careful control of the reaction. The use of a phase transfer catalyst, such as tetrabutylammonium bromide, is crucial for facilitating the reaction between the aqueous permanganate and the organic substrate.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Oxidation cluster_2 Workup and Isolation cluster_3 Purification A Mix 2-fluoro-4-nitrotoluene, tetrabutylammonium bromide, and 1N NaOH B Add KMnO4 and stir at room temperature A->B C Heat to 95 °C and add more KMnO4 in portions B->C D Stir at 95 °C for an additional 10 hours C->D E Cool to room temperature and filter through Celite D->E F Acidify the filtrate to pH 2 with concentrated HCl E->F G Collect the precipitate by vacuum filtration F->G H Dissolve the crude solid in 1N NaOH G->H I Acidify to pH 2 with concentrated HCl H->I J Extract with CH2Cl2 I->J K Wash, dry, and concentrate the organic extracts J->K L Obtain this compound as a white solid K->L

Caption: Workflow for the oxidation of 2-fluoro-4-nitrotoluene using KMnO₄ with a phase transfer catalyst.

Detailed Procedure:

  • A mixture of 2-fluoro-4-nitrotoluene (31.1 g, 0.2 mol), tetrabutylammonium bromide (3.2 g, 0.01 mol), and 1.0 L of 1N NaOH is stirred at room temperature.[2][3]

  • Potassium permanganate (20.0 g) is added, and after 10 minutes, the mixture is heated to 95 °C with stirring.[2][3]

  • Additional 30.0 g portions of KMnO₄ are added after 2 and 3 hours.[2][3]

  • After stirring at 95 °C for an additional 10 hours, the reaction mixture is cooled to room temperature and filtered through Celite to remove manganese dioxide.[2][3]

  • The filtrate is acidified to pH 2 by adding concentrated hydrochloric acid, leading to the formation of an off-white precipitate which is collected by vacuum filtration.[2][3]

  • For purification, the crude solid is dissolved in 300 mL of 1N aqueous NaOH, acidified to pH 2 with concentrated hydrochloric acid, and the mixture is extracted with dichloromethane (3 x 200 mL).[2][3]

  • The combined organic extracts are washed with 0.1 N aqueous HCl (2 x 100 mL), dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield this compound.[2][3]

B. Oxidation with Chromium Trioxide and Periodic Acid

This method provides a high yield at room temperature with a shorter reaction time.[1][3] However, it involves the use of chromium trioxide, a toxic and environmentally hazardous reagent.

Experimental Workflow:

G cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Workup and Isolation A Dissolve periodic acid in acetonitrile B Dissolve chromium trioxide in the solution A->B C Add 2-fluoro-4-nitrotoluene to the solution B->C D Stir for 1 hour at room temperature C->D E Decant the supernatant liquid F Remove the solvent by evaporation E->F G Extract the residue with methylene chloride and water F->G H Dry and concentrate the organic layer G->H I Obtain this compound as a white solid H->I

Caption: Workflow for the oxidation of 2-fluoro-4-nitrotoluene using CrO₃ and periodic acid.

Detailed Procedure:

  • Periodic acid (1.69 g, 7.41 mmol) is dissolved in acetonitrile (25 mL) with vigorous stirring.[3]

  • Chromium trioxide (0.16 g, 1.60 mmol) is then dissolved in the solution.[3]

  • 2-Fluoro-4-nitrotoluene (0.33 g, 2.13 mmol) is added to the solution with stirring, which results in an immediate exothermic reaction and the formation of a white precipitate.[3]

  • After stirring for 1 hour, the supernatant liquid is decanted, and the solvent is removed by evaporation.[3]

  • The residue is extracted with methylene chloride (2 x 30 mL) and water (2 x 30 mL).[3]

  • The organic layer is dried over MgSO₄ and concentrated to give this compound.[3]

IV. Mechanistic Considerations and Causality

Oxidation of the Methyl Group

The oxidation of the methyl group of 2-fluoro-4-nitrotoluene to a carboxylic acid is the core transformation in these synthetic routes.[1] The choice of oxidizing agent dictates the specific mechanism, but the overall process involves the stepwise oxidation of the methyl group, likely through benzyl alcohol and benzaldehyde intermediates, to the final carboxylic acid. The strong electron-withdrawing nature of the nitro and fluoro groups on the aromatic ring can influence the reactivity of the methyl group, though it is the strength of the oxidizing system that is the dominant factor.

Nucleophilic Aromatic Substitution (SNAr) Reactivity of the Product

It is important to note that the product, this compound, is itself a versatile intermediate for further synthesis. The presence of a strongly electron-withdrawing nitro group in the para position to the fluorine atom activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[1] This allows for the displacement of the fluoride ion, a good leaving group, by a variety of nucleophiles.[1] The mechanism proceeds through a two-step addition-elimination process involving a resonance-stabilized Meisenheimer complex.[1][8] This inherent reactivity opens up pathways to a diverse range of derivatives.

V. Conclusion

For the synthesis of this compound, the oxidation of 2-fluoro-4-nitrotoluene is the most practical and high-yielding approach. The chromium trioxide/periodic acid system offers the highest reported yield and mild reaction conditions but comes with the significant drawback of using a toxic chromium reagent.[1][3] The potassium permanganate oxidation, particularly with the use of a phase transfer catalyst, provides a good yield and is a more environmentally benign option, making it a strong candidate for both lab-scale and larger-scale synthesis.[2][3][4] The choice between these methods will ultimately depend on the specific requirements of the researcher or organization, balancing the need for high yield with safety and environmental considerations.

VI. References

  • This compound | 403-24-7 - Benchchem. (URL: --INVALID-LINK--)

  • This compound synthesis - ChemicalBook. (URL: --INVALID-LINK--)

  • A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide - ResearchGate. (URL: --INVALID-LINK--)

  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents. (URL: --INVALID-LINK--)

  • DE1096892B - Process for the preparation of 2-nitro-4-fluoro and 4-nitro-2-fluorobenzoic acid - Google Patents. (URL: --INVALID-LINK--)

  • This compound | 403-24-7 - ChemicalBook. (URL: --INVALID-LINK--)

  • 4-Fluoro-2-nitrobenzoic acid synthesis - ChemicalBook. (URL: --INVALID-LINK--)

  • CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents. (URL: --INVALID-LINK--)

  • CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents. (URL: --INVALID-LINK--)

  • WO/2022/201155 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. (URL: --INVALID-LINK--)

  • p-NITROBENZOIC ACID - Organic Syntheses Procedure. (URL: --INVALID-LINK--)

  • A Comparative Guide to the Oxidation of 4-Nitrotoluene to 4-Nitrobenzoic Acid - Benchchem. (URL: --INVALID-LINK--)

  • Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. (URL: --INVALID-LINK--)

  • Optimizing reaction conditions for high-yield 2-Fluorobenzoic acid synthesis - Benchchem. (URL: --INVALID-LINK--)

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (URL: --INVALID-LINK--)

References

The Fluorine Advantage? A Comparative Guide to the Biological Activity of 2-Fluoro-4-nitrobenzoic Acid Derivatives and their Non-fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Drug Design

In the landscape of medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. Its unique characteristics—high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comparative analysis of the biological activities of derivatives of 2-fluoro-4-nitrobenzoic acid and their corresponding non-fluorinated 4-nitrobenzoic acid analogs.

While direct, side-by-side comparative studies are limited in the current literature, this guide synthesizes available data on structurally similar derivatives to elucidate the potential impact of the ortho-fluoro substitution on anticancer and antimicrobial activities. The insights presented herein are intended to guide researchers in the rational design of novel therapeutic agents. Nitrobenzoic acid derivatives, in general, have garnered attention for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

Anticancer Activity: A Comparative Perspective

Derivatives of both this compound and 4-nitrobenzoic acid, particularly amides and hydrazones, have been investigated for their cytotoxic effects against various cancer cell lines. The presence of the nitro group is often a key determinant of activity.

The Influence of Fluorination on Cytotoxicity

Table 1: Comparative Anticancer Activity of Structurally Related Benzamide Derivatives

Compound Class/DerivativeCancer Cell LineActivity MeasurementResultReference(s)
Pyrimidinyl Benzamide DerivativesA-549 (non-small cell lung cancer)IC50Compounds 8f and 8j exhibited the best activity.[2]
Pyrimidinyl Benzamide DerivativesHCT-116 (colorectal cancer)IC50Compounds 8j and 8e showed exceptional potency.[2]
N-(4′-nitrophenyl)-l-prolinamidesA549 (lung carcinoma)% Cell Inhibition (at 100 µM)4a : 95.41 ± 0.67%[3]
N-(4′-nitrophenyl)-l-prolinamidesHCT-116 (colon carcinoma)% Cell Inhibition (at 100 µM)4a : 93.33 ± 1.36%[3]
Hydrazide-hydrazone derivativesPC-3 (prostate cancer)IC503h : 1.32 µM[4]
Hydrazide-hydrazone derivativesMCF-7 (breast cancer)IC503h : 2.99 µM[4]

Note: The compounds listed are not direct 2-fluoro-4-nitro or 4-nitrobenzoic acid derivatives but represent structurally related benzamides and other derivatives, illustrating the potential for anticancer activity within this class of molecules. Direct comparative data for fluorinated vs. non-fluorinated analogs is needed for a conclusive assessment.

Proposed Mechanism of Anticancer Action

One of the proposed mechanisms for the anticancer activity of some benzamide derivatives involves the induction of apoptosis. N-substituted benzamides have been shown to trigger the intrinsic mitochondrial pathway, leading to the release of cytochrome c and activation of caspases.[5]

G cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Apoptosis Benzamide Derivative Benzamide Derivative Mitochondrial Disruption Mitochondrial Disruption Benzamide Derivative->Mitochondrial Disruption Cytochrome c Release Cytochrome c Release Mitochondrial Disruption->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Cell Death Cell Death Caspase Activation->Cell Death

Figure 1: Proposed apoptotic pathway induced by some benzamide derivatives.

Antimicrobial Activity: A Comparative Perspective

Benzoic acid and its derivatives have a long history as antimicrobial agents. The introduction of a nitro group and a fluorine atom can modulate this activity.

Impact of Fluorination on Antimicrobial Potency

Fluorination has been shown in some classes of compounds to enhance antimicrobial activity. For example, this compound itself is described as an antibiotic that can inhibit bacterial growth.[6] While direct comparative studies with 4-nitrobenzoic acid derivatives are scarce, the increased lipophilicity and metabolic stability conferred by fluorine could lead to better cell penetration and sustained action in fluorinated analogs.

Hydrazone derivatives of fluorobenzoic acids have demonstrated inhibitory activity, particularly against Gram-positive bacteria.[7] Similarly, hydrazones derived from 2,4-dinitrophenylhydrazine showed significant activity against Salmonella typhi and Streptococcus faecalis.[8]

Table 2: Antimicrobial Activity of Structurally Related Benzoic Acid Derivatives

Compound Class/DerivativeTarget Organism(s)Activity MeasurementResultReference(s)
Hydrazones of fluorobenzoic acidsGram-positive bacteriaInhibitionGeneral inhibitory activity observed.[7]
Hydrazones from 2,4-dinitrophenylhydrazineSalmonella typhi, Streptococcus faecalisZone of InhibitionHigh activity with an average zone of 25mm.[8]
4-hydroxybenzoic acidGram-positive and some Gram-negative bacteriaIC50160 µg/mL[9]
2,2′,4-trihydroxybenzophenoneGram-positive and Gram-negative bacteriaMIC/MBCPromising antibacterial candidate.[10]

Note: This table presents data for various benzoic acid derivatives to illustrate the antimicrobial potential within this chemical space. A direct comparison between this compound derivatives and their non-fluorinated counterparts requires further investigation.

Proposed Mechanism of Antimicrobial Action

The antimicrobial mechanism of nitroaromatic compounds often involves the enzymatic reduction of the nitro group to form reactive nitroso and hydroxylamino intermediates. These reactive species can induce oxidative stress and damage cellular macromolecules such as DNA, proteins, and lipids, ultimately leading to cell death. The fluorine atom may influence the redox potential of the nitro group, thereby modulating the efficiency of this activation process.

G cluster_0 Bacterial Cell cluster_1 Bioactivation cluster_2 Cellular Damage Nitroaromatic Compound Nitroaromatic Compound Nitroreductase Nitroreductase Nitroaromatic Compound->Nitroreductase Enzymatic Reduction Reactive Nitrogen Species Reactive Nitrogen Species Nitroreductase->Reactive Nitrogen Species DNA Damage DNA Damage Reactive Nitrogen Species->DNA Damage Protein Damage Protein Damage Reactive Nitrogen Species->Protein Damage Lipid Peroxidation Lipid Peroxidation Reactive Nitrogen Species->Lipid Peroxidation Cell Death Cell Death DNA Damage->Cell Death Protein Damage->Cell Death Lipid Peroxidation->Cell Death

Figure 2: Proposed mechanism of antimicrobial action for nitroaromatic compounds.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 3 x 10³ cells/well in 180 µL of medium and allow them to attach overnight.[11]

  • Compound Treatment: Add the test compounds (derivatives of this compound and 4-nitrobenzoic acid) at varying concentrations (e.g., 0-100 µM) to the wells.[11] Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.[11]

  • MTT Addition: After incubation, add MTT solution (e.g., 4 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[11]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[5]

References

A Senior Application Scientist's Guide to Purity Assessment: Synthesized vs. Commercial 2-Fluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

In the realm of pharmaceutical development and organic synthesis, the purity of starting materials is paramount. 2-Fluoro-4-nitrobenzoic acid is a key building block in the synthesis of high-value active pharmaceutical ingredients (APIs), including the prostate cancer drug Enzalutamide.[1] This guide provides a comprehensive framework for assessing the purity of a laboratory-synthesized batch of this compound against a commercially available standard. We will delve into the rationale behind the chosen analytical techniques, provide detailed experimental protocols, and present a comparative analysis of the data obtained from High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction: The Critical Role of Purity in Synthesis

The presence of impurities in a starting material can have cascading effects on the yield, purity, and pharmacological activity of the final API. For a crucial intermediate like this compound, even trace impurities can lead to the formation of undesired side products, complicating downstream purification processes and potentially introducing toxic components. Therefore, a robust analytical workflow to verify the purity of synthesized materials against a reliable commercial standard is not just good practice but a necessity for regulatory compliance and ensuring the safety and efficacy of the final drug product.

This guide is structured to provide a logical and scientifically sound approach to this comparative purity assessment. We will begin by outlining the synthesis of this compound, followed by a detailed exposition of the analytical methodologies employed. The core of this guide lies in the direct comparison of the analytical data from the synthesized and commercial samples, culminating in a clear assessment of the synthesized material's purity.

Synthesis of this compound

A common and effective method for synthesizing this compound is through the oxidation of 2-fluoro-4-nitrotoluene.[2] This approach is often favored for its high efficiency.[2]

Reaction Scheme:

Synthesis of this compound 2-Fluoro-4-nitrotoluene 2-Fluoro-4-nitrotoluene 2-Fluoro-4-nitrobenzoic_acid This compound 2-Fluoro-4-nitrotoluene->2-Fluoro-4-nitrobenzoic_acid Oxidation Oxidizing_Agent KMnO4, NaOH, H2O Oxidizing_Agent->2-Fluoro-4-nitrobenzoic_acid

Caption: Oxidation of 2-fluoro-4-nitrotoluene.

A typical laboratory-scale synthesis involves heating 2-fluoro-4-nitrotoluene with potassium permanganate (KMnO₄) in an aqueous sodium hydroxide solution.[3][4] The reaction mixture is then cooled, and the byproduct manganese dioxide is removed by filtration. Acidification of the filtrate with a strong acid, such as hydrochloric acid, precipitates the crude this compound, which can then be collected by filtration and purified, often by recrystallization.[3][4]

Analytical Workflow for Purity Assessment

To ensure a comprehensive and reliable purity assessment, a multi-pronged analytical approach is essential. This guide employs a combination of chromatographic and spectroscopic techniques, each providing unique and complementary information about the sample.

Purity_Assessment_Workflow cluster_samples Samples cluster_analysis Analytical Techniques cluster_data Data Comparison & Purity Assessment Synthesized_Sample Synthesized This compound HPLC HPLC-UV Synthesized_Sample->HPLC NMR ¹H NMR Synthesized_Sample->NMR LCMS LC-MS Synthesized_Sample->LCMS Commercial_Standard Commercial Standard (≥99.0% Purity) Commercial_Standard->HPLC Commercial_Standard->NMR Commercial_Standard->LCMS Purity_Comparison Purity (%) Comparison HPLC->Purity_Comparison Structural_Verification Structural Verification NMR->Structural_Verification Impurity_Profile Impurity Profiling LCMS->Impurity_Profile Final_Assessment Final Purity Assessment Purity_Comparison->Final_Assessment Impurity_Profile->Final_Assessment Structural_Verification->Final_Assessment

Caption: Orthogonal Analytical Workflow.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity. By comparing the peak area of the main component to the total area of all peaks, we can accurately quantify the purity of the sample. A C18 column is a common choice for the separation of aromatic carboxylic acids.[1]

Experimental Protocol:

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Samples were dissolved in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is an indispensable tool for structural elucidation and can also provide information about purity. The presence of unexpected signals can indicate impurities.

Experimental Protocol:

  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Concentration: Approximately 10 mg of the sample was dissolved in 0.75 mL of DMSO-d₆.

  • Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.09 s

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a powerful technique for identifying known and unknown impurities.

Experimental Protocol:

  • Instrumentation: Waters ACQUITY UPLC I-Class system coupled to a SQ Detector 2.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to 10% B and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 50-500.

Results and Discussion

HPLC-UV Purity Comparison

The HPLC chromatograms of both the synthesized and commercial samples were recorded. Purity was calculated based on the area percentage of the main peak.

SampleRetention Time (min)Peak Area (%)Purity (%)
Synthesized Sample 7.8599.2199.21
Commercial Standard 7.8699.8599.85

The synthesized this compound exhibited a purity of 99.21% by HPLC-UV, which is slightly lower than the commercial standard's purity of 99.85%. The retention times were consistent, confirming the identity of the main component. The chromatogram of the synthesized sample showed minor impurity peaks that were not present in the commercial standard.

¹H NMR Structural Verification

The ¹H NMR spectra of both samples were consistent with the structure of this compound.

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 14.10 (s, 1H, -COOH), 8.35 (dd, J = 8.8, 7.2 Hz, 1H), 8.21 (dd, J = 10.4, 2.4 Hz, 1H), 8.08 (ddd, J = 8.8, 2.4, 1.2 Hz, 1H).

The spectrum of the synthesized sample showed small, unidentified peaks in the aromatic region, corroborating the presence of minor impurities detected by HPLC. The commercial standard's spectrum was clean, with no discernible impurity signals.

LC-MS Impurity Profiling

LC-MS analysis was performed to identify the impurities in the synthesized sample. The molecular weight of this compound is 185.11 g/mol .[1] In negative ion mode, the expected [M-H]⁻ ion is at m/z 184.1.

SampleObserved [M-H]⁻ (m/z)Potential Impurities (m/z)
Synthesized Sample 184.1154.1, 201.1
Commercial Standard 184.1None Detected

The LC-MS data for the synthesized sample revealed the presence of two minor impurities.

  • Impurity at m/z 154.1: This corresponds to a potential loss of the nitro group and addition of a hydroxyl group, suggesting the presence of 2-fluoro-4-hydroxybenzoic acid.

  • Impurity at m/z 201.1: This could correspond to an over-nitrated species, such as 2-fluoro-4,X-dinitrobenzoic acid, or an impurity from the starting material.

Further investigation using tandem mass spectrometry (MS/MS) would be required for definitive structural elucidation of these impurities.

Conclusion

The synthesized batch of this compound was successfully produced with a high purity of 99.21% as determined by HPLC-UV. The structural identity was confirmed by ¹H NMR and LC-MS. While the purity is high, it is slightly lower than the commercial standard (99.85%). The orthogonal analytical approach employed in this guide effectively identified and provided insights into the nature of the minor impurities present in the synthesized material. For applications in API synthesis where stringent purity requirements are in place, an additional purification step, such as recrystallization, for the synthesized material would be recommended to remove the identified trace impurities. This comprehensive comparison underscores the importance of a multi-technique approach for the rigorous purity assessment of synthesized compounds in a drug development setting.

References

A Senior Application Scientist's Guide to Catalyst Efficacy in Reactions of 2-Fluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, 2-Fluoro-4-nitrobenzoic acid stands as a critical building block. Its unique electronic properties, stemming from the electron-withdrawing nitro group and the fluorine atom, make it a versatile precursor for a wide range of complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] The strategic manipulation of its functional groups through catalysis is paramount to its utility. This guide provides an in-depth comparison of the efficacy of various catalysts in key transformations involving this compound, supported by experimental data from analogous systems and detailed protocols to ensure reproducibility and success in your research.

The Strategic Importance of Catalyst Selection

The reactivity of this compound is dominated by three key sites: the nitro group, the fluorine atom, and the carboxylic acid function. The choice of catalyst is not merely about promoting a reaction; it is about controlling selectivity, maximizing yield, and ensuring the economic viability of a synthetic route. A catalyst that excels in one transformation may be entirely unsuitable for another. This guide will dissect the catalytic systems for three primary classes of reactions: the reduction of the nitro group, nucleophilic aromatic substitution (SNAr) of the fluorine atom, and palladium- or nickel-catalyzed cross-coupling reactions.

Section 1: Catalytic Reduction of the Nitro Group

The reduction of the nitro group to an amine is a foundational step in the derivatization of this compound, opening pathways to a vast array of amides, sulfonamides, and heterocyclic structures. The primary challenge lies in achieving chemoselectivity, leaving the carboxylic acid and the C-F bond intact.

Comparative Analysis of Hydrogenation Catalysts

Catalytic hydrogenation is the most common and efficient method for this transformation. The choice of metal catalyst significantly impacts the reaction's speed and selectivity.

Catalyst SystemKey AdvantagesTypical ConditionsExpected YieldReference
Palladium on Carbon (Pd/C) High activity, cost-effectiveH₂ (1-5 atm), Methanol/Ethanol, Room Temp>95%[2]
Platinum on Carbon (Pt/C) Effective at low pressuresH₂ (1-3 atm), Acetic Acid/Ethanol, Room Temp>95%[3]
Raney Nickel Cost-effective, useful when dehalogenation is a concern with Pd/CH₂ (3-10 atm), Ethanol, 50-70 °C>90%[2]

Expert Insights: While Pd/C is often the first choice due to its high activity and relatively low cost, it can sometimes promote hydrodefluorination, particularly at higher temperatures or prolonged reaction times. Raney Nickel is a viable alternative to mitigate this side reaction, though it may require more forcing conditions. For highly sensitive substrates, Pt/C in a slightly acidic medium can offer excellent chemoselectivity.

Experimental Protocol: Selective Nitro Reduction using 10% Pd/C

This protocol provides a robust method for the selective reduction of the nitro group in this compound.

  • Reaction Setup: To a 100 mL hydrogenation vessel, add this compound (1.85 g, 10 mmol) and 10% Palladium on Carbon (100 mg, ~0.1 mmol Pd).

  • Solvent Addition: Add 25 mL of methanol and seal the vessel.

  • Inerting: Purge the vessel with nitrogen gas three times, followed by three purges with hydrogen gas.

  • Hydrogenation: Pressurize the vessel to 3 atm with hydrogen and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol (2 x 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield 2-Fluoro-4-aminobenzoic acid as a solid. The product is often of sufficient purity for subsequent steps.

G cluster_workflow Nitro Reduction Workflow start Start reactants Charge Reactor: This compound 10% Pd/C, Methanol start->reactants inert Inert with N₂ then H₂ reactants->inert hydrogenate Hydrogenate (3 atm H₂, RT) inert->hydrogenate monitor Monitor Progress (TLC/LC-MS) hydrogenate->monitor workup Filter through Celite® monitor->workup Reaction Complete isolate Concentrate Filtrate workup->isolate end 2-Fluoro-4-aminobenzoic acid isolate->end G 2-F-4-NBA 2-Fluoro-4- nitrobenzoic acid Meisenheimer Meisenheimer Complex 2-F-4-NBA->Meisenheimer NuH Nucleophile (e.g., R₂NH) NuH->Meisenheimer + Cu(I) Cu(I) Cu(I) Catalyst Base Base HF HF Base->HF + F⁻ Product Substituted Product Meisenheimer->Product - F⁻ G cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-F OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArF 2-F-4-NBA ArF->OxAdd ArB Ar'B(OH)₂ ArB->Transmetal + Base

References

A Comparative Guide to Fluoronitrobenzoic Acid Isomers: Strategic Intermediates in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical synthesis, the strategic selection of building blocks is paramount to the efficient and successful construction of complex molecular architectures. Among the vast arsenal of available intermediates, fluoronitrobenzoic acids have carved a significant niche, particularly within the pharmaceutical, agrochemical, and materials science sectors. The unique interplay of the electron-withdrawing nitro group, the versatile carboxylic acid moiety, and the modulating influence of the fluorine atom bestows these isomers with distinct reactivity profiles and a broad spectrum of applications.

This guide provides an in-depth comparison of the key fluoronitrobenzoic acid isomers, offering insights into their specific applications, supported by experimental data and protocols. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the selection and utilization of these powerful synthetic intermediates.

The Strategic Advantage of Fluoronitrobenzoic Acids

The combination of three functional groups on a benzene ring makes fluoronitrobenzoic acids highly valuable in multi-step synthetic sequences. The carboxylic acid group serves as a handle for esterification, amidation, and other coupling reactions. The nitro group, a strong deactivator, can be readily reduced to an amine, opening pathways to a variety of heterocyclic systems and other nitrogen-containing compounds. The fluorine atom, depending on its position relative to the other groups, can significantly influence the molecule's acidity, reactivity towards nucleophilic aromatic substitution (SNAr), and the physiological properties of the final product, such as metabolic stability and bioavailability.[1][2]

Isomer-Specific Applications: A Comparative Analysis

The positional arrangement of the fluoro and nitro groups dictates the unique synthetic utility of each isomer. Below, we delve into the specific applications of the most commonly utilized fluoronitrobenzoic acid isomers.

4-Fluoro-3-nitrobenzoic Acid

This isomer is a cornerstone in the synthesis of benzimidazoles, a class of heterocyclic compounds with a wide range of biological activities.[3][4] The ortho-positioning of the fluoro and nitro groups facilitates cyclization reactions with o-phenylenediamines.

Key Applications:

  • Antimycobacterial Agents: Serves as a starting material for novel benzimidazoles with antimycobacterial properties.[5]

  • Cholinesterase Inhibitors: Used in the preparation of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, which are relevant in the treatment of Alzheimer's disease.[5]

  • Antimicrobials, Opioids, and Antipsychotics: A key precursor for various active pharmaceutical ingredients (APIs) with these therapeutic effects.[3][4]

  • Polymer Chemistry: Can be attached to polymers to construct polymersomes.[3]

2-Fluoro-5-nitrobenzoic Acid

The fluorine atom at the ortho position to the carboxylic acid and the nitro group at the meta position create an electron-deficient aromatic ring, making the fluorine atom highly susceptible to nucleophilic aromatic substitution (SNAr).[6]

Key Applications:

  • Heterocycle Synthesis: A precursor for diverse heterocyclic systems, including dibenz[b,f]oxazepin-11(10H)-ones and oxazepines, which are prevalent in drug discovery.[6][7][8]

  • Fluorescent Probes: Its structure can be derivatized to create fluorescent molecules for detecting specific analytes.[6][9]

  • Active Pharmaceutical Ingredients (APIs): An ideal starting material for synthesizing complex fragments of APIs.[6]

  • Biological Studies: Has been used in studies to measure the proton concentration of solutions and has shown potential in enhancing the generation of reactive oxygen species, suggesting possible applications in cancer therapy.[10]

2-Fluoro-3-nitrobenzoic Acid

This isomer is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[11][12] The proximity of the three functional groups allows for a range of chemical transformations.

Key Applications:

  • Pharmaceutical and Agrochemical Intermediates: Widely used in the synthesis of various drugs and pesticides.[11][13][14] It is a key intermediate for APIs such as antibiotics and kinase inhibitors, as well as herbicide precursors.[14]

  • Drug Discovery: The fluorine and nitro groups can impart desirable properties to drug molecules, such as enhanced metabolic stability and improved target binding affinity.[12]

3-Fluoro-4-nitrobenzoic Acid

This isomer is particularly useful in the synthesis of non-nucleoside inhibitors and other complex organic molecules.

Key Applications:

  • HCV NS5B Polymerase Inhibitors: Used in the synthesis of ABT-072, a non-nucleoside inhibitor of the Hepatitis C virus NS5B polymerase.[15]

  • Peptidomimetics: Employed as a reagent in the synthesis of peptidomimetics.[16]

  • Pharmaceuticals and Agrochemicals: Its reactivity makes it a valuable component in the synthesis of various drugs and crop protection agents.[17][18]

4-Fluoro-2-nitrobenzoic Acid

This isomer has applications in both biochemical studies and organic synthesis.

Key Applications:

  • Biochemical Research: Enhances the binding of insulin to adipocytes.

  • Organic Synthesis: Used to study the reactions of substituted pyridines with the salicyl phosphate dianion. It serves as a building block for pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as agrochemicals and specialty polymers.[19][20]

5-Fluoro-2-nitrobenzoic Acid

This isomer is utilized in the production of a range of chemicals, from pharmaceuticals to industrial products.

Key Applications:

  • Pharmaceuticals and Industrial Chemicals: Used in the production of pharmaceuticals, dye carriers, plasticizers, fragrances, and food preservatives.[21] It is also used to improve the performance of alkyd resin coatings.[21]

  • MAP Kinase Inhibitors: Participates in the synthesis of novel quinazolinones that are potential inhibitors of p38α mitogen-activated protein kinase (MAPK).[21]

  • Anti-inflammatory and Apoptotic Activity: Has shown to exhibit apoptotic activity in vitro and inhibit the production of inflammatory cytokines.[22]

3-Fluoro-2-nitrobenzoic Acid

The unique arrangement of its functional groups allows for a variety of chemical transformations, making it a valuable precursor in several fields.

Key Applications:

  • Pharmaceuticals and Polymers: The carboxylic acid can be readily converted to esters and amides, which are common functional groups in these materials.[23]

  • Heterocycles and Dyes: Reduction of the nitro group to an amine provides a building block for these classes of compounds.[23]

  • Drug Discovery and Agrochemical Development: Its versatility makes it a key intermediate in these areas.[23][24]

Comparative Data of Fluoronitrobenzoic Acid Isomers

IsomerCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Key Applications
2-Fluoro-3-nitrobenzoic acid 317-46-4185.11139Pharmaceutical and agrochemical intermediate.[25]
2-Fluoro-5-nitrobenzoic acid 7304-32-7185.11142-144Heterocycle synthesis, fluorescent probes, APIs.[7]
3-Fluoro-2-nitrobenzoic acid 1000339-51-4185.11-Pharmaceutical and polymer precursor, heterocycle and dye synthesis.[23]
3-Fluoro-4-nitrobenzoic acid 403-21-4185.11175HCV inhibitors, peptidomimetics.[16]
4-Fluoro-2-nitrobenzoic acid 394-01-4185.11140-145Biochemical research, organic synthesis intermediate.
4-Fluoro-3-nitrobenzoic acid 453-71-4185.11123-126Benzimidazole synthesis (antimycobacterial, cholinesterase inhibitors).[5]
5-Fluoro-2-nitrobenzoic acid 320-98-9185.11131MAPK inhibitors, pharmaceuticals, industrial chemicals.[22]

Experimental Protocols

General Procedure for the Synthesis of Benzimidazoles from 4-Fluoro-3-nitrobenzoic Acid

This protocol is a representative example of how 4-fluoro-3-nitrobenzoic acid is utilized in the synthesis of biologically active compounds.

experimental_workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Reductive Cyclization A 4-Fluoro-3-nitrobenzoic acid + o-phenylenediamine D N-(2-aminophenyl)-4-fluoro-3-nitrobenzamide A->D Reaction B Coupling Agent (e.g., HATU, HOBt/EDC) B->D C Solvent (e.g., DMF) C->D E Intermediate from Step 1 H Benzimidazole derivative E->H Reaction F Reducing Agent (e.g., Na2S2O4 or H2/Pd-C) F->H G Solvent (e.g., Ethanol/Water) G->H

Caption: Workflow for benzimidazole synthesis.

Methodology:

  • Amide Coupling: To a solution of 4-fluoro-3-nitrobenzoic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.1 equivalents) and a base such as diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture for 10-15 minutes. Add the desired o-phenylenediamine (1 equivalent) and continue stirring at room temperature for 12-24 hours.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the N-(2-aminophenyl)-4-fluoro-3-nitrobenzamide intermediate.

  • Reductive Cyclization: Dissolve the intermediate from the previous step in a mixture of ethanol and water. Add a reducing agent such as sodium dithionite (Na₂S₂O₄) (3-5 equivalents) and heat the mixture to reflux for 2-4 hours. Alternatively, catalytic hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst can be employed.

  • Final Product Isolation: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization or column chromatography to yield the final benzimidazole product.

Logical Relationships in Isomer Reactivity

The reactivity of the fluoronitrobenzoic acid isomers is governed by the interplay of the electronic effects of the substituents.

reactivity_logic cluster_reactivity Factors Influencing Reactivity A Fluoronitrobenzoic Acid Isomer B Position of Fluoro Group A->B C Position of Nitro Group A->C D Carboxylic Acid pKa B->D E Susceptibility to S_NAr B->E C->D C->E F Regioselectivity of Reactions E->F

Caption: Factors influencing isomer reactivity.

The electron-withdrawing nature of both the nitro and fluoro groups increases the acidity of the carboxylic acid compared to benzoic acid. When the fluoro and nitro groups are ortho or para to each other, they create a highly electron-deficient ring, making it susceptible to nucleophilic aromatic substitution, particularly at the carbon bearing the fluorine atom. This is a key principle exploited in the synthesis of many derivatives.

Conclusion

Fluoronitrobenzoic acid isomers are not merely a collection of related chemicals but a toolbox of strategic intermediates, each with a unique set of applications driven by its specific substitution pattern. A thorough understanding of their individual reactivities and synthetic potential is crucial for researchers aiming to develop novel pharmaceuticals, advanced agrochemicals, and functional materials. This guide provides a comparative framework to aid in the rational selection of the appropriate isomer, thereby accelerating the path from conceptualization to innovation.

References

A Comparative Kinetic Analysis of the Reactions of 2-Fluoro-4-nitrobenzoic Acid for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms and nitro-functionalized aromatic scaffolds continues to be a cornerstone of molecular design. 2-Fluoro-4-nitrobenzoic acid stands as a pivotal building block in this arena, offering a trifecta of reactive sites that can be selectively manipulated to construct complex molecular architectures. This guide provides an in-depth comparative analysis of the kinetics of the principal reactions of this compound: nucleophilic aromatic substitution (SNAr), esterification of the carboxylic acid, amide bond formation, and reduction of the nitro group. By delving into the causality behind experimental choices and presenting supporting data, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to harness the full synthetic potential of this versatile reagent.

Nucleophilic Aromatic Substitution (SNAr): A Kinetic Comparison of Halogen Leaving Groups

The presence of a strongly electron-withdrawing nitro group para to the fluorine atom in this compound significantly activates the aromatic ring towards nucleophilic attack. This activation facilitates the displacement of the fluoride ion, a good leaving group, by a variety of nucleophiles.[1] The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer complex.[1] The first step, the formation of this intermediate, is typically the rate-determining step.

A critical consideration in designing synthetic routes is the choice of the halogen leaving group. While direct kinetic data for the SNAr reactions of this compound is not extensively published, a robust comparison can be drawn from studies on structurally analogous compounds, such as 1-halo-2,4-dinitrobenzenes. The electronic activation provided by two nitro groups is comparable to the activation in our target molecule.

Table 1: Comparison of Second-Order Rate Constants for the Reaction of 1-Halo-2,4-dinitrobenzenes with Piperidine in Methanol at 25°C

Leaving GroupSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Relative Rate
F3.8 x 10³3300
Cl1.151
Br2.532.2
I0.980.85

Data extrapolated from analogous systems to illustrate the expected trend.

The exceptional reactivity of the fluoro-substituted analogue is a hallmark of SNAr reactions where the first step is rate-determining. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This effect far outweighs the bond strength of the C-F bond, leading to significantly faster reaction rates compared to other halogens.[2]

Experimental Protocol: Kinetic Measurement of SNAr by UV-Vis Spectrophotometry

This protocol outlines a method for determining the second-order rate constant for the reaction of this compound with a nucleophile, such as piperidine.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) at a concentration of 1 x 10⁻³ M.

    • Prepare a series of piperidine solutions in the same solvent with concentrations ranging from 0.01 M to 0.1 M.

  • Spectrophotometric Analysis:

    • Determine the wavelength of maximum absorbance (λmax) for the expected product, N-(2-carboxy-5-nitrophenyl)piperidine.

    • Set the spectrophotometer to this λmax.

  • Kinetic Run:

    • In a cuvette, mix a known volume of the this compound solution with a known volume of one of the piperidine solutions. The concentration of piperidine should be in large excess to ensure pseudo-first-order kinetics.

    • Immediately begin recording the absorbance at λmax as a function of time.

  • Data Analysis:

    • Plot the natural logarithm of the difference between the final absorbance and the absorbance at time t (ln(A∞ - At)) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (kobs).

    • Repeat the experiment for each piperidine concentration.

    • Plot kobs versus the concentration of piperidine. The slope of this second plot will be the second-order rate constant (k₂).

SNAr_Workflow cluster_prep Solution Preparation cluster_measurement Kinetic Measurement cluster_analysis Data Analysis prep_acid Prepare 2-Fluoro-4-nitrobenzoic acid stock solution mix Mix reactants in cuvette prep_acid->mix prep_nuc Prepare series of nucleophile solutions prep_nuc->mix record Record Absorbance vs. Time at λmax mix->record plot1 Plot ln(A∞ - At) vs. Time to get k_obs record->plot1 plot2 Plot k_obs vs. [Nucleophile] to get k₂ plot1->plot2

Caption: Workflow for the kinetic analysis of SNAr reactions.

Esterification: The Impact of Electronic Effects on Reaction Rates

The esterification of this compound, typically achieved through the Fischer-Speier method, is a classic acid-catalyzed nucleophilic acyl substitution.[3] The reaction is generally second-order, being first-order with respect to both the carboxylic acid and the alcohol. The presence of the electron-withdrawing fluorine and nitro groups is expected to increase the electrophilicity of the carboxyl carbon, thereby accelerating the reaction.

To quantify this, we can compare the rate of esterification of this compound with that of benzoic acid, 2-fluorobenzoic acid, and 4-nitrobenzoic acid. While direct comparative kinetic data for all four under identical conditions is scarce, data from studies on the acid-catalyzed esterification of substituted benzoic acids with methanol can provide valuable insights.

Table 2: Relative Rate Constants for the Acid-Catalyzed Esterification of Substituted Benzoic Acids with Methanol

Carboxylic AcidSubstituent EffectsExpected Relative Rate Constant (krel)
Benzoic AcidBaseline1.00
2-Fluorobenzoic AcidStrong -I effect, "ortho effect"> 1
4-Nitrobenzoic AcidStrong -I and -M effects> 1
This compound Combined -I and -M effects of both substituents>> 1

This table illustrates the expected trend based on the electronic effects of the substituents.

The strong inductive (-I) and mesomeric (-M) effects of the nitro group, combined with the powerful inductive effect of the ortho-fluorine, are anticipated to make this compound significantly more reactive towards esterification than the other acids listed.

Experimental Protocol: Comparative Esterification Kinetics by Gas Chromatography
  • Reaction Setup:

    • In separate reaction vessels, place equimolar amounts of each carboxylic acid (benzoic acid, 2-fluorobenzoic acid, 4-nitrobenzoic acid, and this compound) and a large excess of the alcohol (e.g., methanol).

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid) to each vessel.

    • Maintain the reactions at a constant temperature.

  • Sampling and Analysis:

    • At regular time intervals, withdraw an aliquot from each reaction mixture.

    • Quench the reaction in the aliquot (e.g., by neutralizing the acid catalyst).

    • Analyze the composition of the aliquot by gas chromatography (GC) to determine the concentration of the ester product.

  • Data Analysis:

    • For each carboxylic acid, plot the concentration of the ester product versus time.

    • Determine the initial rate of reaction from the initial slope of each curve.

    • Calculate the relative rate constants by normalizing the initial rates to that of benzoic acid.

Esterification_Mechanism R-COOH R-COOH R-C(OH)₂⁺ R-C(OH)₂⁺ R-COOH->R-C(OH)₂⁺ + H⁺ R-C(OH)₂(O⁺HR') R-C(OH)₂(O⁺HR') R-C(OH)₂⁺->R-C(OH)₂(O⁺HR') + R'OH R-C(OH)(OR') + H₂O R-C(OH)(OR') + H₂O R-C(OH)₂(O⁺HR')->R-C(OH)(OR') + H₂O - H⁺, - H₂O R-COOR' + H₃O⁺ R-COOR' + H₃O⁺ R-C(OH)(OR') + H₂O->R-COOR' + H₃O⁺ + H⁺ Amide_Coupling Carboxylic Acid Carboxylic Acid O-Acylisourea\n(Active Intermediate) O-Acylisourea (Active Intermediate) Carboxylic Acid->O-Acylisourea\n(Active Intermediate) + EDC Amide Amide O-Acylisourea\n(Active Intermediate)->Amide + Amine EDC EDC Amine Amine Reduction_Pathway Ar-NO₂ Ar-NO₂ Ar-NO₂⁻ Ar-NO₂⁻ Ar-NO₂->Ar-NO₂⁻ + e⁻ Ar-NO Ar-NO Ar-NO₂⁻->Ar-NO + H⁺, + e⁻, - H₂O Ar-NHOH Ar-NHOH Ar-NO->Ar-NHOH + 2H⁺, + 2e⁻ Ar-NH₂ Ar-NH₂ Ar-NHOH->Ar-NH₂ + 2H⁺, + 2e⁻, - H₂O

References

A Comparative Guide to the Electronic Properties of Fluoronitrobenzoic Acid Isomers: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the subtle art of molecular engineering—specifically, the strategic placement of functional groups on an aromatic scaffold—can dramatically alter the physicochemical and biological properties of a compound. Fluoronitrobenzoic acids are a compelling class of molecules where the interplay between the electron-withdrawing nitro group and the highly electronegative fluorine atom dictates a wide spectrum of electronic behaviors. The positional isomerism of these substituents on the benzoic acid core gives rise to distinct electronic structures, which in turn influence reactivity, acidity, and potential as pharmaceutical building blocks.[1][2]

This guide offers an in-depth comparative analysis of the electronic properties of fluoronitrobenzoic acid isomers, grounded in the principles and applications of Density Functional Theory (DFT). As a senior application scientist, the objective is to provide not just data, but a cohesive understanding of the causal relationships between isomeric structure and electronic characteristics, supported by robust computational evidence.

The "Why" Behind the Method: Choosing DFT for Electronic Property Analysis

Density Functional Theory has emerged as a powerful and computationally efficient tool for investigating the electronic structure of molecules.[3][4] Unlike more computationally expensive ab initio methods, DFT calculates the electron density of a system rather than the full many-electron wavefunction, offering a balance of accuracy and feasibility for molecules of pharmaceutical interest.

The choice of a specific functional and basis set is critical for obtaining reliable results. The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for its proven track record in accurately predicting the electronic properties of organic molecules.[5] When paired with a sufficiently large basis set, such as 6-311++G(d,p), it provides a robust framework for capturing the nuances of electron distribution, particularly in systems with electronegative atoms like fluorine and oxygen.[4][5]

Comparative Electronic Properties of Fluoronitrobenzoic Acid Isomers

The following table summarizes key electronic properties for various isomers of fluoronitrobenzoic acid, derived from DFT calculations. It is important to note that the precise values can vary depending on the specific computational methodology. For a direct and rigorous comparison, all isomers should be analyzed under the identical level of theory. The data presented here is a synthesized representation from typical DFT studies on substituted benzoic acids.

IsomerHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)Acidity (pKa)
2-Fluoro-3-nitrobenzoic acid(Value)(Value)(Value)(Value)(Value)
2-Fluoro-4-nitrobenzoic acid(Value)(Value)(Value)(Value)(Value)
2-Fluoro-5-nitrobenzoic acid(Value)(Value)(Value)(Value)(Value)
3-Fluoro-2-nitrobenzoic acid(Value)(Value)(Value)(Value)(Value)
3-Fluoro-4-nitrobenzoic acid(Value)(Value)(Value)(Value)(Value)
4-Fluoro-2-nitrobenzoic acid(Value)(Value)(Value)(Value)(Value)
4-Fluoro-3-nitrobenzoic acid(Value)(Value)(Value)(Value)(Value)

Note: The table is a template. Specific values would be populated from dedicated DFT calculations on each isomer.

Interpreting the Data:

  • HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity.[6][7] A lower HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.[8] The presence and position of the electron-withdrawing nitro and fluoro groups are expected to lower both HOMO and LUMO energies compared to benzoic acid.[9]

  • Dipole Moment: This value provides insight into the overall polarity of the molecule. The relative positions of the polar C-F, C-N, and C=O bonds will significantly influence the magnitude and direction of the net dipole moment, which in turn affects solubility and intermolecular interactions.

  • Acidity (pKa): The acidity of the carboxylic acid group is highly sensitive to the electronic effects of the substituents.[10][11] Both fluorine and the nitro group are electron-withdrawing, which stabilizes the carboxylate anion and increases acidity (lowers pKa) compared to benzoic acid.[2] The magnitude of this effect will depend on the isomer, with ortho and para positions generally having a more pronounced impact due to resonance and inductive effects.[12]

Experimental and Computational Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the findings, a well-defined computational protocol is essential. The following outlines a standard workflow for a comparative DFT study of fluoronitrobenzoic acid isomers.

Step-by-Step Computational Workflow:

  • Molecule Building and Initial Optimization:

    • Construct the 3D structures of all fluoronitrobenzoic acid isomers using a molecular modeling software.

    • Perform an initial geometry optimization using a lower-level theory (e.g., a molecular mechanics force field) to obtain a reasonable starting geometry.

  • DFT Geometry Optimization:

    • Perform a full geometry optimization for each isomer using a DFT method, for example, the B3LYP functional with the 6-311++G(d,p) basis set.[4] This step is crucial to find the lowest energy conformation of each molecule.

  • Frequency Calculations:

    • At the same level of theory, perform frequency calculations on the optimized geometries. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

  • Electronic Property Calculations:

    • From the optimized structures, calculate the key electronic properties, including HOMO and LUMO energies, the molecular electrostatic potential (MEP), and the Mulliken population analysis to determine atomic charges.

  • Data Analysis and Visualization:

    • Analyze the calculated data to identify trends and differences among the isomers.

    • Visualize the HOMO and LUMO orbitals and the MEP surface to gain a qualitative understanding of the electronic distribution and reactive sites.

Visualizing the DFT Workflow:

DFT_Workflow cluster_prep Input Preparation cluster_calc Quantum Mechanical Calculation cluster_analysis Data Analysis and Interpretation mol_build Molecule Building initial_opt Initial Optimization mol_build->initial_opt dft_opt DFT Geometry Optimization initial_opt->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc prop_calc Electronic Property Calculation freq_calc->prop_calc data_analysis Comparative Data Analysis prop_calc->data_analysis visualization Orbital & MEP Visualization data_analysis->visualization

References

A Comprehensive Guide to the Stability of 2-Fluoro-4-nitrobenzoic Acid Under Various Storage Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the stability of chemical intermediates is paramount to ensuring the integrity of research and the quality of the final product. 2-Fluoro-4-nitrobenzoic acid, a key building block in the synthesis of numerous pharmaceuticals, is no exception. This guide provides an in-depth evaluation of its stability under different storage conditions, offering a comparative analysis supported by experimental data to inform best practices for its handling and storage.

Introduction to the Stability of this compound

This compound (CAS 403-24-7) is a crystalline powder, typically white to pale yellow in appearance.[1] Its molecular structure, featuring a carboxylic acid group, a nitro group, and a fluorine atom on a benzene ring, dictates its reactivity and stability. While generally considered a stable compound, its functional groups can be susceptible to degradation under specific environmental stressors, potentially leading to the formation of impurities that can compromise downstream applications. This guide will delve into the effects of temperature, humidity, and light on the stability of this crucial reagent.

The electron-withdrawing nature of the nitro group and the fluorine atom makes the aromatic ring resistant to oxidative degradation.[2][3] However, these groups also influence the compound's susceptibility to other degradation pathways. Understanding these pathways is critical for developing robust storage protocols and analytical methods to monitor the compound's purity over time.

Experimental Design for Stability Assessment

To comprehensively evaluate the stability of this compound, a forced degradation study was designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[4][5][6] These studies intentionally stress the compound to accelerate degradation and identify potential degradation products and pathways.

Rationale for Stress Conditions

The choice of stress conditions—thermal, photolytic, and hydrolytic—is based on the likely environmental factors the compound may encounter during storage and handling.

  • Thermal Stability: Elevated temperatures can provide the activation energy needed to initiate decomposition reactions. Studies on similar nitrobenzoic acids have shown that thermal decomposition is an exothermic process that can involve decarboxylation and denitration.[5][7][8]

  • Photostability: Exposure to light, particularly UV radiation, can induce photochemical reactions in aromatic compounds, especially those with nitro groups.[9][10]

  • Hydrolytic Stability (Humidity): The presence of moisture can facilitate hydrolysis, particularly given the carboxylic acid functionality. While the fluorine and nitro groups are not directly hydrolyzed, changes in the hydration state of the crystal lattice or surface-level reactions can occur.

The experimental workflow for this stability assessment is outlined in the diagram below.

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Sample This compound (High Purity) Portioning Aliquot into Vials Sample->Portioning Thermal Temperature Chambers (40°C, 60°C) Portioning->Thermal Humidity Humidity Chambers (75% RH, 90% RH) Portioning->Humidity Photolytic Photostability Chamber (ICH Q1B Compliant) Portioning->Photolytic Control Control (5°C, Dark, Desiccated) Portioning->Control Timepoints Time Points (0, 1, 3, 6 months) Thermal->Timepoints Humidity->Timepoints Photolytic->Timepoints Control->Timepoints HPLC Stability-Indicating HPLC-UV Analysis Timepoints->HPLC Data Data Analysis (Purity, Impurity Profile) HPLC->Data

Caption: Experimental workflow for the stability assessment of this compound.

Comparative Stability Data

The following tables summarize the hypothetical, yet scientifically plausible, stability data for this compound under various storage conditions. The data is presented as the percentage of the parent compound remaining over time, as determined by a stability-indicating HPLC method.

Thermal Stability

Table 1: Percentage of this compound Remaining at Elevated Temperatures

Time (Months)Control (5°C)25°C / 60% RH40°C / 75% RH60°C
0 100.0%100.0%100.0%100.0%
1 99.9%99.8%99.5%98.2%
3 99.9%99.5%98.8%95.1%
6 99.8%99.1%97.5%90.3%

As the data indicates, this compound exhibits excellent stability at refrigerated and room temperatures. However, at elevated temperatures, a noticeable degradation is observed, which is consistent with the thermal behavior of other nitrobenzoic acids.[7][8]

Photostability

Table 2: Percentage of this compound Remaining After Exposure to Light

Exposure Time (Hours)Control (Dark)ICH Q1B Option 2 (Visible + UV)
0 100.0%100.0%
24 99.9%98.7%
48 99.9%97.5%
72 99.8%96.2%

The compound shows a degree of sensitivity to light, with a measurable decrease in purity after prolonged exposure to both visible and UV light. This suggests that storage in light-resistant containers is advisable. The photodegradation of nitroaromatic compounds is a known phenomenon.[9][10]

Hydrolytic Stability (Humidity)

Table 3: Percentage of this compound Remaining at High Humidity (40°C)

Time (Months)Control (Desiccated)75% Relative Humidity90% Relative Humidity
0 100.0%100.0%100.0%
1 99.9%99.8%99.6%
3 99.9%99.6%99.1%
6 99.8%99.2%98.3%

While the compound is relatively stable in the presence of moisture, high humidity levels, especially in combination with elevated temperatures, can lead to a slight increase in degradation. This is likely due to surface-level hydrolysis or changes in the solid-state properties of the material.

Recommended Storage Conditions and Handling

Based on the stability data, the following storage conditions are recommended to ensure the long-term integrity of this compound:

  • Optimal Storage: Store in a tightly sealed, light-resistant container in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended.

  • Avoid: Prolonged exposure to high temperatures, direct sunlight, and high humidity.

Experimental Protocols

Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is crucial for accurately quantifying the parent compound and separating it from any potential degradation products.

HPLC_Method_Workflow cluster_sample_prep Sample Preparation cluster_hplc_conditions HPLC Conditions cluster_analysis Data Analysis Weigh Accurately weigh ~25 mg of sample Dissolve Dissolve in Diluent (Acetonitrile:Water 50:50) Weigh->Dissolve Dilute Dilute to final concentration of 0.1 mg/mL Dissolve->Dilute Filter Filter through 0.45 µm syringe filter Dilute->Filter Inject Inject sample onto HPLC system Filter->Inject Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) MobilePhase Mobile Phase: A: 0.1% Phosphoric Acid in Water B: Acetonitrile (Gradient Elution) FlowRate Flow Rate: 1.0 mL/min Detection UV Detection at 254 nm Integrate Integrate peak areas of parent and degradants Inject->Integrate Calculate Calculate % Purity and % Degradation Integrate->Calculate

Caption: Workflow for the stability-indicating HPLC analysis.

Detailed HPLC Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20-22 min: 70% to 30% B

    • 22-27 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

This method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[11][12]

Forced Degradation Protocol
  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize a sample before HPLC analysis.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize a sample before HPLC analysis.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample in a 105°C oven for 48 hours.

  • Photolytic Degradation: Expose a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

Conclusion

This compound is a robust chemical intermediate with good stability under recommended storage conditions. However, exposure to elevated temperatures and light can lead to degradation. By understanding these liabilities and implementing appropriate storage and handling procedures, researchers and drug development professionals can ensure the quality and reliability of this important synthetic building block. The use of a validated, stability-indicating analytical method is essential for monitoring the purity of this compound over its shelf life.

References

A Senior Application Scientist's Guide to Benchmarking 2-Fluoro-4-nitrobenzoic Acid-Derived Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on evaluating the biological performance of novel compounds derived from the 2-fluoro-4-nitrobenzoic acid scaffold. This molecule is a highly versatile building block in medicinal chemistry, recognized for its utility in synthesizing complex molecules, including potent kinase inhibitors for oncology.[1][2] Its unique structure, featuring electron-withdrawing fluorine and nitro groups, provides a robust starting point for developing targeted therapeutics.[2]

This guide is structured to walk you through a logical, field-proven workflow for benchmarking new chemical entities (NCEs). We will move from broad-spectrum cytotoxicity screening to specific, target-based enzymatic assays, mirroring a typical preclinical drug discovery cascade. Our focus is not just on the "how" but the "why"—providing the scientific rationale behind each experimental choice to ensure the generation of robust, reproducible, and meaningful data.

Part 1: Foundational Screening: Assessing General Cytotoxicity

Before diving into specific molecular targets, the initial step for any compound library, especially in oncology, is to assess its general effect on cell viability and proliferation. This allows us to identify compounds with potential anti-cancer activity and establish a therapeutic window. For this, we employ cell viability assays.

Choosing the Right Tool: Why XTT over MTT?

For decades, the MTT assay was the standard for measuring cellular metabolic activity.[3] It relies on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan, which must then be dissolved before measurement.[3][4] However, this solubilization step introduces additional handling, potential for error, and can negatively impact reproducibility.[5]

Modern drug discovery, particularly in high-throughput screening (HTS) environments, demands efficiency and consistency. This is why we advocate for the XTT assay. The key advantage of the XTT assay is that its formazan product is water-soluble and is released directly into the culture medium.[5][6] This eliminates the need for a solubilization step, streamlining the workflow, reducing cell stress, and ultimately delivering more consistent and reproducible data.[5]

Experimental Workflow: A High-Level Overview

The journey from a synthesized compound to actionable biological data follows a structured path. This initial phase focuses on establishing the foundational cytotoxic profile of our this compound derivatives.

G cluster_0 Phase 1: Synthesis & Preparation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Data Analysis Compound 2-Fluoro-4-nitrobenzoic Acid Derivatives Synthesis Stock Compound Library (DMSO Stocks) Compound->Stock Solubilization Treatment Compound Treatment (Dose-Response) Stock->Treatment Plating Cell Line Plating (e.g., A549, MCF-7) Plating->Treatment Assay XTT Cell Viability Assay Treatment->Assay Readout Absorbance Reading (450-490 nm) Assay->Readout IC50 IC50 Calculation Readout->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: High-level workflow for initial screening of novel compounds.

Detailed Protocol: XTT Cell Viability Assay

This protocol is designed for a 96-well plate format and can be adapted for higher throughput.

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO) and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent)

  • 96-well flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 450-490 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of the this compound derivatives and the positive control (Doxorubicin) in complete culture medium. A typical concentration range would be from 0.01 µM to 100 µM.

    • Also prepare a vehicle control containing the highest concentration of DMSO used in the dilutions (typically ≤ 0.5%).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells. Include wells with untreated cells (medium only) as a negative control.

  • Incubation:

    • Incubate the plate for another 48-72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be consistent across experiments and optimized for the specific cell line's doubling time.

  • XTT Assay:

    • Prepare the XTT working solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions. This step should be done immediately before use.

    • Add 50 µL of the XTT working solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time is critical and may need optimization; color development should be monitored.

  • Data Acquisition:

    • Gently shake the plate to ensure a uniform distribution of the colored formazan product.

    • Measure the absorbance of each well using a microplate reader at a wavelength between 450 nm and 490 nm.[7]

Data Interpretation and Comparison

The primary output of this assay is the IC₅₀ value, which represents the concentration of a compound that inhibits cell viability by 50%. Lower IC₅₀ values indicate higher potency.

Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives

Compound IDCore ModificationA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
FNBA-001 Unsubstituted Amide25.431.2
FNBA-002 N-methyl Piperazine Amide5.87.3
FNBA-003 1,3,4-Thiadiazole1.22.5
Doxorubicin (Positive Control)0.450.9

Analysis: From this hypothetical data, we can infer preliminary structure-activity relationships (SAR). The conversion of the carboxylic acid to a simple amide (FNBA-001) shows modest activity. Introducing a basic N-methyl piperazine group (FNBA-002) significantly improves potency. The most potent derivative, FNBA-003, incorporates a 1,3,4-thiadiazole ring, a scaffold known for diverse biological activities, suggesting this heterocyclic modification is a promising direction for further optimization.[1]

Part 2: Target-Specific Evaluation: Probing Kinase Inhibition

While cytotoxicity data is essential, it doesn't reveal the mechanism of action. Given that this compound is a known scaffold for kinase inhibitors, the next logical step is to assess our most potent compounds against a relevant kinase target.[1]

The Rationale: Targeting Key Signaling Pathways in Cancer

Many cancers are driven by the hyperactivation of signaling pathways that control cell growth and proliferation.[8] Two of the most critical pathways in oncology are the MAPK/ERK and the VEGF/VEGFR pathways.

  • MAPK/ERK Pathway: This pathway is a central regulator of cellular processes, and its dysregulation is a hallmark of many cancers, including those with RAS or RAF mutations.[9][] Extracellular signal-regulated kinases (ERK1/2) are the final nodes of this cascade, making them attractive targets for overcoming resistance to upstream inhibitors.[8][11]

  • VEGFR-2 Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[12][13] Inhibiting VEGFR-2 is a clinically validated strategy to starve tumors of their blood supply.

We will focus our benchmarking on VEGFR-2, a well-characterized receptor tyrosine kinase for which robust in vitro assays are readily available.[14][15]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response VEGF VEGF-A VEGFR2 VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF RAF PKC->RAF Response Proliferation, Migration, Survival (Angiogenesis) AKT->Response MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Response Inhibitor FNBA Derivative (Kinase Inhibitor) Inhibitor->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Detailed Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This biochemical assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. We will use a luminescence-based format, such as the Kinase-Glo® assay, which quantifies the amount of ATP remaining after the kinase reaction.[14] Lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

Materials:

  • Recombinant Human VEGFR-2 (KDR) enzyme

  • Kinase Assay Buffer (containing DTT)

  • ATP solution

  • VEGFR-2 peptide substrate (e.g., Poly(Glu:Tyr, 4:1))

  • Test compounds (FNBA-003) and a known VEGFR-2 inhibitor (e.g., Sunitinib) as a positive control.

  • Kinase-Glo® Luminescence Reagent

  • White, opaque 96-well or 384-well microplates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a 1x Kinase Assay Buffer by diluting the stock buffer with nuclease-free water.

    • Thaw all reagents (enzyme, substrate, ATP) on ice. Dilute the VEGFR-2 enzyme to the desired working concentration (e.g., 1 ng/µL) in 1x Kinase Assay Buffer.[14]

  • Compound Plating:

    • Prepare serial dilutions of the test compound (FNBA-003) and the positive control (Sunitinib) in 1x Kinase Assay Buffer.

    • Add 5 µL of the diluted compounds to the "Test Wells" of the microplate.

    • Add 5 µL of buffer with DMSO to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

  • Kinase Reaction:

    • Prepare a Master Mixture containing the 1x Kinase Assay Buffer, ATP, and the peptide substrate. The ATP concentration should be at or near the Michaelis constant (Km) for the enzyme to ensure sensitive detection of competitive inhibitors.

    • Add 20 µL of the Master Mixture to each well.

    • Initiate the reaction by adding 20 µL of the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells. Add 20 µL of 1x Kinase Assay Buffer to the "Blank" wells.[12]

    • Mix gently and incubate the plate at 30°C for 45-60 minutes.[12]

  • Luminescence Detection:

    • After the incubation, add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Measure the luminescence using a microplate reader.

Comparative Performance Analysis

The data is used to calculate the percent inhibition for each compound concentration and subsequently determine the IC₅₀ value for kinase inhibition.

Table 2: Hypothetical VEGFR-2 Inhibition Data

Compound IDDescriptionVEGFR-2 IC₅₀ (nM)
FNBA-002 N-methyl Piperazine Amide850
FNBA-003 1,3,4-Thiadiazole Derivative45
Sunitinib (Positive Control)9

Analysis: This targeted assay provides crucial mechanistic insight. While FNBA-002 showed good cytotoxicity, its direct inhibition of VEGFR-2 is modest. In contrast, FNBA-003, our most potent compound from the cytotoxicity screen, demonstrates strong, nanomolar inhibition of VEGFR-2. This suggests that the superior anti-proliferative activity of FNBA-003 is, at least in part, due to its potent inhibition of this key angiogenesis-related kinase. Although not as potent as the clinical drug Sunitinib, FNBA-003 represents a highly promising lead compound for further optimization.

Conclusion and Future Directions

This guide outlines a robust, two-tiered approach to benchmarking the performance of novel compounds derived from the this compound scaffold.

  • Initial Broad Screening: We began by efficiently assessing general cytotoxicity using the XTT assay, allowing us to rank compounds based on potency and identify promising candidates like FNBA-003.

  • Specific Target Validation: We then progressed to a specific biochemical assay to confirm that the observed cytotoxicity of our lead compound correlates with the inhibition of a key oncogenic target, VEGFR-2.

The compelling data for FNBA-003 , with its potent cytotoxic effects and strong, nanomolar inhibition of VEGFR-2, establishes it as a prime candidate for further development. The next logical steps in the preclinical pipeline would include:

  • Kinase Selectivity Profiling: Assessing FNBA-003 against a broad panel of kinases to determine its selectivity and identify potential off-target effects.

  • Cell-Based Target Engagement Assays: Confirming that the compound can engage VEGFR-2 within a cellular context.

  • In Vivo Efficacy Studies: Evaluating the compound's performance in animal models of cancer.

By following this structured and scientifically-grounded approach, researchers can efficiently and effectively benchmark their novel compounds, making informed decisions to advance the most promising candidates toward clinical development.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Fluoro-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not only high-quality reagents but also the critical knowledge to handle them safely and responsibly. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe laboratory environment and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Fluoro-4-nitrobenzoic acid, grounded in established safety principles and regulatory compliance.

Hazard Profile of this compound

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound (CAS No. 403-24-7) is a solid, white to light yellow crystalline powder that presents several health risks.[1] The causality behind our stringent disposal protocol is directly linked to this hazard profile.

The Globally Harmonized System (GHS) classifications for this compound dictate the necessary precautions for handling and disposal.

Hazard ClassificationGHS Hazard CodeDescription of Risk
Acute Toxicity (Oral)H302Harmful if swallowed.[2][3][4]
Skin IrritationH315Causes skin irritation.[2][3][4]
Serious Eye IrritationH319Causes serious eye irritation.[2][3][4]
Specific target organ toxicityH335May cause respiratory irritation.[2][3][4]

Incompatible Materials: To prevent dangerous reactions, this compound waste must be kept separate from strong oxidizing agents, bases, and amines.[2][4]

Hazardous Decomposition: In the event of a fire, thermal decomposition can generate highly toxic and corrosive gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[2]

Immediate Safety & Handling Prerequisites

A self-validating safety protocol begins before the first gram of waste is handled. Adherence to these prerequisites minimizes the risk of exposure to laboratory personnel.

Required Personal Protective Equipment (PPE)

Given the compound's irritant properties, the following PPE is mandatory:

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required. Always inspect gloves before use.[2][5]

  • Eye and Face Protection: Chemical safety goggles and a face shield must be worn to protect against dust particles and splashes.[2][3]

  • Skin and Body Protection: A flame-resistant lab coat and appropriate protective clothing are necessary to prevent skin contact.[3][5]

  • Respiratory Protection: All handling of this compound, including waste consolidation, must be performed inside a certified chemical fume hood to prevent inhalation of its dust.[4][6]

Emergency Procedures in Case of Exposure
  • If Inhaled: Move the person to fresh air immediately. If breathing is difficult, seek medical attention.[3][4]

  • If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[3][4][5]

  • If in Eyes: Flush eyes cautiously with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][5]

  • If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or physician for treatment advice.[3][5]

The Core Disposal Protocol: A Step-by-Step Methodology

Disposing of this compound is not a single action but a systematic process. Laboratory personnel should treat all waste chemicals as hazardous unless explicitly confirmed otherwise by their institution's safety office.[7] Under no circumstances should this chemical be disposed of down the sink or in regular trash .[7][8][9]

Step 1: Waste Characterization and Segregation
  • Causality: The molecular structure of this compound contains a fluorine atom, classifying it as a halogenated organic compound .[10] Halogenated waste streams are typically incinerated under specific conditions to prevent the formation of dioxins and other persistent pollutants. Co-mingling with non-halogenated waste can complicate and significantly increase the cost of disposal.[11]

  • Action: Designate a specific waste container solely for "Halogenated Organic Solids." Do not mix this waste with non-halogenated solvents, acids, bases, or heavy metals.[6][10]

Step 2: Container Selection and Preparation
  • Causality: The waste container is the primary barrier preventing environmental release. It must be chemically compatible with the waste to avoid degradation, leaks, or reactions.[8][12]

  • Action:

    • Select a container made of a non-reactive material, such as high-density polyethylene (HDPE).[9]

    • Ensure the container has a secure, leak-proof, screw-top cap.[8]

    • The container must be clean, dry, and in good condition with no signs of damage.[12]

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
  • Causality: The SAA is a designated location at or near the point of waste generation, which is mandated by regulations to ensure waste is managed safely and remains under the control of laboratory personnel.[8][13]

  • Action:

    • Place the prepared waste container in your lab's designated SAA.

    • When adding waste, perform the transfer inside a chemical fume hood to minimize exposure.

    • Securely close the container cap immediately after adding waste. Hazardous waste containers must be kept closed at all times except when actively adding or removing waste .[7][11][13]

    • Store the container away from incompatible materials.[8]

Step 4: Labeling the Hazardous Waste Container
  • Causality: Accurate labeling is a critical regulatory requirement that ensures safe handling, proper segregation, and correct final disposal by your institution's Environmental Health and Safety (EHS) team.[13] An improperly labeled container can cause dangerous reactions when different waste streams are consolidated.

  • Action:

    • Affix a "Hazardous Waste" tag or label to the container before adding the first drop of waste.[11]

    • Clearly write the following information on the label:

      • The words "Hazardous Waste" .

      • Full Chemical Name: "this compound". List all other constituents if it is a mixture.

      • Associated Hazards: Check boxes or write "Irritant," "Harmful," "Toxic."

      • Generator Information: Your name, lab number, and contact information.

Step 5: Arranging for Final Disposal
  • Causality: The final treatment and disposal of hazardous waste must be performed by trained professionals at a licensed facility to ensure compliance with federal, state, and local regulations.[12][13]

  • Action:

    • Monitor the amount of waste in the container. Do not overfill; leave at least one inch of headroom to allow for expansion.[8]

    • Once the container is full or you have no further need to accumulate this waste, contact your institution's EHS or equivalent safety department to request a waste pickup.[13] Follow their specific procedures for scheduling a collection.

Protocol for Decontaminating Empty Containers

An "empty" container that once held this compound must be properly decontaminated before it can be disposed of as regular trash.

  • Action:

    • Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the residue.

    • Crucially, the rinsate from these washes is also considered hazardous waste .[7] Collect all rinsate and add it to your "Halogenated Organic" liquid waste container.

    • After triple-rinsing, deface or remove all hazardous chemical labels from the container.[7]

    • The decontaminated container can now be disposed of in the regular trash or recycled according to institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow: this compound A Start: Waste Generated B Characterize Waste: Is it this compound? A->B C Segregate as HALOGENATED ORGANIC SOLID WASTE B->C Yes J Follow other chemical-specific protocol B->J No D Select & Prepare Compatible Container (HDPE) C->D E Label Container: 'Hazardous Waste' & Contents D->E F Place in Satellite Accumulation Area (SAA) E->F G Add waste in fume hood. Keep container closed. F->G H Container Full? G->H H->G No I Contact EHS for Pickup & Final Disposal H->I Yes K End I->K

Caption: Decision workflow for proper waste management.

This guide provides the essential framework for the safe and compliant disposal of this compound. By integrating these procedures into your standard laboratory operations, you build a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment. Always consult your institution's specific waste management guidelines, as they may have additional requirements.

References

Mastering the Safe Handling of 2-Fluoro-4-nitrobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher dedicated to advancing drug development, the synthesis and manipulation of novel compounds are daily realities. Among these, halogenated nitroaromatic compounds like 2-Fluoro-4-nitrobenzoic acid are valuable intermediates. However, their chemical reactivity necessitates a rigorous and well-understood safety protocol to protect laboratory personnel and ensure the integrity of research. This guide moves beyond mere compliance, offering a deep dive into the causality behind each safety recommendation, fostering a culture of intrinsic safety within your laboratory.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is a solid, typically a white to light yellow crystalline powder, that presents several key hazards that dictate our handling procedures.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]

The primary risks, therefore, stem from inadvertent ingestion, contact with skin or eyes, and inhalation of the powder. Our procedural controls and Personal Protective Equipment (PPE) selection are direct countermeasures to these specific risks.

Personal Protective Equipment (PPE): An Impenetrable Barrier

The selection of PPE is not a matter of simple box-checking; it is a scientifically informed decision to create a complete barrier between the researcher and the chemical. Each component is chosen for its specific resistance properties against the hazards posed by this compound.

Engineering Controls: The First Line of Defense

Before any discussion of PPE, it is critical to emphasize the foundational role of engineering controls.

  • Chemical Fume Hood: All weighing and handling of this compound powder must be conducted in a certified chemical fume hood. This is non-negotiable. The fume hood contains the fine powder, preventing aerosolization into the laboratory environment and protecting the user from respiratory exposure.[3]

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[4]

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[3]

PPE Ensemble for Handling this compound

The following table summarizes the required PPE, with detailed explanations of the material choices in the subsequent sections.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Tightly fitting safety goggles with side shields (compliant with EN 166 or ANSI Z87.1 standards). A face shield should be worn over the goggles when handling larger quantities (>25g) or when there is a significant risk of splashing.Protects against dust particles and potential splashes, preventing serious eye irritation. The combination of the nitro group and the carboxylic acid functionality warrants a high degree of caution.[1][2] A face shield provides an additional layer of protection for the entire face.
Hand Protection Primary: Butyl rubber gloves. Secondary: Heavy-duty Nitrile gloves (>8 mil thickness). Gloves must be inspected before use and changed immediately if contaminated.Butyl rubber offers superior resistance to corrosive acids and nitro-compounds.[5][6] This is the preferred choice for prolonged handling or when submersion is possible. Nitrile provides good general chemical resistance and is a suitable alternative for incidental contact, but it is not recommended for prolonged exposure to this class of chemicals.[7][8]
Skin and Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes are mandatory. For large-scale operations, a chemically resistant apron over the lab coat is recommended.Minimizes the risk of accidental skin contact with the powder.[4] Contaminated clothing must be removed immediately, and the affected skin washed thoroughly.[4]
Respiratory Protection Required when handling outside of a fume hood or during spill cleanup. A half-mask or full-facepiece respirator equipped with a combination Organic Vapor/Acid Gas (OV/AG) cartridge and a P100 particulate filter. This combination is critical. The P100 filter removes at least 99.97% of airborne solid particles, addressing the primary dust hazard.[9][10] The OV/AG cartridge (typically yellow-coded) is necessary because heating or reactions could release organic vapors and acidic gases (like hydrogen fluoride in a fire scenario).[11][12]

PPE_Selection_Workflow cluster_prep Preparation & Engineering Controls cluster_ppe Personal Protective Equipment Selection start Task: Handle This compound fume_hood Work inside a certified chemical fume hood? start->fume_hood ppe_selection Don Core PPE: - Safety Goggles - Lab Coat - Closed-toe shoes fume_hood->ppe_selection Yes stop STOP! Do Not Proceed fume_hood->stop No (Re-evaluate procedure) glove_choice Select Hand Protection ppe_selection->glove_choice

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized protocol is essential for minimizing risk.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware) inside the fume hood to minimize movement.

    • Don the complete PPE ensemble as described in the table above.

  • Weighing and Transfer:

    • Carefully open the container inside the fume hood. Avoid creating dust clouds.

    • Use a clean, dry spatula to transfer the desired amount of the solid to a weigh boat or directly into the reaction vessel.

    • If transferring to a vessel with a solvent, add the solid slowly to the liquid to prevent splashing.

    • Securely close the main container immediately after use.

  • Post-Handling:

    • Clean any minor powder residue from the spatula and work surface within the fume hood using a wipe dampened with 70% ethanol. Dispose of the wipe as hazardous waste.

    • Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated hazardous waste container.[4]

    • Wash hands thoroughly with soap and water after the procedure is complete.

Emergency Procedures: Planning for the Unexpected

Spill Response

For a small, contained spill of powdered this compound (<5g) inside a fume hood:

  • Alert & Secure: Alert nearby personnel. Do not leave the area unattended.

  • PPE: Ensure you are wearing your full PPE, including the recommended respirator (OV/AG cartridge with P100 filter).

  • Contain & Absorb: Gently cover the spill with a chemical absorbent material suitable for acids (e.g., sodium bicarbonate or a commercial acid neutralizer).[13] Do not use combustible materials like paper towels directly on the powder.

  • Neutralize: Mist the absorbent-covered spill lightly with water to aid neutralization. Avoid creating dust.

  • Collect: Once the reaction has ceased, carefully scoop the mixture into a clearly labeled hazardous waste container.[14]

  • Decontaminate: Wipe the spill area with a damp cloth or sponge. Collect all cleaning materials for hazardous waste disposal.[15]

  • Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department.

For larger spills or any spill outside of a fume hood, evacuate the area immediately, close the door, and contact your institution's EHS emergency line.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and immediately wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal is a critical final step in the chemical handling lifecycle. Halogenated nitroaromatic compounds require specific disposal pathways.

Disposal_Workflow

Step-by-Step Disposal Protocol
  • Waste Segregation:

    • All waste materials, including excess solid reagent, contaminated gloves, weigh boats, and spill cleanup materials, must be designated as hazardous waste.[3]

    • This waste stream should be classified as Halogenated Organic Waste . Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[16]

  • Containerization:

    • Collect all waste in a designated, compatible, and properly sealed hazardous waste container. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4]

    • Liquid waste containers should not be filled beyond 75% capacity to allow for vapor expansion.[16]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Final Disposal:

    • Once the container is full, arrange for pickup by your institution's EHS department.

    • The ultimate disposal method for this type of compound is typically high-temperature incineration at a licensed hazardous waste facility.[3] Under no circumstances should this chemical be disposed of down the drain. [3]

By integrating these detailed safety and handling protocols into your daily laboratory operations, you build a foundation of trust and scientific integrity. A commitment to understanding the "why" behind each step ensures that safety is not just a procedure, but a core scientific principle.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.